molecular formula C5H7F3O2 B041813 3,3,3-Trifluoro-2,2-dimethylpropanoic acid CAS No. 889940-13-0

3,3,3-Trifluoro-2,2-dimethylpropanoic acid

Cat. No.: B041813
CAS No.: 889940-13-0
M. Wt: 156.1 g/mol
InChI Key: VMFSJVUPIXOCFO-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2,2-dimethylpropanoic acid is a high-value fluorinated building block of significant interest in medicinal chemistry and agrochemical research. Its structure combines a potent trifluoromethyl group with steric hindrance from the two adjacent methyl groups, creating a unique steric and electronic profile. This acid is primarily employed in the synthesis of more complex molecules, where it serves to modulate physicochemical properties such as metabolic stability, lipophilicity, and bioavailability. The strong electron-withdrawing nature of the CF3 group enhances the acidity of the carboxylic acid, making it a useful precursor for activated esters and amides. Researchers utilize this compound to introduce the highly stable 3,3,3-trifluoro-2,2-dimethylpropionyl moiety into target structures, a key strategy in the development of novel active pharmaceutical ingredients (APIs), advanced materials, and ligands for catalysis. Its mechanism of action in final compounds often involves altering electron distribution and conformational dynamics, thereby influencing target binding and overall efficacy. This reagent is presented as a high-purity material to ensure reproducibility in sensitive synthetic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,3-trifluoro-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7F3O2/c1-4(2,3(9)10)5(6,7)8/h1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFSJVUPIXOCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600802
Record name 3,3,3-Trifluoro-2,2-dimethylpropanoic acid
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Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889940-13-0
Record name 3,3,3-Trifluoro-2,2-dimethylpropanoic acid
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Record name 3,3,3-Trifluoro-2,2-dimethylpropanoic acid
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Record name 3,3,3-Trifluoro-2,2-dimethylpropionic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid. This compound is a valuable building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of pharmaceutical compounds.[1] Its trifluoromethyl group imparts unique properties that are highly sought after in drug design to enhance metabolic stability and binding affinity.[2][3]

Core Chemical and Physical Properties

This compound is a solid at room temperature. Key quantitative data regarding its properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C5H7F3O2[4]
Molecular Weight 156.10 g/mol
Melting Point 66-71 °C
Boiling Point 76-77 °C[5]
CAS Number 889940-13-0
Form Powder
Assay 97%

Spectroscopic Data

Expected Spectroscopic Characteristics:

  • ¹H NMR: A singlet corresponding to the six protons of the two methyl groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: Signals for the quaternary carbon attached to the trifluoromethyl group, the two equivalent methyl carbons, the carboxylic acid carbon, and the trifluoromethyl carbon. The carbon of the CF3 group will likely show a quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: A singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

  • FT-IR: A broad absorption band characteristic of the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and strong C-F stretching bands.

  • Mass Spectrometry: The molecular ion peak and fragmentation patterns corresponding to the loss of functional groups. The fragmentation of related polyfluoroalkyl compounds can be complex, sometimes involving rearrangements and the loss of fluorinated silyl groups if derivatized.[8]

Experimental Protocols

Synthesis of this compound via Hydrolysis of Nitrile Precursor

A common and effective method for the synthesis of this compound is the hydrolysis of its corresponding nitrile, 3,3,3-trifluoro-2,2-dimethylpropanenitrile.[9]

Materials:

  • 3,3,3-trifluoro-2,2-dimethylpropanenitrile

  • 5 M Sodium Hydroxide (NaOH) aqueous solution

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • 1L four-necked flask

  • Stirring apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry and clean 1L four-necked flask, add 18g of 3,3,3-trifluoro-2,2-dimethylpropanenitrile.

  • Add 500 ml of a 5 mol/L sodium hydroxide aqueous solution to the flask.[9]

  • Stir the mixture well and heat to a temperature of 90-100 °C.

  • Reflux the mixture overnight, monitoring the reaction until the starting nitrile is completely consumed (e.g., by GC analysis).[9]

  • Once the reaction is complete, cool the mixture.

  • Acidify the reaction mixture to a pH of 1 using concentrated hydrochloric acid.[9]

  • Continue stirring for 30 minutes. A white solid of the desired product should precipitate.

  • Extract the product with 50 ml of dichloromethane three times.[9]

  • Combine the organic layers and concentrate using a rotary evaporator to yield the white solid product. This method has been reported to yield the product with 84.3% yield and a purity of 98% by GC.[9]

Purification by Recrystallization

For obtaining a higher purity solid product, recrystallization is a standard technique. The choice of solvent is crucial for effective purification.

General Protocol:

  • Select a suitable solvent in which the this compound has low solubility at room temperature but high solubility at the solvent's boiling point.[10]

  • Dissolve the crude solid in a minimal amount of the hot solvent.[10]

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[10]

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.[10]

  • Dry the crystals thoroughly to remove any residual solvent. The purity can be assessed by melting point analysis.[10]

Role in Drug Development: A Case Study of Alpelisib

This compound is a key intermediate in the synthesis of Alpelisib (brand name Piqray), a targeted therapy for certain types of breast cancer.[11] Alpelisib is a selective inhibitor of the alpha isoform of phosphatidylinositol 3-kinase (PI3Kα).[11]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[12][13][14] In many cancers, mutations in the PIK3CA gene lead to the overactivation of this pathway, promoting uncontrolled cell growth.[12]

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Alpelisib Alpelisib (derived from This compound) Alpelisib->PI3K

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Alpelisib.

Alpelisib works by specifically inhibiting the PI3Kα enzyme, thereby blocking the downstream signaling that leads to cancer cell growth and proliferation.[13] The inclusion of the trifluoromethyl group, originating from intermediates like this compound, is a deliberate design choice to enhance the drug's efficacy and pharmacokinetic properties.[2][3]

Synthesis Workflow for a Pharmaceutical Intermediate

The synthesis of a pharmaceutical agent like Alpelisib is a multi-step process. This compound serves as a starting material for a key fragment of the final drug molecule. The general workflow is outlined below.

Synthesis_Workflow start 3,3,3-Trifluoro-2,2- dimethylpropanoic acid step1 Functional Group Transformation start->step1 intermediate Key Trifluoromethylated Intermediate step1->intermediate step2 Coupling Reaction intermediate->step2 final_product Final API (e.g., Alpelisib) step2->final_product core Core Scaffold of Active Pharmaceutical Ingredient (API) core->step2 purification Purification and Formulation final_product->purification drug_product Final Drug Product purification->drug_product

Caption: General workflow for the synthesis of a pharmaceutical from a key intermediate.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 889940-13-0

This technical guide provides a comprehensive overview of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its trifluoromethyl group significantly influences its physicochemical properties, contributing to increased lipophilicity and metabolic stability in derivative compounds.[1][2]

Table 1: General and Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₇F₃O₂[3][4][5][6]
Molecular Weight 156.10 g/mol [4][5]
Appearance White to almost white powder/crystal[7]
Melting Point 66-71 °C[6]
Boiling Point 76-77 °C at 14 mmHg[6]
Density 1.278 ± 0.06 g/cm³ (Predicted)
pKa 3.10 ± 0.10 (Predicted)
Solubility Chloroform (Slightly), Methanol (Slightly)

Table 2: Spectroscopic Data Summary

While detailed spectroscopic data such as 1H NMR, 13C NMR, IR, and Mass Spectrometry are not publicly available in comprehensive databases, this information can typically be obtained from commercial suppliers upon request.[8]

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is through the hydrolysis of its corresponding nitrile precursor, 3,3,3-trifluoro-2,2-dimethylpropanenitrile.[1][2]

Experimental Protocol: Hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile

This protocol is based on a typical laboratory-scale synthesis.

Materials:

  • 3,3,3-trifluoro-2,2-dimethylpropanenitrile

  • 5 M Sodium hydroxide (NaOH) aqueous solution

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 1L four-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 1L four-necked flask, place 500 mL of a 5 mol/L sodium hydroxide aqueous solution.

  • Addition of Nitrile: To the stirred NaOH solution, add 18g of 3,3,3-trifluoro-2,2-dimethylpropanenitrile.

  • Reflux: Heat the mixture to 90-100 °C and maintain a gentle reflux with continuous stirring. The reaction is typically run overnight.

  • Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., GC or TLC) to confirm the complete consumption of the starting nitrile.

  • Acidification: After completion, cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of 1 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound as a white solid.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system if required.

Yield: This procedure can yield the product with a purity of over 98% (as determined by GC) and a yield of approximately 84.3%.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 3_3_3_trifluoro_2_2_dimethylpropanenitrile 3,3,3-Trifluoro-2,2-dimethylpropanenitrile Hydrolysis Hydrolysis (Reflux, 90-100°C) 3_3_3_trifluoro_2_2_dimethylpropanenitrile->Hydrolysis NaOH_sol 5M NaOH (aq) NaOH_sol->Hydrolysis Acidification Acidification (Conc. HCl to pH 1) Hydrolysis->Acidification Extraction Extraction (Dichloromethane) Acidification->Extraction Purification Drying & Concentration Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis of this compound.

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmaceutical compounds. The presence of the trifluoromethyl group can enhance the pharmacokinetic properties of a drug, such as metabolic stability and bioavailability, by blocking metabolic sites and increasing lipophilicity.[1][2][3]

Role in the Synthesis of Alpelisib

A notable application of this compound is in the synthesis of Alpelisib, a selective PI3Kα inhibitor used in the treatment of certain types of breast cancer.[1][9][10] The acid is a key starting material for the construction of a core fragment of the Alpelisib molecule.

Logical Relationship in Alpelisib Synthesis

Alpelisib_Synthesis_Role Start This compound Intermediate_1 Acyl Chloride Formation Start->Intermediate_1 Activation Intermediate_2 Key Heterocyclic Intermediate Intermediate_1->Intermediate_2 Cyclization/Condensation Coupling Coupling Reactions Intermediate_2->Coupling Core Fragment Final_Drug Alpelisib Coupling->Final_Drug

Caption: Role as a building block in Alpelisib synthesis.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Hazard ClassHazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation.
Eye Damage/IrritationH319: Causes serious eye irritation.
STOT SEH335: May cause respiratory irritation.

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a crucial intermediate for the pharmaceutical industry, valued for its unique structural features that impart desirable properties to drug candidates. The well-established synthesis protocol allows for its efficient production. As drug discovery continues to leverage the benefits of fluorination, the importance of this versatile building block is expected to grow.

References

An In-depth Technical Guide to 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid, a fluorinated organic compound of significant interest to researchers, scientists, and drug development professionals. The document details its chemical and physical properties, experimental synthesis protocols, and its role as a versatile building block in medicinal chemistry.

Core Properties and Data

This compound is a solid, low-melting organic acid.[1] Its trifluoromethyl group imparts unique properties that are highly valued in the development of pharmaceutical compounds.[2][3]

Table 1: Physicochemical and Identification Data

Property Value References
Molecular Weight 156.10 g/mol
156.1000 [4]
156.1031 [5]
156.104 [1]
Molecular Formula C₅H₇F₃O₂ [1][4][5]
CAS Number 889940-13-0 [1][4][6]
Appearance White to Almost white powder to crystal [7]
Solid, Low Melting Solid [1]
Purity >98.0%(GC)(T) [7]
97% [1][4]
Melting Point 66-71 °C
68 to 71°C [1]
73.0 to 77.0 °C [7]
Boiling Point 76 to 77°C [1]
InChI Key VMFSJVUPIXOCFO-UHFFFAOYSA-N [1]
SMILES String CC(C)(C(O)=O)C(F)(F)F

| Storage | Keep in dark place, Sealed in dry, Room Temperature |[4] |

Applications in Drug Development

The primary application of this compound is as a pharmaceutical intermediate.[2][3][8] The presence of the trifluoromethyl (-CF₃) group is crucial, as it can enhance key properties of active pharmaceutical ingredients (APIs).[2] Incorporating this moiety can lead to increased lipophilicity, improved metabolic stability, and altered binding affinities of the final drug molecule.[2] These enhancements often result in better pharmacokinetics and bioavailability.[3] For example, it is used in the synthesis of Alpelisib, where it is first converted to an acyl chloride.[9]

Below is a diagram illustrating the logical flow of its application in pharmaceutical development.

G A This compound (Building Block) B Incorporate into API Structure A->B Chemical Synthesis C Enhanced Properties B->C D Increased Lipophilicity C->D E Metabolic Stability C->E F Altered Binding Affinity C->F G Improved Drug Candidate D->G E->G F->G

Role in Pharmaceutical Development

Experimental Protocols

The synthesis of this compound is most commonly achieved through the hydrolysis of its nitrile precursor.

Protocol 1: Hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile [2][6][10]

This protocol describes the conversion of the corresponding nitrile to the carboxylic acid via base-catalyzed hydrolysis followed by acidification.

Materials and Equipment:

  • 3,3,3-trifluoro-2,2-dimethylpropanenitrile

  • 5 M Sodium hydroxide (NaOH) aqueous solution

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • 1L four-necked flask equipped with a reflux condenser and stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry and clean 1L four-necked flask, add 18 g of 3,3,3-trifluoro-2,2-dimethylpropanenitrile and 500 mL of a 5 M sodium hydroxide aqueous solution.

  • Hydrolysis: Stir the mixture well and heat to a temperature of 90-100 °C. Allow the reaction to reflux overnight. The reaction is complete when the starting nitrile has been fully consumed (monitoring can be done via GC analysis).

  • Acidification: After cooling the reaction mixture, carefully adjust the pH to 1 using concentrated hydrochloric acid. This will precipitate the carboxylic acid product.

  • Extraction: Continue stirring for 30 minutes after acidification. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Workup: Combine the organic layers and concentrate using a rotary evaporator to yield the final product as a white solid. The reported yield for this method is 84.3% with a purity of 98% (GC).[6][10]

The workflow for this synthesis is visualized in the diagram below.

G cluster_0 Aqueous Phase cluster_1 Organic Phase A Start: 3,3,3-trifluoro-2,2-dimethylpropanenitrile B Add 5M NaOH Heat to 90-100°C (Reflux) A->B C Hydrolysis (overnight) B->C D Acidify with conc. HCl to pH 1 C->D E Precipitated Product D->E F Extract with Dichloromethane E->F G Combine Organic Layers F->G H Concentrate in vacuo G->H I Final Product: White Solid H->I

Synthesis Workflow Diagram

References

Synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid, a valuable intermediate in the pharmaceutical industry. The document details a well-established synthesis pathway, including experimental protocols and quantitative data. Additionally, a plausible alternative synthetic route is discussed, offering a comparative perspective for research and development.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide outlines the primary method for its preparation and explores a potential alternative for a comprehensive understanding of its synthesis.

Primary Synthesis Pathway: Hydrolysis of 3,3,3-Trifluoro-2,2-dimethylpropanenitrile

The most commonly reported method for synthesizing this compound is through the hydrolysis of its corresponding nitrile precursor, 3,3,3-trifluoro-2,2-dimethylpropanenitrile.[1][3] This reaction is typically carried out using a strong base, such as sodium hydroxide, followed by acidification.[1][3]

Experimental Protocol

A detailed experimental procedure for the hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile is as follows:

  • Reaction Setup: To a 1-liter, four-necked flask, add 18g of 3,3,3-trifluoro-2,2-dimethylpropanenitrile and 500 ml of a 5 mol/L aqueous sodium hydroxide solution.[3]

  • Reaction Conditions: The mixture is stirred well and heated to a temperature of 90-100 °C, followed by refluxing overnight.[3] The reaction is monitored until the starting nitrile is completely consumed.[3]

  • Work-up and Isolation: After cooling, the reaction mixture is acidified to a pH of 1 using concentrated hydrochloric acid.[3] The mixture is stirred for an additional 30 minutes. The product is then extracted with dichloromethane (3 x 50 ml).[3]

  • Purification: The combined organic layers are concentrated to yield the final product as a white solid.[3]

Quantitative Data
ParameterValueReference
Starting Material3,3,3-trifluoro-2,2-dimethylpropanenitrile[3]
ReagentsSodium Hydroxide, Hydrochloric Acid[3]
SolventWater, Dichloromethane[3]
Reaction Temperature90-100 °C[3]
Reaction TimeOvernight[3]
Yield84.3%[3]
Purity (GC)98%[3]

Synthesis Pathway Diagram

G A 3,3,3-Trifluoro-2,2-dimethylpropanenitrile C Intermediate Salt A->C 1. NaOH, H2O 2. 90-100°C, Reflux B Sodium Hydroxide (aq) B->C E This compound C->E HCl (aq) D Hydrochloric Acid D->E

Caption: Hydrolysis of 3,3,3-Trifluoro-2,2-dimethylpropanenitrile.

Plausible Alternative Synthesis Pathway: Grignard Reaction and Oxidation

An alternative, though less documented, approach for the synthesis of this compound could involve a Grignard reaction followed by oxidation. This hypothetical pathway would utilize a trifluoroacetyl derivative and a tert-butyl Grignard reagent.

Proposed Experimental Workflow
  • Grignard Reagent Formation: Prepare tert-butylmagnesium chloride from tert-butyl chloride and magnesium turnings in an anhydrous ether solvent.

  • Reaction with Trifluoroacetyl Chloride: React the prepared Grignard reagent with trifluoroacetyl chloride at low temperature to form the intermediate ketone, 1,1,1-trifluoro-3,3-dimethyl-2-butanone.

  • Oxidation: The resulting ketone could then be oxidized to the final carboxylic acid using a suitable oxidizing agent, such as sodium hypochlorite (haloform reaction).

Logical Relationship Diagram

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation (Haloform Reaction) A tert-Butyl Chloride C tert-Butylmagnesium Chloride A->C Anhydrous Ether B Magnesium B->C E 1,1,1-Trifluoro-3,3-dimethyl-2-butanone C->E Low Temperature D Trifluoroacetyl Chloride D->E F 1,1,1-Trifluoro-3,3-dimethyl-2-butanone H This compound F->H G Sodium Hypochlorite G->H

Caption: Plausible alternative synthesis via Grignard reaction and oxidation.

Conclusion

The synthesis of this compound is most reliably achieved through the hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile, a method for which detailed experimental protocols and quantitative data are readily available. While alternative pathways, such as the one proposed involving a Grignard reaction, are theoretically feasible, they require further research and development to establish their efficiency and viability. This guide provides drug development professionals with the necessary information to understand and implement the synthesis of this important pharmaceutical intermediate.

References

An In-Depth Technical Guide to the Physical Properties of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoro-2,2-dimethylpropanoic acid, a fluorinated carboxylic acid, is a key building block in modern medicinal chemistry. Its unique structural features, particularly the trifluoromethyl group, impart desirable properties to pharmacologically active molecules, such as enhanced metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for their determination, and its application in the synthesis of the PI3K inhibitor, Alpelisib.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, reactivity, and application in synthetic chemistry.

Quantitative Data Summary

For ease of reference and comparison, the key physical and chemical identifiers for this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 889940-13-0[1][2][3][4]
Molecular Formula C5H7F3O2[1][3][4]
Molecular Weight 156.10 g/mol [5]
Melting Point 66-71 °C[6]
Boiling Point 76-77 °C at 14 mmHg[6]
Density (Predicted) 1.278 ± 0.06 g/cm³[6]
pKa (Predicted) 3.10 ± 0.10N/A
Solubility Slightly soluble in chloroform and methanol.[6]
Physical Form White to off-white solid/powder

Experimental Protocols

Detailed methodologies for the determination of key physical properties are crucial for reproducible research. The following sections outline standard experimental protocols applicable to this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Determination of Boiling Point (Reduced Pressure)

For substances that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.

Methodology:

  • A small sample of this compound is placed in a small-scale distillation apparatus.

  • The apparatus is connected to a vacuum pump and a manometer to control and measure the pressure.

  • The sample is heated gently with constant stirring.

  • The temperature at which the liquid boils and its vapor pressure equals the applied pressure is recorded as the boiling point at that specific pressure.

Determination of Solubility

The solubility of a compound in various solvents is a critical parameter for its application in synthesis and formulation.

Methodology:

  • A known volume (e.g., 1 mL) of a selected solvent (e.g., water, ethanol, chloroform) is placed in a vial at a constant temperature.

  • Small, pre-weighed portions of this compound are added to the solvent with vigorous stirring.

  • The addition is continued until a saturated solution is formed, and a small amount of undissolved solid remains.

  • The solution is allowed to equilibrate, and the concentration of the dissolved solid is determined gravimetrically after solvent evaporation or by a suitable spectroscopic method.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology:

  • A standard solution of this compound is prepared in water or a suitable co-solvent system.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the titration curve as the pH at which half of the acid has been neutralized.

Visualization of Chemical Processes

Diagrammatic representations of workflows and synthetic pathways provide a clear and concise understanding of complex processes.

Experimental Workflow for Physical Property Determination

The logical flow of experiments to characterize the physical properties of a new chemical entity is depicted below.

G Figure 1: General Experimental Workflow for Physical Property Characterization A Synthesis and Purification of This compound B Melting Point Determination A->B C Boiling Point Determination (Reduced Pressure) A->C D Solubility Assessment A->D E pKa Measurement A->E F Data Compilation and Analysis B->F C->F D->F E->F

Figure 1: General Experimental Workflow for Physical Property Characterization
Application in Drug Synthesis: The Pathway to Alpelisib

This compound serves as a crucial intermediate in the synthesis of Alpelisib, a PI3Kα-selective inhibitor used in the treatment of certain types of breast cancer.[7][8][9][10][11] The trifluoromethyl group from this starting material is a key feature of the final drug molecule. The initial steps of a reported synthetic route for Alpelisib are illustrated below.[12]

G Figure 2: Synthesis of a Key Intermediate for Alpelisib cluster_0 Starting Material cluster_1 Step 1: Acyl Chloride Formation cluster_2 Step 2: Intermediate Synthesis cluster_3 Step 3: Cyclization A 3,3,3-Trifluoro-2,2- dimethylpropanoic acid B Oxalyl Chloride C 3,3,3-Trifluoro-2,2- dimethylpropanoyl chloride B->C Quantitative Yield D (E)-4-methoxybut-3-en-2-one E LiHMDS, -78 °C C->E F TFA-mediated cyclization G 4H-pyran-4-one intermediate F->G

Figure 2: Synthesis of a Key Intermediate for Alpelisib

References

An In-depth Technical Guide to the Solubility of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and presents detailed, standardized experimental protocols for determining solubility. These methodologies will enable researchers to generate precise quantitative data tailored to their specific laboratory conditions and solvent systems.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter in drug development and chemical research, influencing bioavailability, formulation, and reaction kinetics. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. For this compound, both the polar carboxylic acid group and the nonpolar trifluoromethyl and dimethyl groups contribute to its overall solubility profile, creating a nuanced interaction with various organic solvents.

Solubility Profile of this compound

Currently, published quantitative solubility data for this compound in a wide range of organic solvents is scarce. However, qualitative assessments from chemical suppliers provide a general indication of its solubility.

Table 1: Qualitative Solubility of this compound

SolventSolubilitySource
ChloroformSlightly Soluble[1]
MethanolSlightly Soluble[1]

Note: "Slightly soluble" is a qualitative term and can vary. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the quantitative solubility of this compound, this section details established methodologies.

Method 1: Gravimetric Method for Quantitative Solubility Determination

This method involves preparing a saturated solution of the compound in the solvent of interest, followed by the evaporation of the solvent and weighing the remaining solute.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Scintillation vials or other suitable sealed containers

  • Constant temperature bath or shaker

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a scintillation vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

    • Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

    • Weigh the vial containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      Solubility ( g/100 mL) = [(Mass of vial with solute) - (Mass of empty vial)] / (Volume of supernatant collected in mL) * 100

Method 2: Qualitative Solubility Classification

This method is useful for rapidly assessing the general solubility of a compound in various solvents and classifying it based on its acidic, basic, or neutral properties.

Materials:

  • This compound

  • Test tubes

  • A set of solvents:

    • Water

    • Diethyl ether

    • 5% aqueous Sodium Hydroxide (NaOH)

    • 5% aqueous Sodium Bicarbonate (NaHCO₃)

    • 5% aqueous Hydrochloric Acid (HCl)

    • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Initial Solubility Tests:

    • Place approximately 20-30 mg of this compound into a small test tube.

    • Add 1 mL of the solvent to be tested in portions, shaking vigorously after each addition.

    • Observe if the solid dissolves completely. A compound is generally considered "soluble" if it dissolves at a concentration of about 3% (w/v).

  • Systematic Classification:

    • Water Solubility: Begin by testing the solubility in water.

    • Ether Solubility: Test the solubility in diethyl ether.

    • Acid-Base Solubility: Based on the initial results, proceed with solubility tests in acidic and basic solutions to classify the compound. For a carboxylic acid like this compound, it is expected to be soluble in 5% NaOH and 5% NaHCO₃ due to the formation of a water-soluble salt.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a carboxylic acid.

G General Experimental Workflow for Carboxylic Acid Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess This compound B Add to known volume of organic solvent A->B C Seal container B->C D Agitate at constant temperature (24-48h) C->D Place in shaker bath E Allow solids to settle D->E Allow to equilibrate F Withdraw and filter supernatant E->F Collect sample G Evaporate solvent F->G H Weigh dried solute G->H I Calculate solubility (e.g., g/100 mL) H->I

References

Spectroscopic Profile of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid (CAS No. 889940-13-0), a fluorinated carboxylic acid of interest in pharmaceutical and chemical research. Due to the limited availability of public experimental spectral data for this specific compound, this guide focuses on predicted spectroscopic characteristics based on its structural features and provides detailed, generalized experimental protocols for obtaining the necessary data.

Chemical Structure and Properties

  • Molecular Formula: C₅H₇F₃O₂

  • Molecular Weight: 156.10 g/mol

  • Structure:

  • Physical Properties: Typically a white to almost white powder or crystal.[1]

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-13Singlet (broad)1HCarboxylic acid proton (-COOH)
~1.4-1.6Singlet6HTwo methyl groups (-C(CH₃)₂)
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~170-185Carboxylic acid carbon (-C OOH)
~120-130 (quartet)Trifluoromethyl carbon (-C F₃)
~40-50Quaternary carbon (-C (CH₃)₂)
~20-30Methyl carbons (-C H₃)
Table 3: Predicted ¹⁹F NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityAssignment
~ -70 to -80SingletTrifluoromethyl group (-CF₃)
Table 4: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch of carboxylic acid
1700-1725StrongC=O stretch of carboxylic acid (dimer)
1100-1300StrongC-F stretch
1200-1300MediumC-O stretch
920-950Medium, broadO-H bend
Table 5: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
156Molecular ion [M]⁺
111[M - COOH]⁺
87[M - CF₃]⁺
69[CF₃]⁺
45[COOH]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen, carbon, and fluorine nuclei.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, longer acquisition time and relaxation delay may be necessary due to the longer relaxation times of quaternary carbons.

    • Reference the spectrum to the solvent peak.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency.

    • Reference the spectrum to an external or internal standard (e.g., CFCl₃ at 0 ppm).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration.

NMR_Workflow cluster_prep Sample Preparation cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_19F Acquire ¹⁹F Spectrum Process Fourier Transform, Phase & Baseline Correction Acquire_19F->Process Analyze Spectral Analysis Process->Analyze

NMR Spectroscopy Experimental Workflow.
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.

IR_Workflow Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background_Scan Record Background Spectrum Clean_Crystal->Background_Scan Place_Sample Place Sample on Crystal Background_Scan->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_Spectrum Acquire IR Spectrum Apply_Pressure->Acquire_Spectrum Process_Data Process Data (Background Subtraction) Acquire_Spectrum->Process_Data Analyze_Spectrum Analyze Spectrum Process_Data->Analyze_Spectrum End End Analyze_Spectrum->End

IR Spectroscopy (ATR) Experimental Workflow.
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis: Accelerate the resulting positively charged fragments into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the abundance of each fragment at the detector.

  • Data Analysis: Generate a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

MS_Workflow cluster_input Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output Introduce_Sample Introduce Sample Ionization Electron Ionization Introduce_Sample->Ionization Mass_Separation Mass Separation (m/z) Ionization->Mass_Separation Detection Detection Mass_Separation->Detection Generate_Spectrum Generate Mass Spectrum Detection->Generate_Spectrum Analyze_Spectrum Analyze Fragmentation Generate_Spectrum->Analyze_Spectrum

Mass Spectrometry (EI) Experimental Workflow.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and detailed protocols for its experimental characterization. While publicly available experimental data is currently scarce, the information and methodologies presented here offer a robust framework for researchers and scientists to obtain and interpret the necessary spectroscopic data for this compound in their own laboratories. The unique structural features of this molecule, particularly the trifluoromethyl and gem-dimethyl groups, are expected to yield distinct and informative spectroscopic signatures.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents estimated spectral data based on the analysis of its non-fluorinated analog, pivalic acid, and the known electronic effects of the trifluoromethyl substituent. This document also outlines a comprehensive experimental protocol for acquiring the ¹H NMR spectrum of small organic acids.

Molecular Structure and Expected ¹H NMR Signals

This compound possesses a simple structure with two key proton environments that are expected to be observed in its ¹H NMR spectrum:

  • Two equivalent methyl (CH₃) groups: These are attached to a quaternary carbon, which is adjacent to a trifluoromethyl (CF₃) group.

  • One acidic proton of the carboxylic acid (COOH) group.

Due to the free rotation around the carbon-carbon single bonds, the six protons of the two methyl groups are chemically equivalent and are expected to produce a single resonance signal. The carboxylic acid proton will also produce a distinct signal.

Estimated ¹H NMR Spectral Data

The following table summarizes the estimated quantitative data for the ¹H NMR spectrum of this compound. The estimation is based on the known spectrum of pivalic acid and the anticipated deshielding effect of the electron-withdrawing trifluoromethyl group.

Signal AssignmentEstimated Chemical Shift (δ) [ppm]MultiplicityIntegrationCoupling Constant (J) [Hz]
-C(CH₃)₂CF₃~ 1.4 - 1.6Singlet (s)6HN/A
-COOH~ 10 - 12Broad Singlet (br s)1HN/A

Rationale for Estimation:

  • The methyl protons in pivalic acid typically resonate around 1.2 ppm. The strongly electron-withdrawing trifluoromethyl group is expected to deshield the adjacent methyl protons, causing a downfield shift. A shift of approximately 0.2 to 0.4 ppm is a reasonable estimation for this effect.

  • The carboxylic acid proton is characteristically found in the downfield region of the spectrum, often as a broad singlet due to hydrogen bonding and chemical exchange.[1] Its chemical shift can be highly dependent on the solvent and concentration.[1]

Detailed Experimental Protocol for ¹H NMR Spectroscopy

This protocol provides a general methodology for the acquisition of a high-quality ¹H NMR spectrum of a small organic carboxylic acid like this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound.

  • Solvent Selection and Addition: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For carboxylic acids, other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used, which may affect the chemical shift and appearance of the acidic proton signal.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. To ensure a homogeneous magnetic field, the sample height in the tube should be approximately 4-5 cm.

  • Filtration (if necessary): If any solid particles are present in the solution, filter it through a small plug of glass wool packed into the Pasteur pipette during the transfer to the NMR tube. Suspended particles can degrade the quality of the spectrum.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. TMS is assigned a chemical shift of 0.00 ppm.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: The instrument's field frequency is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Nucleus: ¹H

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically set to a range of -2 to 14 ppm to encompass all expected proton signals.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally adequate for routine spectra. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

    • Acquisition Time (aq): Typically 2-4 seconds.

  • Data Acquisition: Initiate the acquisition of the Free Induction Decay (FID).

3.3. Data Processing

  • Fourier Transformation: The acquired FID is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the absorptive mode (pointing upwards) and have a flat baseline.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift scale is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Integration: The relative areas under the peaks are integrated to determine the ratio of protons giving rise to each signal.

  • Peak Picking: The chemical shifts of the peaks are identified and listed.

Visualization of Molecular Structure and NMR Signaling

The following diagrams illustrate the molecular structure and the expected signaling in the ¹H NMR spectrum of this compound.

Caption: Molecular structure of this compound.

nmr_signaling cluster_protons Proton Environments cluster_spectrum Expected ¹H NMR Signals methyl_protons 6H (2 x CH₃) signal_methyl Singlet ~1.4-1.6 ppm methyl_protons->signal_methyl Gives rise to acid_proton 1H (COOH) signal_acid Broad Singlet ~10-12 ppm acid_proton->signal_acid Gives rise to

Caption: Logical relationship of proton environments to ¹H NMR signals.

References

The Trifluoromethyl Group: A Keystone in the Functional Enhancement of Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl (CF3) group into propanoic acid derivatives represents a powerful strategy in medicinal chemistry and drug design. This technical guide elucidates the multifaceted functions of the trifluoromethyl group, exploring its profound impact on the physicochemical properties, biological activity, and metabolic stability of this important class of molecules. Through a comprehensive review of existing literature, this document provides quantitative data, detailed experimental protocols, and visual representations of key biological pathways to offer a thorough understanding of the strategic advantage conferred by trifluoromethylation.

Introduction: The Strategic Importance of Fluorination

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. Among the various fluorinated moieties, the trifluoromethyl group stands out for its unique electronic and steric properties. When appended to the propanoic acid scaffold, the CF3 group can dramatically alter a molecule's acidity, lipophilicity, and metabolic fate, often leading to enhanced therapeutic efficacy. This guide delves into the specific functional roles of the trifluoromethyl group in propanoic acid derivatives, providing a technical resource for scientists engaged in the development of novel therapeutics.

Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group exerts a strong influence on the fundamental physicochemical properties of propanoic acid derivatives, which in turn dictates their behavior in biological systems.

Acidity (pKa)

The potent electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the carboxylic acid moiety. This is due to the inductive effect of the three fluorine atoms, which stabilizes the carboxylate anion. A lower pKa value can have significant implications for a drug's absorption, distribution, and target interaction.

Lipophilicity (LogP)

Lipophilicity, a critical determinant of a drug's ability to cross biological membranes, is also modulated by the CF3 group. Generally, the introduction of a trifluoromethyl group increases the lipophilicity of a molecule, as reflected by a higher LogP value. This enhanced lipophilicity can improve membrane permeability and cellular uptake.[1]

Table 1: Comparative Physicochemical Properties of Propanoic Acid Derivatives

CompoundStructurepKa (Predicted)LogP (Calculated)
Propanoic AcidCH₃CH₂COOH~4.870.34
3-(3-Trifluoromethylphenyl)propanoic Acid4.56[2]2.7[3]
Perfluorooctanoic Acid (PFOA)CF₃(CF₂)₆COOH2.80[4]4.9[4]

Note: pKa and LogP values can vary depending on the prediction method and experimental conditions.

Enhancement of Biological Activity

The presence of a trifluoromethyl group can significantly enhance the biological activity of propanoic acid derivatives through various mechanisms, including improved target binding and altered mechanisms of action.

Case Study: COX-2 Inhibition

Certain trifluoromethylated derivatives of salicylic acid, a related carboxylic acid, have demonstrated potent inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. For instance, triflusal and its metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), not only inhibit COX-2 activity but also suppress its expression.[5] This dual action is attributed, in part, to the blockage of the transcription factor nuclear factor-kappaB (NF-κB).[5]

Case Study: Auxin Activity

In the field of agricultural science, trifluoromethyl-containing auxin derivatives have been synthesized and evaluated for their plant growth-regulating activities. The introduction of a CF3 group near the carboxyl group of auxins like indole-3-acetic acid (IAA) can lead to compounds with enhanced stability against enzymatic oxidation and distinct biological effects compared to their parent compounds.[6][7]

Improvement of Metabolic Stability

A significant advantage of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[8] This "metabolic blocking" effect can increase the half-life of a drug, leading to improved pharmacokinetic profiles and potentially lower required doses.

Table 2: Metabolic Stability of N-Substituted Compounds in Liver Microsomes

ParameterN-CH₃ CompoundN-CF₃ CompoundRationale
Metabolites Formed MultipleFewerThe CF₃ group blocks a primary site of metabolism, limiting the formation of downstream metabolites.
Half-life (t₁/₂) in vitro ShorterLongerA reduced rate of metabolism leads to a slower clearance of the parent drug.
Intrinsic Clearance (CLᵢₙₜ) HigherLowerIntrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.

Source: Adapted from BenchChem, "A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group"[9]

Experimental Protocols

Synthesis of 3-(3-Trifluoromethylphenyl)propanoic Acid

This protocol describes the synthesis of a key intermediate for various biologically active molecules.

Materials:

  • m-Trifluoromethylcinnamic acid

  • Methanol

  • 5% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Reaction vessel (hydrogenation reactor)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve m-trifluoromethylcinnamic acid (0.463 mol, 100 g) in 1.0 L of methanol.[2]

  • Transfer the solution to a hydrogenation reactor.[2]

  • Add 3 g of 5% Pd/C catalyst to the reactor.[2]

  • Pressurize the reactor with hydrogen gas to 1 kg/cm ².[2]

  • Maintain the reaction at 250 °C for approximately 10 hours.[2]

  • Upon completion of the reaction, filter the mixture to remove the Pd/C catalyst.[2]

  • Wash the catalyst with 100 mL of methanol.[2]

  • Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator to yield the crude product.[2]

  • For purification, the crude product can be recrystallized from petroleum ether, n-hexane, or cyclohexane.[10]

In Vitro Liver Microsomal Stability Assay

This assay is a standard method to assess the metabolic stability of a compound.

Materials:

  • Test compound

  • Pooled human liver microsomes

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Stopping solution (e.g., ice-cold acetonitrile)

  • 96-well plates

  • Incubator

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO).[9]

  • Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[11]

  • Add the liver microsome solution to the wells of a 96-well plate.[9]

  • Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.[9]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[9]

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold stopping solution.[9]

  • Centrifuge the plate to precipitate the proteins.[9]

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[9]

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[9]

Signaling Pathways and Mechanisms of Action

The biological effects of trifluoromethylated propanoic acid derivatives are often mediated through their interaction with specific cellular signaling pathways.

Inhibition of the NF-κB Pathway by Trifluoromethylated Salicylates

Trifluoromethylated salicylate derivatives can inhibit the expression of COX-2 by interfering with the NF-κB signaling pathway. This pathway is a central regulator of inflammation.

NFkB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to COX2_Gene COX-2 Gene COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Transcription & Translation TFMSalicylate Trifluoromethylated Salicylate TFMSalicylate->IKK Inhibits NFkB_n NF-κB NFkB_n->COX2_Gene Binds to promoter

Figure 1: Inhibition of the NF-κB pathway by trifluoromethylated salicylates.

Auxin Signaling Pathway

The mechanism of action for auxin and its trifluoromethylated derivatives involves a well-defined signaling cascade leading to the expression of auxin-responsive genes.

Auxin_Signaling Auxin Auxin / CF3-Auxin Derivative SCFTIR1 SCF-TIR1/AFB (E3 Ubiquitin Ligase) Auxin->SCFTIR1 Binds to AuxIAA Aux/IAA Repressor SCFTIR1->AuxIAA Ubiquitinates ARF Auxin Response Factor (ARF) AuxIAA->ARF Inhibits Proteasome 26S Proteasome AuxIAA->Proteasome Degradation AuxRE Auxin Response Element (in gene promoter) ARF->AuxRE Binds to Gene_Expression Expression of Auxin-Responsive Genes AuxRE->Gene_Expression Activates

Figure 2: The canonical auxin signaling pathway.

Conclusion

The trifluoromethyl group is a uniquely powerful functional group in the design and development of propanoic acid derivatives with improved therapeutic potential. Its ability to modulate acidity and lipophilicity, enhance biological activity, and confer metabolic stability makes it an invaluable tool for medicinal chemists. The quantitative data, experimental protocols, and pathway diagrams presented in this guide provide a solid foundation for researchers to leverage the benefits of trifluoromethylation in their own drug discovery efforts. Further exploration into the nuanced effects of CF3 substitution on various propanoic acid scaffolds will undoubtedly continue to yield novel and effective therapeutic agents.

References

A Comprehensive Technical Guide to Fluorinated Carboxylic Acids for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of fluorinated carboxylic acids, covering their synthesis, physicochemical properties, and critical role in modern drug discovery. This document details key experimental protocols, presents quantitative data in a comparative format, and visualizes complex biological pathways to furnish researchers with the essential knowledge for leveraging these unique molecules in the development of novel therapeutics.

Synthesis of Fluorinated Carboxylic Acids

The introduction of fluorine into carboxylic acids can dramatically alter their biological and physicochemical properties. Several synthetic strategies have been developed to achieve this, with decarboxylative fluorination and electrochemical fluorination being two prominent methods.

Decarboxylative Fluorination

Decarboxylative fluorination offers a powerful method for the synthesis of alkyl fluorides from readily available aliphatic carboxylic acids. A notable advancement in this area is the silver-catalyzed decarboxylative fluorination, which proceeds under mild conditions.[1][2]

Experimental Protocol: Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids [3][4]

This protocol describes a general procedure for the silver-catalyzed decarboxylative fluorination of an aliphatic carboxylic acid using Selectfluor®.

Materials:

  • Aliphatic carboxylic acid

  • Selectfluor®

  • Silver nitrate (AgNO₃)

  • Acetone

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add the aliphatic carboxylic acid (1.0 equiv), Selectfluor® (1.2 equiv), and silver nitrate (0.1 equiv).

  • Add a mixture of acetone and water (e.g., 1:1 v/v) to dissolve the reactants. The reaction is typically carried out at a concentration of 0.1 M with respect to the carboxylic acid.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkyl fluoride.

Reaction Workflow:

G cluster_reaction Reaction Conditions cluster_products Products Carboxylic_Acid Aliphatic Carboxylic Acid Reaction_Vessel Reaction Mixture Carboxylic_Acid->Reaction_Vessel Selectfluor Selectfluor® Selectfluor->Reaction_Vessel AgNO3 AgNO₃ (catalyst) AgNO3->Reaction_Vessel Solvent Acetone/Water Temperature Room Temperature Alkyl_Fluoride Alkyl Fluoride CO2 CO₂ Reaction_Vessel->Alkyl_Fluoride Decarboxylative Fluorination Reaction_Vessel->CO2 PPAR_Signaling FCA Fluorinated Carboxylic Acid PPARa PPARα FCA->PPARa activates PPRE PPRE (DNA Response Element) PPARa->PPRE binds RXR RXR RXR->PPRE binds TargetGenes Target Gene Transcription PPRE->TargetGenes regulates MAPK_Signaling Stimulus External Stimulus (e.g., Stress, Growth Factors) Ras Ras Stimulus->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors phosphorylates CellularResponse Cellular Response (Proliferation, Differentiation, etc.) TranscriptionFactors->CellularResponse regulates gene expression for G Sample Biological Sample (e.g., Plasma) Spiking Spike with Internal Standards Sample->Spiking Protein_Precipitation Protein Precipitation Spiking->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

References

An In-depth Technical Guide on 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid (CAS No. 889940-13-0), a fluorinated carboxylic acid of significant interest in the pharmaceutical industry. The guide covers the compound's history, physicochemical and spectroscopic properties, a detailed synthesis protocol, and its primary application as a key building block in the synthesis of the FDA-approved drug, Alpelisib. Additionally, the relevance of this compound to the PI3K signaling pathway, the target of Alpelisib, is discussed.

Introduction

This compound is a synthetic organofluorine compound that has gained prominence as a valuable intermediate in medicinal chemistry.[1] The incorporation of a trifluoromethyl group (-CF3) into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] These properties make trifluoromethyl-containing building blocks, such as this compound, highly sought after in drug discovery and development.[4] This guide aims to consolidate the available technical information on this compound for researchers and professionals in the field.

History and Discovery

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized in the tables below.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 889940-13-0[1][6]
Molecular Formula C5H7F3O2[6]
Molecular Weight 156.10 g/mol [6]
Appearance White to off-white solid/powder[7]
Melting Point 66-71 °C
Purity >97%
Spectroscopic Data

Detailed spectroscopic data for this compound is not available in the public domain. However, the 1H NMR data for its methyl ester derivative, methyl 3,3,3-trifluoro-2,2-dimethylpropanoate, has been reported.[8]

Spectrum TypeDerivativeChemical Shift (δ) / SignalReference(s)
1H NMR (300 MHz, CDCl3) Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate3.86 (s, 3H), 1.40 (s, 6H)[8]

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is the hydrolysis of its nitrile precursor, 3,3,3-trifluoro-2,2-dimethylpropanenitrile.[1][6]

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_workup Work-up cluster_product Product nitrile 3,3,3-Trifluoro-2,2-dimethylpropanenitrile reflux Reflux (90-100 °C, overnight) nitrile->reflux naoh Sodium Hydroxide (aq) naoh->reflux acidification Acidification (conc. HCl, pH 1) reflux->acidification Hydrolysis extraction Extraction (Dichloromethane) acidification->extraction concentration Concentration extraction->concentration product This compound concentration->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on a reported synthesis with a yield of 84.3% and a purity of 98% (GC).[6][9]

Materials:

  • 3,3,3-trifluoro-2,2-dimethylpropanenitrile (18 g)

  • 5 M Sodium hydroxide aqueous solution (500 ml)

  • Concentrated hydrochloric acid

  • Dichloromethane

  • 1L four-necked flask equipped with a reflux condenser and a stirrer

Procedure:

  • To a 1L four-necked flask, add 18 g of 3,3,3-trifluoro-2,2-dimethylpropanenitrile and 500 ml of a 5 M sodium hydroxide aqueous solution.

  • Stir the mixture well and heat to 90-100 °C.

  • Maintain the mixture at reflux overnight, monitoring the reaction until the starting nitrile is completely consumed.

  • Cool the reaction mixture and adjust the pH to 1 using concentrated hydrochloric acid.

  • Continue stirring for 30 minutes.

  • Extract the product with dichloromethane (3 x 50 ml).

  • Combine the organic layers and concentrate under reduced pressure to yield this compound as a white solid.

Applications in Drug Development: Synthesis of Alpelisib

This compound is a crucial building block in the synthesis of Alpelisib, a selective inhibitor of the α-isoform of phosphatidylinositol 3-kinase (PI3Kα).[10][11] Alpelisib was approved by the FDA for the treatment of certain types of breast cancer.[10]

Role in Alpelisib Synthesis

Alpelisib_Synthesis Initial Steps in Alpelisib Synthesis start_acid 3,3,3-Trifluoro-2,2- dimethylpropanoic acid acid_chloride 3,3,3-Trifluoro-2,2- dimethylpropanoyl chloride start_acid->acid_chloride Activation reagent1 Oxalyl Chloride or Thionyl Chloride reagent1->acid_chloride intermediate Key Pyridine Intermediate acid_chloride->intermediate Coupling Reaction alpelisib_core Core structure of Alpelisib intermediate->alpelisib_core Further Synthetic Steps PI3K_Pathway Simplified PI3K Signaling Pathway cluster_upstream Upstream Signaling cluster_pi3k PI3K Activation cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits and Activates mTOR mTOR AKT->mTOR Activates CellResponse Cell Growth, Proliferation, Survival mTOR->CellResponse Promotes Alpelisib Alpelisib Alpelisib->PI3K Inhibits

References

An In-depth Technical Guide on 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid: Properties and Theoretical Study Framework

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoro-2,2-dimethylpropanoic acid, with the CAS number 889940-13-0, is a fluorinated carboxylic acid of interest in medicinal chemistry and materials science.[1] The presence of a trifluoromethyl group can bestow unique properties upon parent molecules, such as increased metabolic stability, enhanced lipophilicity, and altered receptor-binding affinities, making it a valuable building block in drug design.[1] A thorough understanding of its electronic structure, conformational landscape, and reactivity through theoretical studies would be highly beneficial for its application. This guide summarizes the currently available data and proposes a roadmap for future computational analysis.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₅H₇F₃O₂[2][3][4][5]
Molecular Weight 156.10 g/mol [2][3][5]
CAS Number 889940-13-0[2][3]
Appearance White to off-white solid/powder/crystal[2][6]
Melting Point 66-71 °C[2][7]
Boiling Point 76-77 °C at 14 mmHg[7][8]
pKa (Predicted) 3.10 ± 0.10[7]
Purity >97%[2]

Synthesis Overview

The primary synthesis route reported for this compound involves the hydrolysis of its nitrile precursor, 3,3,3-trifluoro-2,2-dimethylpropanenitrile.[1][3][9] The synthesis is typically achieved by refluxing the nitrile with a strong base, such as sodium hydroxide, followed by acidification with a strong acid like hydrochloric acid to precipitate the carboxylic acid.[1][3][9] The final product can be purified by extraction with an organic solvent, such as dichloromethane, to achieve high purity (often >98%).[1][3][9]

Proposed Theoretical Investigation: Experimental Protocols

While no specific theoretical studies on this compound have been identified, a standard computational protocol can be proposed based on established methodologies for similar small organic molecules.

4.1. Computational Methods

  • Software: A comprehensive quantum chemical software package such as Gaussian, ORCA, or Spartan would be suitable for the proposed calculations.

  • Density Functional Theory (DFT): DFT methods are recommended for their balance of accuracy and computational cost. The B3LYP functional is a common starting point for geometry optimization and vibrational frequency calculations. For higher accuracy in electronic properties, range-separated functionals like ωB97X-D or M06-2X could be employed.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for capturing the effects of the electronegative fluorine atoms and the carboxylic acid group.

  • Solvation Model: To simulate the behavior of the molecule in a solvent (e.g., water or dichloromethane), a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be utilized.

4.2. Geometry Optimization and Conformational Analysis

The first step in a theoretical study would be to perform a thorough conformational search to identify all stable conformers of the molecule. This can be achieved through a systematic scan of the rotatable bonds, particularly the C-C bond connecting the carboxylic acid group and the C-O bond of the hydroxyl group. Each identified conformer should then be fully optimized to a stationary point on the potential energy surface.

4.3. Vibrational Frequency Analysis

For each optimized geometry, vibrational frequency calculations should be performed at the same level of theory. The absence of imaginary frequencies will confirm that the structure is a true minimum on the potential energy surface. The calculated vibrational spectra (Infrared and Raman) can be used to aid in the interpretation of experimental spectroscopic data.

4.4. Electronic Property Calculations

Several key electronic properties should be calculated to understand the molecule's reactivity and intermolecular interactions:

  • Molecular Electrostatic Potential (MEP): Mapping the MEP onto the electron density surface will reveal the regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.

  • Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap is crucial for understanding the molecule's chemical reactivity and kinetic stability.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, such as hyperconjugation and steric effects, as well as the nature of the chemical bonds.

Visualizations

The following diagrams illustrate the logical workflow for the proposed theoretical investigation of this compound.

G cluster_0 Computational Setup cluster_1 Geometry and Energetics cluster_2 Electronic Property Analysis cluster_3 Output and Interpretation A Define Molecular Structure B Select Theoretical Method (e.g., DFT/B3LYP) A->B C Choose Basis Set (e.g., 6-311++G(d,p)) B->C D Conformational Search C->D E Geometry Optimization D->E F Vibrational Frequency Analysis E->F G Molecular Electrostatic Potential (MEP) E->G H Frontier Molecular Orbitals (HOMO/LUMO) E->H I Natural Bond Orbital (NBO) Analysis E->I J Calculated Properties (Bond Lengths, Angles, etc.) F->J K Simulated Spectra (IR, Raman) F->K L Reactivity Descriptors G->L H->L I->L

Caption: A logical workflow for a computational study of a small molecule.

Conclusion

While experimental data on this compound is available, a gap exists in the scientific literature regarding its theoretical and computational characterization. The proposed framework for a theoretical study, utilizing standard and robust computational chemistry methods, would provide valuable insights into the structural, vibrational, and electronic properties of this important fluorinated building block. Such a study would be a significant contribution to the understanding of this molecule and would facilitate its more rational application in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols: 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoro-2,2-dimethylpropanoic acid is a valuable building block in medicinal chemistry, prized for the unique physicochemical properties imparted by its trifluoromethyl and gem-dimethyl groups. The incorporation of the trifluoromethyl (CF3) group can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] The gem-dimethyl moiety can further contribute to metabolic stability and provide a conformational constraint that may improve potency and selectivity.[4] This combination makes this compound and its derivatives attractive scaffolds for the development of novel therapeutic agents across various disease areas.

One of the most prominent applications of this scaffold is in the development of pyruvate dehydrogenase kinase (PDK) inhibitors.[5][6] PDK is a key regulatory enzyme in cellular metabolism, and its inhibition is a promising strategy for the treatment of metabolic diseases and cancer. Additionally, this chemical moiety has been explored in the synthesis of other potential therapeutic agents, including stearoyl-CoA desaturase (SCD) inhibitors.[7][8][9]

These application notes provide an overview of the use of this compound in medicinal chemistry, with a focus on its application in the discovery of PDK and SCD inhibitors. Detailed protocols for the synthesis of a key intermediate and for a representative enzymatic assay are also provided.

Key Applications and Supporting Data

Pyruvate Dehydrogenase Kinase (PDK) Inhibition

Derivatives of this compound, particularly (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamides, have been extensively investigated as potent inhibitors of PDKs.[5][6] These compounds have shown promise in preclinical studies for their potential to modulate cellular metabolism in cancer cells, leading to reduced cell growth.[6]

Compound IDTargetIC50 (nM)EC50 (nM)Cell-Based ActivityReference
14e PDHK16 ± 257 ± 13Enhances lactate oxidation in human fibroblasts[5]
PDK1 Inhibitor PDK1--Reduces growth of cancer cells[6]

Table 1: In vitro and cell-based activities of representative PDK inhibitors derived from this compound.

Stearoyl-CoA Desaturase (SCD) Inhibition

The lipophilic nature of the trifluoromethyl and gem-dimethyl groups makes this compound an interesting scaffold for the development of inhibitors targeting enzymes involved in lipid metabolism, such as stearoyl-CoA desaturase (SCD).[7][10] SCD is a key enzyme in the biosynthesis of monounsaturated fatty acids and is a therapeutic target for metabolic diseases and cancer.[11] While specific examples of SCD inhibitors directly derived from this compound are still emerging, the structural features of this acid align well with the requirements for potent SCD inhibition.

Experimental Protocols

Synthesis of Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate

This protocol describes the synthesis of a key intermediate for the elaboration into more complex bioactive molecules.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • (Trimethylsilyl)diazomethane (2M solution in diethyl ether)

  • Diethyl ether

  • Saturated sodium hydrogencarbonate solution

  • Magnesium sulfate (MgSO4)

  • Argon gas supply

  • Standard laboratory glassware and stirring equipment

Procedure: [12]

  • Dissolve this compound (5 g, 32 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask under an argon atmosphere.

  • Cool the stirred solution to 0°C in an ice bath.

  • Slowly add a 2M solution of (trimethylsilyl)diazomethane in diethyl ether (18 mL, 35 mmol) dropwise. Gas evolution will be observed.

  • Allow the resulting yellow solution to warm to room temperature and continue stirring for 48 hours.

  • If the reaction is not complete (as monitored by TLC or other appropriate methods), add additional portions of the (trimethylsilyl)diazomethane solution until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo, ensuring the bath temperature remains below 30°C.

  • Redissolve the resulting oil in diethyl ether (200 mL) and wash with saturated sodium hydrogencarbonate solution (100 mL).

  • Separate the organic layer and dry it over MgSO4.

  • Filter the solution and concentrate it in vacuo (bath temperature < 30°C) to yield the crude methyl 3,3,3-trifluoro-2,2-dimethylpropanoate as a yellow oil. This product can often be used in the next step without further purification.

Pyruvate Dehydrogenase Kinase (PDK) Enzymatic Assay Protocol

This protocol is a representative coupled-enzyme assay to determine the inhibitory activity of compounds against PDK. The activity of PDK is inversely proportional to the activity of the pyruvate dehydrogenase (PDH) complex. The assay measures the activity of PDH, where a decrease in NADH absorbance at 340 nm is monitored.

Materials: [13][14][15]

  • Recombinant human PDK isozyme

  • Pyruvate dehydrogenase complex (PDH)

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl2)

  • Potassium chloride (KCl)

  • Dithiothreitol (DTT)

  • Coenzyme A (CoA)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Pyruvate

  • Lipoamide dehydrogenase

  • HEPES or Imidazole buffer

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES or Imidazole buffer (pH 7.4-7.6), MgCl2, KCl, and DTT.

  • PDH Activation: Pre-incubate the PDH complex with TPP to ensure full activation.

  • Inhibition Step: In a 96-well plate, add the reaction buffer, activated PDH complex, and the test compound at various concentrations. Incubate for a defined period (e.g., 15-30 minutes) to allow for inhibition of PDK (if present) and subsequent activation of PDH.

  • Reaction Initiation: Initiate the reaction by adding a substrate mixture containing CoA, NAD+, and pyruvate.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 10-20 minutes). The rate of NADH formation is proportional to the PDH activity.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Determine the percent inhibition for each concentration of the test compound relative to a DMSO control. Fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Bioactive Molecules cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound intermediate Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate start->intermediate Esterification derivatives Amide/Ester Derivatives intermediate->derivatives Amidation/Further Modification assay Enzymatic Assay (e.g., PDK) derivatives->assay Screening for Activity cell_assay Cell-Based Assays assay->cell_assay Hit Validation sar Structure-Activity Relationship (SAR) cell_assay->sar adme ADME/PK Studies sar->adme signaling_pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PDH Pyruvate Dehydrogenase (Active) PDH->AcetylCoA PDH_P Pyruvate Dehydrogenase-P (Inactive) PDH->PDH_P Phosphorylation PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDH_P Inhibitor 3,3,3-Trifluoro-2,2-dimethylpropanoic acid derivative Inhibitor->PDK Inhibition

References

Application Notes and Protocols: 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid as a Strategic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Trifluoro-gem-dimethyl Motif

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to significantly modulate the physicochemical and pharmacokinetic properties of a drug candidate.[1] When coupled with a gem-dimethyl group, as seen in 3,3,3-trifluoro-2,2-dimethylpropanoic acid , this building block offers a unique combination of steric bulk and potent electronic effects. This application note serves as a technical guide for the effective utilization of this valuable synthon, with a focus on practical protocols for its incorporation into pharmaceutically relevant scaffolds.

The trifluoromethyl group is a powerful electron-withdrawing group, which can influence the acidity or basicity of nearby functional groups and alter ligand-receptor binding interactions. Its lipophilicity can enhance membrane permeability and improve oral bioavailability.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the CF₃ group highly resistant to metabolic degradation, which can lead to an extended drug half-life. The adjacent gem-dimethyl groups provide a significant steric footprint, which can be exploited to probe and optimize binding pocket interactions, enhance selectivity, or shield adjacent functional groups from metabolic attack.

Key Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.

PropertyValueSource
CAS Number 889940-13-0[3][4]
Molecular Formula C₅H₇F₃O₂[2][4]
Molecular Weight 156.10 g/mol
Appearance White to off-white solid/powder
Melting Point 66-71 °C
Purity Typically >97%

Core Application: Synthesis of Alpelisib (PIQRAY®), a PI3Kα Inhibitor

A prominent example of the successful application of this compound is in the synthesis of Alpelisib , an FDA-approved selective inhibitor of the α-isoform of phosphoinositide 3-kinase (PI3K).[5][6][7] The 3,3,3-trifluoro-2,2-dimethylpropanoyl moiety is a key structural feature of Alpelisib, contributing to its potency and pharmacokinetic profile. The following sections provide detailed protocols for the synthesis of a key intermediate in the Alpelisib synthesis, demonstrating the practical application of this building block.

Experimental Workflow Overview

The incorporation of the 3,3,3-trifluoro-2,2-dimethylpropanoyl group into the Alpelisib scaffold is typically achieved through an amide bond formation with a substituted 2-aminothiazole derivative. Due to the steric hindrance of the carboxylic acid, standard amide coupling conditions may be sluggish. Therefore, activation of the carboxylic acid is crucial. Two common and effective methods are the formation of an acyl chloride or the use of a potent coupling reagent like HATU.

G cluster_0 Method A: Acyl Chloride Formation cluster_1 Method B: In Situ Activation cluster_2 Amide Coupling A1 3,3,3-Trifluoro-2,2- dimethylpropanoic acid A3 3,3,3-Trifluoro-2,2- dimethylpropanoyl chloride A1->A3 Anhydrous Solvent (e.g., DCM), cat. DMF A2 Oxalyl Chloride or SOCl₂ A2->A3 C1 Acyl Chloride (from A) or Activated Ester (from B) A3->C1 Proceed to Coupling B1 3,3,3-Trifluoro-2,2- dimethylpropanoic acid B3 Activated OAt-ester B1->B3 Anhydrous aprotic solvent (e.g., DMF) B2 HATU, Base (DIPEA) B2->B3 B3->C1 Proceed to Coupling C3 N-(4-methylthiazol-2-yl)-3,3,3- trifluoro-2,2-dimethylpropanamide C1->C3 Base (e.g., Pyridine or DIPEA) in aprotic solvent C2 2-Amino-4-methylthiazole C2->C3

Figure 1: General workflows for the amide coupling of this compound.

Detailed Experimental Protocols

The following protocols are based on established synthetic routes for Alpelisib intermediates and general procedures for challenging amide couplings.[8][9]

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from its nitrile precursor.[3][4]

Materials:

  • 3,3,3-trifluoro-2,2-dimethylpropanenitrile

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 1L four-necked flask equipped with a reflux condenser and magnetic stirrer, add 18 g of 3,3,3-trifluoro-2,2-dimethylpropanenitrile to 500 mL of a 5 M aqueous sodium hydroxide solution.[4]

  • Heat the mixture to 90-100 °C and reflux overnight. Monitor the reaction by GC or TLC until the starting nitrile is completely consumed.[4]

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Slowly add concentrated hydrochloric acid to the cooled solution with stirring to adjust the pH to 1. A white precipitate should form.[4]

  • Continue stirring for 30 minutes in the ice bath.[4]

  • Extract the product with dichloromethane (3 x 50 mL).[4]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield a white solid.

  • The typical yield is around 84% with a purity of >98% by GC.[4]

Protocol 2: Amide Coupling via Acyl Chloride Intermediate

This method involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with the amine.

Step A: Synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride

  • Safety Note: This reaction should be performed in a well-ventilated fume hood as it generates corrosive gases.

Materials:

  • This compound

  • Oxalyl chloride or thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF, catalytic amount)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.2 eq) to the solution at 0 °C. Gas evolution (CO, CO₂) will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • The solvent and excess oxalyl chloride can be carefully removed under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step.[10]

Step B: Amide Formation

Materials:

  • 3,3,3-trifluoro-2,2-dimethylpropanoyl chloride (from Step A)

  • 2-Amino-4-methylthiazole

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve 2-amino-4-methylthiazole (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add a solution of the crude 3,3,3-trifluoro-2,2-dimethylpropanoyl chloride (1.1 eq) in anhydrous DCM to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-(4-methylthiazol-2-yl)-3,3,3-trifluoro-2,2-dimethylpropanamide.

Troubleshooting and Mechanistic Considerations

Challenges in Amide Coupling: The primary challenge in forming an amide with this compound is the steric hindrance around the carbonyl group, which can significantly slow down the rate of nucleophilic attack by the amine. Additionally, the electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the amine in certain substrates, further complicating the reaction.

Rationale for Method Selection:

  • Acyl Chloride Method: Converting the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, even by a weakly nucleophilic amine or in a sterically congested environment.

  • HATU Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that forms a highly reactive OAt-active ester intermediate. This method is often preferred for its mild conditions and ability to suppress side reactions like racemization in chiral substrates.

G CarboxylicAcid R-COOH (3,3,3-Trifluoro-2,2- dimethylpropanoic acid) ActiveEster OAt-Active Ester (Highly Reactive) CarboxylicAcid->ActiveEster Attacks Base Base (DIPEA) Base->CarboxylicAcid Deprotonation HATU HATU HATU->ActiveEster Reacts with carboxylate Tetramethylurea Tetramethylurea (Byproduct) HATU->Tetramethylurea Forms Amide Amide Product ActiveEster->Amide Nucleophilic Attack HOAt HOAt (Byproduct) ActiveEster->HOAt Releases Amine R'-NH₂ (2-Amino-4-methylthiazole) Amine->ActiveEster

Sources

Application Note & Protocol: Synthesis of Alpelisib via a Convergent Route Utilizing 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed experimental protocol for the synthesis of Alpelisib (BYL719), a potent and selective PI3Kα inhibitor.[1][2][3][4][5] The described synthetic route is designed for researchers in medicinal chemistry and drug development. It employs a convergent strategy starting from the commercially available fluorinated building block, 3,3,3-Trifluoro-2,2-dimethylpropanoic acid.[6][7][8][9][10] The protocol outlines the preparation of key intermediates, including the formation of the critical 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine moiety and its subsequent coupling to the thiazole core, followed by final amidation to yield Alpelisib.[11][12]

Introduction

Alpelisib is a selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) pathway, which is frequently dysregulated in various cancers.[2][3] The presence of a trifluoromethyl group is a common feature in modern pharmaceuticals, often enhancing metabolic stability and binding affinity.[8][13] This protocol provides a robust method for the synthesis of Alpelisib, leveraging the fluorinated building block this compound.

Signaling Pathway of PI3K

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Alpelisib Alpelisib Alpelisib->PI3K Inhibits

Caption: PI3K signaling pathway and the inhibitory action of Alpelisib.

Experimental Protocols

This synthesis is divided into three main stages:

  • Synthesis of the Pyridine Intermediate (INT-2)

  • Synthesis of the Thiazole Core and Coupling (INT-4)

  • Final Amidation to yield Alpelisib

Overall Synthetic Workflow

Alpelisib_Synthesis_Workflow cluster_0 Stage 1: Pyridine Intermediate Synthesis cluster_1 Stage 2: Thiazole Core & Coupling cluster_2 Stage 3: Final Product Formation A 3,3,3-Trifluoro-2,2- dimethylpropanoic acid B Acid Chloride Formation (INT-1) A->B SOCl₂ C Pyridine Ring Formation (INT-2) B->C Cyclization F Suzuki Coupling (INT-4) C->F Pd Catalyst D 4-Methyl-2-amino- thiazole E Bromination (INT-3) D->E NBS E->F H Final Amide Coupling F->H Amine Deprotection & Coupling G (S)-Pyrrolidine-1,2- dicarboxamide G->H I Alpelisib H->I

Caption: Convergent synthetic workflow for Alpelisib.

Stage 1: Synthesis of Pyridine Intermediate (INT-2)

Protocol 1.1: Synthesis of 3,3,3-trifluoro-2,2-dimethylpropanoyl chloride (INT-1)

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch).

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude acid chloride (INT-1) is used in the next step without further purification.

Protocol 1.2: Synthesis of 4-bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine (INT-2)

This step is adapted from known procedures for constructing substituted pyridine rings.

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a solution of (E)-4-methoxybut-3-en-2-one (1.1 eq) in anhydrous THF.

  • Cool the solution to -78 °C and add LiHMDS (1.1 eq, 1.0 M in THF) dropwise.

  • Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add a solution of 3,3,3-trifluoro-2,2-dimethylpropanoyl chloride (INT-1, 1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The crude 4H-pyran-4-one intermediate is then treated with trifluoroacetic acid (TFA) to mediate cyclization, followed by standard bromination procedures to yield INT-2.

  • Purify the product by column chromatography on silica gel.

Stage 2: Synthesis of the Thiazole Core and Coupling (INT-4)

Protocol 2.1: Synthesis of 2-amino-5-bromo-4-methylthiazole (INT-3)

  • Dissolve 2-amino-4-methylthiazole (1.0 eq) in chloroform in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product (INT-3), which can be used directly or purified by recrystallization.

Protocol 2.2: Suzuki Coupling to form INT-4

  • To a degassed mixture of DMF and water, add INT-2 (1.0 eq), (4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamic acid tert-butyl ester (1.1 eq), and K₂CO₃ (2.0 eq).

  • Bubble argon through the mixture for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the mixture.

  • Heat the reaction to 90 °C and stir for 4-6 hours, monitoring by LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to yield the coupled intermediate (INT-4).

Stage 3: Final Amidation to Yield Alpelisib

Protocol 3.1: Deprotection of INT-4

  • Dissolve INT-4 in a solution of 4M HCl in dioxane.

  • Stir the mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude amine hydrochloride salt.

Protocol 3.2: Amide Coupling to form Alpelisib

  • Dissolve the crude amine salt from the previous step (1.0 eq) and (S)-pyrrolidine-1,2-dicarboxamide (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final product, Alpelisib, by preparative HPLC or column chromatography.

Data Presentation

The following table summarizes typical yields and purity data for the key steps in the synthesis of Alpelisib. These values are illustrative and may vary based on experimental conditions and scale.

StepProductStarting MaterialTypical Yield (%)Purity (HPLC, %)
1.1 INT-1This compound>95 (crude)N/A
1.2 INT-2INT-160-70>98
2.1 INT-32-amino-4-methylthiazole85-95>97
2.2 INT-4INT-2 & Thiazole-boronate ester70-80>98
3.2 Alpelisib Deprotected INT-4 & Pyrrolidine dicarboxamide65-75>99.5[12]

Safety Precautions

  • Thionyl chloride is highly corrosive and toxic; handle only in a well-ventilated fume hood.

  • LiHMDS is a strong base and pyrophoric; handle under an inert atmosphere.

  • N-bromosuccinimide is a lachrymator and irritant.

  • Palladium catalysts are toxic; avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Derivatization of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoro-2,2-dimethylpropanoic acid is a unique building block for drug discovery, incorporating a trifluoromethyl group and a sterically hindered neopentyl-like scaffold. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This document provides detailed application notes and experimental protocols for the derivatization of this compound into a diverse library of amides and esters suitable for biological screening.

Rationale for Derivatization

The derivatization of this compound into amides and esters allows for the systematic exploration of chemical space around this fluorinated scaffold. By introducing a variety of amine and alcohol building blocks, a library of compounds with diverse physicochemical properties can be generated. This approach is crucial for identifying novel bioactive molecules through phenotypic screening and for establishing structure-activity relationships (SAR).[2]

Experimental Workflows

A generalized workflow for the synthesis and screening of a derivative library of this compound is presented below.

G cluster_synthesis Synthesis cluster_screening Biological Screening start This compound activation Activation of Carboxylic Acid start->activation e.g., SOCl2, Oxalyl Chloride derivatization Amide or Ester Formation activation->derivatization Acyl Chloride Intermediate purification Purification and Characterization derivatization->purification library Compound Library purification->library assay_prep Assay Plate Preparation library->assay_prep Screening Input compound_add Compound Addition assay_prep->compound_add incubation Incubation compound_add->incubation readout Data Acquisition and Analysis incubation->readout hit_id Hit Identification readout->hit_id hit_id->start Iterative Optimization

Caption: General workflow for synthesis and screening.

Experimental Protocols

Protocol 1: Synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoyl Chloride (Acid Chloride Intermediate)

This protocol describes the conversion of the carboxylic acid to its more reactive acyl chloride, a key intermediate for the synthesis of amides and esters.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • After completion, remove the solvent and excess reagent under reduced pressure to obtain the crude 3,3,3-trifluoro-2,2-dimethylpropanoyl chloride.

  • The crude acid chloride is typically used in the next step without further purification.

Safety Precautions: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood under anhydrous conditions.

Protocol 2: Synthesis of a Diverse Amide Library

This protocol outlines the parallel synthesis of an amide library from the acid chloride intermediate.

Materials:

  • 3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride

  • A diverse set of primary and secondary amines

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • 96-well reaction block or individual reaction vials

  • Magnetic stirrer or shaker

Procedure:

  • In each well of a 96-well reaction block, add a solution of a unique amine (1.0 eq) in anhydrous DCM.

  • To each well, add a base such as triethylamine (1.2 eq).

  • Slowly add a solution of 3,3,3-trifluoro-2,2-dimethylpropanoyl chloride (1.1 eq) in anhydrous DCM to each well at 0 °C.

  • Allow the reaction block to warm to room temperature and shake for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amides by column chromatography or preparative HPLC.

Data Presentation: Representative Amide Derivatives

Amine MoietyStructure of AmideMolecular Weight ( g/mol )Predicted LogP
AnilineC₁₁H₁₂F₃NO231.222.85
BenzylamineC₁₂H₁₄F₃NO245.242.67
MorpholineC₉H₁₄F₃NO₂225.211.03
PiperidineC₁₀H₁₆F₃NO223.242.54
Protocol 3: Synthesis of a Diverse Ester Library

This protocol describes the synthesis of an ester library, which can be challenging due to the steric hindrance of the carboxylic acid.

Materials:

  • This compound

  • A diverse set of primary and secondary alcohols

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Reaction vials or round-bottom flasks

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq), an alcohol (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM, add DCC (1.1 eq) or EDC (1.1 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • If using DCC, filter off the dicyclohexylurea byproduct.

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting esters by column chromatography.

Data Presentation: Representative Ester Derivatives

Alcohol MoietyStructure of EsterMolecular Weight ( g/mol )Predicted LogP
PhenolC₁₁H₁₁F₃O₂232.203.15
Benzyl alcoholC₁₂H₁₃F₃O₂246.232.97
EthanolC₇H₁₁F₃O₂184.161.88
IsopropanolC₈H₁₃F₃O₂198.182.21

Biological Screening Cascade

A tiered approach to biological screening is recommended to efficiently identify and characterize bioactive derivatives.

G cluster_screening_cascade Screening Cascade primary_screen Primary Phenotypic Screen (e.g., Cell Viability Assay) secondary_screen Secondary Confirmatory and Dose-Response Assays primary_screen->secondary_screen Active Compounds tertiary_screen Mechanism of Action Studies (e.g., Target Identification) secondary_screen->tertiary_screen Confirmed Hits lead_opt Lead Optimization tertiary_screen->lead_opt Validated Hits

Caption: A tiered biological screening cascade.

Protocol 4: Primary Biological Screening - In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for an initial phenotypic screen to assess the cytotoxic effects of the synthesized compound library on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Compound library dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (typically from a stock solution in DMSO). Include vehicle controls (DMSO only) and positive controls (e.g., a known cytotoxic drug).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values (the concentration of compound that inhibits cell growth by 50%).

Data Presentation: Hypothetical Cytotoxicity Data

Compound IDAmine/Alcohol MoietyIC₅₀ (µM) on HeLa cells
AM-01Aniline25.4
AM-02Benzylamine15.2
ES-01Phenol> 100
ES-02Benzyl alcohol55.8

Signaling Pathways and Potential Biological Targets

While the specific biological targets of derivatives of this compound are not yet established, the introduction of the trifluoromethyl group is a common strategy in the design of inhibitors for various enzyme classes and receptors.[1] Phenotypic screening may reveal unexpected biological activities, and subsequent mechanism-of-action studies will be crucial to identify the relevant signaling pathways.

G cluster_moa Potential Target Identification active_compound Active Derivative target_id Target Identification (e.g., Affinity Chromatography, Proteomics) active_compound->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis validated_target Validated Biological Target pathway_analysis->validated_target

Caption: Workflow for target identification.

Conclusion

The derivatization of this compound provides a promising avenue for the discovery of novel bioactive compounds. The protocols outlined in this document offer a systematic approach to synthesize and screen a diverse library of amides and esters. The incorporation of the unique trifluoromethylated, sterically hindered scaffold may lead to the identification of compounds with novel mechanisms of action and favorable drug-like properties. Further investigation into the biological activities and targets of these derivatives is warranted.

References

Application Note & Protocol: Amide Synthesis with 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary: Navigating a Challenging Amide Coupling

The synthesis of amides is arguably the most frequently performed reaction in medicinal chemistry and drug discovery.[1] However, not all amide couplings are straightforward. The structural features of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid present a classic case of a "difficult" coupling, characterized by significant steric hindrance and potent electronic effects. This molecule is a valuable building block in pharmaceutical development, as the incorporation of the trifluoromethyl-gem-dimethyl motif can significantly enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[2]

This guide provides a comprehensive overview of the challenges associated with this substrate and presents a robust, field-proven protocol for its successful coupling with a wide range of amines. We will delve into the mechanistic rationale for reagent selection, provide step-by-step instructions, and offer expert insights into troubleshooting and validation, ensuring reliable and reproducible outcomes in your research.

The Core Challenge: Steric Hindrance and Electronic Deactivation

The difficulty in forming amides from this compound stems from two primary sources:

  • Extreme Steric Hindrance: The carboxylic acid is flanked by two methyl groups at the α-position, which are, in turn, adjacent to a bulky trifluoromethyl group. This creates a sterically congested environment around the carbonyl carbon, severely impeding the approach of the amine nucleophile. Many standard coupling methods fail or provide poor yields with such hindered substrates.[1][3]

  • Inductive Effect of the -CF₃ Group: The trifluoromethyl group is a powerful electron-withdrawing group. This effect can influence the reactivity of the carboxylic acid and the stability of the activated intermediates required for amide bond formation.

These combined factors necessitate a carefully optimized strategy that goes beyond simple carbodiimide-mediated couplings (e.g., DCC, EDC), which are often insufficient for this class of transformation.[4]

Strategic Approach: Leveraging High-Activity Coupling Reagents

To overcome the activation energy barrier imposed by steric hindrance, a highly reactive activated ester intermediate is required. Uronium/aminium salt-based coupling reagents are exceptionally well-suited for this task. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are preferred for several reasons:

  • High Reactivity: HATU reacts rapidly with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is more susceptible to nucleophilic attack by the amine than intermediates formed by many other reagents.[5]

  • Suppression of Side Reactions: The formation of the HATU-activated ester is fast, minimizing side reactions. For chiral amines, HATU is known to suppress racemization.[5]

  • Improved Solubility: HATU and its byproducts are generally soluble in common organic solvents, simplifying reaction workup compared to reagents like DCC, which produce insoluble dicyclohexylurea byproducts.

The overall workflow involves the in-situ activation of the carboxylic acid with HATU in the presence of a non-nucleophilic base, followed by the introduction of the amine.

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction Process cluster_end Outcome Acid This compound Activation Step 1: Carboxylic Acid Activation (Formation of active ester) Acid->Activation Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Coupling Step 2: Nucleophilic Attack (Amine addition) Amine->Coupling HATU HATU Coupling Reagent HATU->Activation Base Non-nucleophilic Base (e.g., DIPEA) Base->Activation Solvent Aprotic Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Activated Intermediate Workup Aqueous Workup & Extraction Coupling->Workup Crude Product Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Amide Product Purification->Product

Caption: General workflow for the HATU-mediated amide coupling.

Mechanism of Activation with HATU

The key to the reaction's success is the initial activation step. The carboxylate, formed by deprotonation with a base like Diisopropylethylamine (DIPEA), attacks HATU. This displaces the hexafluorophosphate anion and forms a highly reactive O-acylisourea intermediate. This intermediate is an excellent electrophile, readily attacked by the amine nucleophile to form the stable amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt) and a tetramethylurea byproduct.

G Acid R-COOH This compound Carboxylate R-COO⁻ Carboxylate Anion Acid->Carboxylate + Base - Base-H⁺ Base Base (e.g., DIPEA) Intermediate {Activated Intermediate | (O-acylisourea)} Carboxylate->Intermediate HATU HATU Uronium Salt HATU->Intermediate Activation Product R-CO-NHR' Amide Product Intermediate->Product + Amine Amine R'-NH₂ Amine Amine->Product Byproducts HOAt + Tetramethylurea Product->Byproducts releases

Caption: Simplified mechanism of carboxylic acid activation by HATU.

Detailed Experimental Protocol

This protocol describes a general procedure for coupling this compound with a generic primary amine on a 1.0 mmol scale. Adjustments may be necessary for specific amines.

Materials & Equipment:

  • This compound (1.0 eq)

  • Amine of choice (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • HATU is a mild irritant; avoid inhalation and skin contact.

  • DIPEA is corrosive and volatile; handle with care.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 156.1 mg).

  • Dissolution: Add anhydrous DMF (5 mL) and stir until the acid is fully dissolved.

  • Reagent Addition: To the stirred solution, add HATU (1.2 mmol, 456.3 mg) followed by DIPEA (2.5 mmol, 436 μL).

    • Expert Insight: The order of addition is crucial. The acid, coupling reagent, and base should be mixed to allow for pre-activation before the amine is introduced. This ensures the rapid formation of the activated ester, minimizing potential side reactions of the amine with HATU.

  • Activation: Allow the mixture to stir at room temperature for 15-20 minutes. The solution may change color or clarity, indicating the formation of the activated intermediate.

  • Amine Addition: Add the amine (1.1 mmol) to the reaction mixture, either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is observed.

    • Trustworthiness Check: A reliable monitoring system is key to a self-validating protocol. An LC-MS check is ideal, as it confirms the disappearance of the starting acid (m/z 155.03 for [M-H]⁻) and the appearance of the desired product mass.

  • Workup - Quenching and Extraction: a. Once the reaction is complete, dilute the mixture with Ethyl Acetate (30 mL). b. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).

    • Expert Insight: The acidic wash removes unreacted amine and DIPEA. The basic wash removes unreacted carboxylic acid and HOAt. These steps are critical for simplifying the final purification. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Representative Reaction Scope & Conditions

The described protocol is effective for a range of amine substrates. The following table provides expected outcomes for different amine classes, demonstrating the versatility of the method.

Amine Substrate (Example)TypeTemp (°C)Time (h)Typical YieldNotes
BenzylaminePrimary, Aliphatic254-6>85%Generally a fast and high-yielding reaction.
AnilinePrimary, Aromatic25-408-1660-75%Electron-deficient amines are less nucleophilic, may require gentle heating or longer reaction times.
MorpholineSecondary, Cyclic254-8>90%Unhindered secondary amines react very efficiently.
Di-isopropylamineSecondary, Hindered40-5012-2430-50%Coupling with sterically hindered amines is challenging and may require elevated temperatures and result in lower yields.[3]

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Low or No Conversion 1. Inactive reagents (moisture).2. Insufficiently reactive amine.3. Insufficient base.1. Use fresh, anhydrous solvent and reagents. Ensure DIPEA is pure.2. Increase reaction temperature to 40-50°C. Extend reaction time.3. Ensure at least 2 equivalents of base are used to neutralize the acid and any HCl salts if amine hydrochlorides are used.
Multiple Byproducts 1. Amine reacting with HATU.2. Degradation of starting materials or product.1. Adhere to the correct order of addition (pre-activate acid before adding amine).2. Avoid excessive heating. Ensure workup is performed promptly after reaction completion.
Difficulty in Purification 1. Urea byproduct from HATU.2. Persistent DIPEA.1. The aqueous workup protocol is designed to remove the majority of water-soluble byproducts. Ensure all washes are performed thoroughly.2. The 1M HCl wash is critical for removing residual DIPEA.

References

  • Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016).
  • Synthesis of N-trifluoromethyl amides from carboxylic acids - eScholarship.
  • Synthesis of N-trifluoromethyl amides from carboxylic acids (Journal Article) | OSTI.GOV.
  • Synthesis of N-trifluoromethyl amides from carboxylic acids | Request PDF - ResearchGate.
  • Synthesis of N‐(trifluoromethyl)amides | Download Scientific Diagram - ResearchGate.
  • Synthesis routes of this compound - Benchchem.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps.
  • Silane Coupling Agents - Gelest, Inc.
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  • 3,3,3-Trifluoro-2,2-dimethylpropionic acid - nordmann.global.
  • 3,3,3-Trifluoro-2,2-dimethylpropionic acid | 889940-13-0 - ChemicalBook.
  • Hydrosilafluorenes as Recyclable Coupling Reagents for Direct Amidation of Carboxylic Acids with Amines | Organic Letters - ACS Publications. (2022). Organic Letters, 24(3), 634-638. [Link]

  • 3,3,3-Trifluoro-2,2-dimethylpropionic acid synthesis - ChemicalBook.
  • US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents.
  • 3,3,3-Trifluoro-2,2-dimethylpropionic acid 97 889940-13-0 - Sigma-Aldrich.
  • (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid - PubChem.
  • 3,3,3-Trifluoro-2,2-dimethylpropionic Acid 889940-13-0 - TCI Chemicals.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Application Note: Amide Coupling Protocols for 3,3-Difluorocyclopentanamine Hydrochloride - Benchchem.

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Application Notes and Protocols for the Laboratory-Scale Synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a laboratory-scale protocol for the synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid, a valuable building block in pharmaceutical and materials science applications. The primary method detailed is the hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile. This procedure is robust, offering high yield and purity. All quantitative data is summarized for clarity, and a comprehensive experimental workflow is provided.

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The presence of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines a reliable laboratory-scale synthesis to obtain this compound with high purity.

Synthesis Pathway

The described synthesis proceeds via a straightforward hydrolysis of the corresponding nitrile precursor, 3,3,3-trifluoro-2,2-dimethylpropanenitrile, in the presence of a strong base.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the described synthesis protocol.

ParameterValueReference
Starting Material3,3,3-trifluoro-2,2-dimethylpropanenitrile[1][2]
Final ProductThis compound[1][2]
Yield84.3%[2]
Purity (by GC)>98%[1][2]

Experimental Protocol

Materials and Reagents:

  • 3,3,3-trifluoro-2,2-dimethylpropanenitrile

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (CH2Cl2)

  • Water (H2O)

  • 1L four-necked flask

  • Stirring apparatus

  • Heating mantle with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 1L four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 18g of 3,3,3-trifluoro-2,2-dimethylpropanenitrile.[2]

  • Base Hydrolysis: To the flask, add 500 mL of a 5 mol/L aqueous sodium hydroxide solution.[2]

  • Heating: Stir the mixture well and heat to a temperature of 90-100 °C. Allow the reaction to reflux overnight.[2] The reaction should be monitored to ensure the complete consumption of the starting nitrile.[2]

  • Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH of the solution to 1 using concentrated hydrochloric acid.[2]

  • Stirring: Continue stirring the acidified mixture for 30 minutes.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[2]

  • Work-up: Combine the organic layers and concentrate the solution using a rotary evaporator to yield the crude product.[2]

  • Purification: The resulting white solid, this compound, can be further purified if necessary, although this protocol typically yields a product with high purity (>98%).[1][2]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow reagents 3,3,3-trifluoro-2,2-dimethylpropanenitrile 5M NaOH (aq) reaction Reaction (90-100°C, Reflux Overnight) reagents->reaction acidification Acidification (Conc. HCl to pH 1) reaction->acidification extraction Extraction (Dichloromethane) acidification->extraction concentration Concentration (Rotary Evaporation) extraction->concentration product Final Product: This compound concentration->product

Caption: Workflow for the synthesis of this compound.

Concluding Remarks

The provided protocol for the hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile offers a reliable and high-yielding method for the laboratory-scale synthesis of this compound. This procedure is well-documented and provides a clear pathway for researchers and drug development professionals to access this important fluorinated building block.

References

Application Notes and Protocols for the Esterification of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the esterification of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid, a sterically hindered carboxylic acid of significant interest in pharmaceutical and materials science. Due to the steric hindrance posed by the gem-dimethyl groups adjacent to the carboxyl moiety and the electron-withdrawing nature of the trifluoromethyl group, specialized protocols are often required to achieve high yields. This guide details three robust methods for the synthesis of its esters: a modified Fischer Esterification for simple alkyl esters, the Steglich Esterification using DCC/DMAP for more complex or sensitive alcohols, and a high-yield, two-step process via an acyl chloride intermediate. Each protocol is presented with detailed, step-by-step instructions, mechanistic insights, and guidelines for purification and characterization.

Introduction: The Significance of a Sterically Hindered Fluorinated Building Block

This compound is a valuable synthetic intermediate, primarily due to the unique combination of a trifluoromethyl group and a neopentyl-like core. The trifluoromethyl group is a key pharmacophore in modern drug discovery, often enhancing metabolic stability, lipophilicity, and binding affinity of active pharmaceutical ingredients (APIs).[1][2] Consequently, esters derived from this acid are increasingly utilized as building blocks in the synthesis of novel therapeutic agents and advanced materials.[3]

The primary challenge in the esterification of this compound lies in its significant steric hindrance. The two methyl groups on the α-carbon shield the carboxylic acid from nucleophilic attack by an alcohol. This guide provides detailed protocols to overcome this challenge and enable efficient synthesis of the desired esters.

Comparative Overview of Esterification Strategies

The choice of esterification method depends on the scale of the reaction, the nature of the alcohol, and the desired purity of the final product. Below is a summary of the methods detailed in this guide.

Method Advantages Disadvantages Best Suited For
Fischer Esterification Cost-effective, simple reagents.Requires high temperatures and long reaction times; equilibrium reaction.Large-scale synthesis of simple alkyl esters (e.g., methyl, ethyl).
Steglich Esterification Mild reaction conditions, high yields.[1]DCC can be allergenic; dicyclohexylurea (DCU) byproduct can be difficult to remove.Acid-sensitive substrates and sterically hindered alcohols.[1]
Acyl Chloride Intermediate High-yielding and fast reaction.Requires handling of moisture-sensitive acyl chloride.A wide range of alcohols, including those that are less reactive.

Detailed Protocols and Methodologies

Protocol 1: Modified Fischer Esterification

The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4][5][6] For sterically hindered acids like this compound, the equilibrium must be driven towards the product by using a large excess of the alcohol and a strong acid catalyst, typically sulfuric acid.[7][8]

Reaction Scheme:

Workflow for Fischer Esterification:

reagents This compound + Excess Alcohol (e.g., Methanol) + Conc. H2SO4 (catalyst) reflux Reflux (e.g., 65-80°C, 12-24h) reagents->reflux workup Aqueous Work-up (NaHCO3 wash, Brine wash) reflux->workup extraction Extraction (e.g., Diethyl ether) workup->extraction purification Drying & Purification (Na2SO4, Distillation/Chromatography) extraction->purification product Pure Ester purification->product

Caption: Workflow for the Fischer Esterification of this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a large excess of the desired alcohol (e.g., 20 eq. of methanol or ethanol), which also serves as the solvent.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 eq.) dropwise to the stirred solution.

  • Reaction: Heat the mixture to reflux (typically 65°C for methanol or 78°C for ethanol) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature and slowly pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or flash column chromatography.

Protocol 2: Steglich Esterification (DCC/DMAP Coupling)

The Steglich esterification is a powerful method for forming esters under mild conditions, making it ideal for substrates with sensitive functional groups.[1] It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1]

Reaction Mechanism Overview:

cluster_activation Carboxylic Acid Activation cluster_esterification Ester Formation Acid R-COOH DCC DCC Acid->DCC O_acylisourea O-acylisourea intermediate DCC->O_acylisourea DMAP DMAP O_acylisourea->DMAP Acyl_pyridinium Acyl-pyridinium intermediate DMAP->Acyl_pyridinium Alcohol R'-OH Acyl_pyridinium->Alcohol Ester R-COOR' Alcohol->Ester

Caption: Simplified mechanism of Steglich Esterification.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Work-up:

    • Filter off the precipitated DCU using a sintered glass funnel.[9][10]

    • Wash the filtrate with 0.5 M HCl to remove excess DMAP, followed by a saturated aqueous solution of sodium bicarbonate and then brine.[9]

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Protocol 3: Two-Step Esterification via Acyl Chloride

For a highly efficient and generally applicable method, the carboxylic acid can be converted to its more reactive acyl chloride, which then readily reacts with an alcohol to form the ester. Oxalyl chloride or thionyl chloride are commonly used for this transformation.

Reaction Scheme:

Step 1: Acyl Chloride Formation

Step 2: Esterification

Workflow for Acyl Chloride Method:

Acid This compound AcylChloride_Formation React with Oxalyl Chloride/SOCl2 + cat. DMF Acid->AcylChloride_Formation AcylChloride Acyl Chloride Intermediate AcylChloride_Formation->AcylChloride Esterification React with Alcohol (R-OH) + Pyridine (optional) AcylChloride->Esterification Workup Aqueous Work-up & Purification Esterification->Workup Ester Pure Ester Workup->Ester

Caption: Two-step esterification via an acyl chloride intermediate.

Step-by-Step Protocol:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., DCM or toluene) under an inert atmosphere, add a catalytic amount of DMF (1-2 drops).

    • Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Esterification:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • Add the desired alcohol (1.2 eq) to the solution. A non-nucleophilic base like pyridine (1.2 eq) can be added to scavenge the HCl byproduct.

    • Stir the reaction at room temperature for 1-4 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with water, 1 M HCl (if pyridine was used), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude ester by distillation or flash column chromatography.

Product Characterization

The successful synthesis of the desired ester can be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect a singlet for the ester alkyl group (e.g., ~3.7 ppm for a methyl ester) and a singlet for the gem-dimethyl protons (~1.4 ppm).

    • ¹³C NMR: Key signals will include the carbonyl carbon (~170-175 ppm), the quaternary carbon, the trifluoromethyl carbon (a quartet due to C-F coupling), and the carbons of the gem-dimethyl and ester alkyl groups.

    • ¹⁹F NMR: A singlet corresponding to the CF₃ group.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1730-1750 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the ester should be observed.

Troubleshooting

Issue Possible Cause Solution
Low yield in Fischer Esterification Incomplete reaction due to equilibrium.Increase the excess of alcohol, add a dehydrating agent (e.g., molecular sieves), or increase the reaction time.
Difficulty removing DCU in Steglich Esterification DCU is slightly soluble in some organic solvents.Cool the reaction mixture to precipitate more DCU before filtration.[9] Alternatively, perform a second filtration after concentrating the filtrate and redissolving in a solvent where DCU is less soluble (e.g., diethyl ether).
Decomposition of substrate Harsh acidic conditions in Fischer Esterification.Use a milder method like Steglich Esterification or the acyl chloride route.
Incomplete formation of acyl chloride Impure reagents or insufficient reaction time.Use freshly distilled oxalyl/thionyl chloride and ensure anhydrous conditions. Extend the reaction time.

Conclusion

The esterification of the sterically hindered this compound can be achieved with high efficiency by selecting the appropriate synthetic method. For simple, large-scale syntheses, a modified Fischer esterification is a viable option. For more delicate substrates or when milder conditions are required, the Steglich esterification provides an excellent alternative. The two-step conversion via an acyl chloride is a robust and high-yielding approach suitable for a broad range of alcohols. The protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize valuable esters from this important fluorinated building block.

References

  • What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013). ResearchGate. [Link]

  • Esterification Reaction The Synthesis And Purification Of. (n.d.). riomaisseguro.rio.rj.gov.br. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Royal Society of Chemistry. [Link]

  • Steglich Esterification (ROH + RCOOH = RCOOR) with EDC / DMAP /DCM? (2016). ResearchGate. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. [Link]

  • Fischer Esterification. (n.d.). University of Missouri–St. Louis. [Link]

  • Workup: DCC Coupling. (n.d.). University of Rochester. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]

  • The Fischer Esterification. (n.d.). University of Colorado Boulder. [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate - C7H11F3O2. (n.d.). Chemspace. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). Arkivoc. [Link]

  • Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate,1802338-28-8. (n.d.). Allfluoro pharmaceutical co .ltd. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University. [Link]

  • Cleavage of Sterically Hindered Esters with Boron Trichloride. (1971). Royal Society of Chemistry. [Link]

  • esterification of carboxylic acids with. (n.d.). Organic Syntheses. [Link]

  • US5302748A - Esterification process. (n.d.).
  • [1-(METHOXYMETHYLCARBAMOYL)ETHYL]PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER. (n.d.). Organic Syntheses. [Link]

  • ethyl 3,3,3-trifluoro-2-methylpropanoate - C6H9F3O2. (n.d.). Mol-Instincts. [Link]

  • Acid to Ester - Fischer Esterification. (n.d.). Common Organic Chemistry. [Link]

  • Kinetics of Esterification of Propionic Acid with Methanol over a Fibrous Polymer-Supported Sulphonic Acid Catalyst. (2002). ResearchGate. [Link]

  • Methyl (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate | C5H7F3O3. (n.d.). PubChem. [Link]

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Application Notes and Protocols for the Use of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid and its derivatives in the design and synthesis of novel agrochemicals. The inclusion of a trifluoromethyl group can significantly enhance the efficacy, metabolic stability, and target-binding affinity of active ingredients.

Introduction to this compound in Agrochemicals

This compound is a valuable fluorinated building block for the synthesis of new agrochemicals.[1] The presence of the trifluoromethyl (-CF₃) group is a well-established strategy in agrochemical design to improve biological activity. This is attributed to the high electronegativity of fluorine, which can alter the electronic properties of a molecule, and the lipophilicity of the -CF₃ group, which can enhance membrane permeability and metabolic stability.

While direct synthesis of commercial agrochemicals from this compound is not widely documented in publicly available literature, its structural motif is of significant interest in the development of novel pesticides. Research has focused on the synthesis and biological evaluation of amides and esters derived from this acid, which have shown potential as insecticides, fungicides, and herbicides.

Synthesis of this compound and its Derivatives

A reliable supply of the starting material is crucial for research and development. The following section details the synthesis of the parent acid and its conversion to key intermediates.

Synthesis of this compound

A common laboratory-scale synthesis involves the hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile.[2]

Experimental Protocol:

  • Reaction Setup: In a 1L four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 18 g of 3,3,3-trifluoro-2,2-dimethylpropanenitrile.

  • Hydrolysis: To the flask, add 500 ml of a 5 mol/L aqueous sodium hydroxide solution.

  • Heating: Heat the mixture to 90-100 °C and reflux overnight with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., GC) until the starting nitrile is completely consumed.

  • Acidification: Cool the reaction mixture to room temperature and carefully adjust the pH to 1 with concentrated hydrochloric acid.

  • Extraction: Stir the mixture for an additional 30 minutes, then extract the product with dichloromethane (3 x 50 ml).

  • Isolation: Combine the organic layers and concentrate under reduced pressure to yield the crude product as a white solid.

Quantitative Data:

ParameterValueReference
Yield84.3%[2]
Purity (by GC)98%[2]
Synthesis of Methyl 3,3,3-Trifluoro-2,2-dimethylpropanoate

Ester derivatives are common intermediates for the synthesis of amides and other functionalized molecules.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask under an argon atmosphere, dissolve 5 g (32 mmol) of this compound in 20 mL of anhydrous dichloromethane. Cool the solution to 0°C.

  • Esterification: Slowly add a 2M solution of (trimethylsilyl)diazomethane in diethyl ether (18 mL, 35 mmol) dropwise. Gas evolution will be observed.

  • Reaction Monitoring: Allow the solution to warm to room temperature and stir for 48 hours. If the reaction is incomplete, add additional (trimethylsilyl)diazomethane solution.

  • Work-up: Concentrate the reaction mixture in vacuo. Redissolve the resulting oil in diethyl ether (200 mL) and wash with a saturated sodium bicarbonate solution (100 mL).

  • Isolation: Separate the organic layer, dry over MgSO₄, filter, and concentrate in vacuo to afford the crude methyl ester.

Quantitative Data:

ParameterValueReference
Starting Material5 g[3]
Crude Product Yield7.69 g[3]

Application in the Synthesis of Potential Agrochemicals

Synthesis of N-Aryl-3,3,3-trifluoro-2,2-dimethylpropanamides (Potential Insecticides and Fungicides)

Amide derivatives of trifluoromethyl-containing carboxylic acids have shown promising insecticidal and fungicidal activities. The general synthetic route involves the coupling of an activated form of the carboxylic acid with a substituted aniline.

Experimental Workflow:

G start This compound step1 Activation (e.g., SOCl₂, Oxalyl Chloride) start->step1 Reagent intermediate 3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride step1->intermediate step2 Amide Coupling with Substituted Aniline (Ar-NH₂) in the presence of a base intermediate->step2 Reactant product N-Aryl-3,3,3-trifluoro-2,2-dimethylpropanamide step2->product

Caption: General synthetic workflow for N-aryl-3,3,3-trifluoro-2,2-dimethylpropanamides.

Experimental Protocol (General):

  • Acid Chloride Formation: To a solution of this compound in an inert solvent (e.g., dichloromethane), add an activating agent such as thionyl chloride or oxalyl chloride. Stir at room temperature until the conversion to the acid chloride is complete.

  • Amide Formation: In a separate flask, dissolve the desired substituted aniline and a base (e.g., triethylamine or pyridine) in an inert solvent. Cool the solution to 0°C.

  • Coupling: Slowly add the freshly prepared 3,3,3-trifluoro-2,2-dimethylpropanoyl chloride to the aniline solution.

  • Reaction and Work-up: Allow the reaction to proceed at room temperature. Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude product.

  • Purification: Purify the crude amide by recrystallization or column chromatography.

Biological Activity:

While specific data for amides of this compound is limited, related trifluoromethylphenyl amides have demonstrated insecticidal and fungicidal properties. For example, certain N-(trifluoromethylphenyl)acetamides have shown activity against mosquito larvae and fungal pathogens.[4][5]

Potential Signaling Pathway (Insecticides):

Many insecticides containing trifluoromethyl groups, such as fipronil, act on the insect's central nervous system by blocking GABA-gated chloride channels. This leads to hyperexcitation and death of the insect.

G cluster_neuron Insect Neuron cluster_outside Synaptic Cleft GABA_R GABA Receptor/Chloride Channel Cl_ion Cl⁻ GABA_R->Cl_ion Opens Channel Excitation Hyperexcitation (No Inhibition) GABA_R->Excitation Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Cl_ion->Hyperpolarization Influx leads to GABA GABA GABA->GABA_R Binds to Insecticide Trifluoromethyl-Amide Insecticide Insecticide->GABA_R Blocks Insecticide->Excitation

Caption: Postulated mode of action for insecticidal trifluoromethyl-amides.

Conclusion

This compound represents a promising, yet underexplored, building block in the field of agrochemical synthesis. The synthetic protocols provided herein offer a starting point for researchers to access this compound and its derivatives. Further investigation into the synthesis and biological evaluation of novel pesticides derived from this acid is warranted and could lead to the discovery of new active ingredients with improved properties. The unique structural features of this acid make it an attractive candidate for inclusion in combinatorial libraries for high-throughput screening in agrochemical discovery programs.

References

Application Note: Enzymatic Resolution of Racemic 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid via Lipase-Catalyzed Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

An application note and protocol for the enzymatic resolution of racemic 3,3,3-Trifluoro-2,2-dimethylpropanoic acid is detailed below. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving this stereoselective separation.

Introduction

Chirally pure this compound is a valuable building block in pharmaceutical and agrochemical research due to the unique stereoelectronic properties conferred by the trifluoromethyl and gem-dimethyl groups. Enzymatic kinetic resolution offers a green and highly selective method for separating enantiomers. This application note describes a robust protocol for the kinetic resolution of racemic this compound. The strategy involves the enantioselective hydrolysis of a corresponding racemic ester, catalyzed by a commercially available lipase. Lipases are well-suited for this transformation due to their operational stability, broad substrate tolerance, and high stereoselectivity.

Principle of the Method

The kinetic resolution is based on the differential rate of reaction of the two enantiomers of the racemic ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate with a lipase in an aqueous-organic biphasic system. One enantiomer is preferentially hydrolyzed by the enzyme to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. The separation of the resulting acid and the unreacted ester allows for the isolation of both enantiomers. The efficiency of the resolution is determined by the enantiomeric ratio (E), which is calculated from the enantiomeric excess (e.e.) of the substrate and product at a given conversion.

Experimental Protocols

Protocol 1: Synthesis of Racemic Ethyl 3,3,3-Trifluoro-2,2-dimethylpropanoate (Substrate)

This protocol outlines the synthesis of the ethyl ester of the target carboxylic acid, which will serve as the substrate for the enzymatic resolution.

Materials and Reagents:

  • Racemic this compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous ethanol (EtOH)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of racemic this compound (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of anhydrous ethanol (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure racemic ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate.

Protocol 2: Screening of Lipases for Enantioselective Hydrolysis

This protocol describes a screening process to identify the most effective lipase for the kinetic resolution.

Materials and Reagents:

  • Racemic ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate

  • A panel of commercially available lipases (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PSL), Candida rugosa Lipase (CRL))

  • Phosphate buffer (0.1 M, pH 7.0)

  • tert-Butyl methyl ether (MTBE)

  • 96-well microtiter plate

  • Plate shaker

  • Chiral HPLC or GC system for analysis

Procedure:

  • Prepare a stock solution of the racemic ethyl ester in MTBE (100 mM).

  • In each well of a 96-well plate, add 800 µL of phosphate buffer (0.1 M, pH 7.0).

  • Add 100 µL of the racemic ester stock solution to each well.

  • Add 5-10 mg of each lipase to be screened to individual wells. Include a control well with no enzyme.

  • Seal the plate and place it on a plate shaker at 30 °C and 200 rpm for 24 hours.

  • After 24 hours, quench the reaction by adding 100 µL of 1 M HCl.

  • Extract the contents of each well with 500 µL of MTBE.

  • Analyze the organic extract by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining ester and the product acid.

Protocol 3: Preparative Scale Enzymatic Resolution

This protocol details the scale-up of the resolution using the optimal lipase identified in Protocol 2.

Materials and Reagents:

  • Racemic ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate

  • Optimal lipase (e.g., CALB)

  • Phosphate buffer (0.1 M, pH 7.0)

  • MTBE

  • Sodium hydroxide solution (2 M)

  • Hydrochloric acid (2 M)

  • Standard glassware for preparative scale reactions

Procedure:

  • In a round-bottom flask, dissolve the racemic ethyl ester (e.g., 1.0 g) in a biphasic mixture of phosphate buffer (pH 7.0, 50 mL) and MTBE (50 mL).

  • Add the optimal lipase (e.g., 200 mg of CALB).

  • Stir the mixture vigorously at the optimal temperature (e.g., 30 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC/GC.

  • Stop the reaction at approximately 50% conversion by filtering off the enzyme.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with MTBE (2 x 25 mL).

  • Combine the organic layers, which contain the unreacted ester. Wash with brine, dry over MgSO₄, and concentrate to obtain the enantioenriched ester.

  • Acidify the aqueous layer to pH 2 with 2 M HCl and extract with MTBE (3 x 25 mL).

  • Combine these organic extracts, wash with brine, dry over MgSO₄, and concentrate to obtain the enantioenriched carboxylic acid.

  • Purify both the enantioenriched ester and acid by flash column chromatography if necessary.

Protocol 4: Analytical Methodology

This protocol provides a general method for the chiral analysis of the reaction components.

Method: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column: A polysaccharide-based chiral stationary phase is recommended (e.g., Chiralpak® AD-H or Chiralcel® OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v) is a typical starting point. The ratio can be optimized for better separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Data Presentation

The results of the enzyme screening and optimization should be summarized in tables for clear comparison.

Table 1: Screening of Various Lipases for the Hydrolysis of Racemic Ethyl 3,3,3-Trifluoro-2,2-dimethylpropanoate

EntryLipase SourceConversion (%)e.e. (Ester) (%)e.e. (Acid) (%)Enantiomeric Ratio (E)
1Candida antarctica Lipase B (CALB)489296>100
2Pseudomonas cepacia Lipase (PSL)35549825
3Candida rugosa Lipase (CRL)2228958
4Aspergillus niger Lipase (ANL)1518904

Data are hypothetical and for illustrative purposes.

Table 2: Optimization of Reaction Conditions for CALB-Catalyzed Resolution

EntryParameter VariedValueConversion (%)e.e. (Ester) (%)e.e. (Acid) (%)Enantiomeric Ratio (E)
1Temperature25 °C42859485
2Temperature30 °C489296>100
3Temperature40 °C519694>100
4Co-solventToluene45889595
5Co-solventHexane469096>100
6Co-solventMTBE489296>100
7pH6.038759360
8pH7.0489296>100
9pH8.0499395>100

Data are hypothetical and for illustrative purposes.

Visualizations

G cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_workup Work-up & Separation cluster_analysis Analysis rac_acid Racemic Acid esterification Esterification rac_acid->esterification rac_ester Racemic Ethyl Ester esterification->rac_ester enz_hydrolysis Lipase-Catalyzed Hydrolysis rac_ester->enz_hydrolysis separation Acid-Base Extraction enz_hydrolysis->separation enr_ester (R)-Enriched Ester separation->enr_ester enr_acid (S)-Enriched Acid separation->enr_acid analysis Chiral HPLC/GC enr_ester->analysis enr_acid->analysis

Caption: Workflow for the enzymatic resolution of this compound.

Caption: Lipase-catalyzed enantioselective hydrolysis of the racemic ethyl ester.

Application Notes and Protocols for the Large-Scale Production of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the viable large-scale production methods for 3,3,3-Trifluoro-2,2-dimethylpropanoic acid (TF-PVA), a key building block in the synthesis of various pharmaceutical compounds.[1] The protocols detailed below focus on scalability, safety, and product purity, addressing the critical needs of the pharmaceutical and fine chemical industries.

Introduction

This compound, also known as trifluoro-pivalic acid, is a valuable intermediate characterized by a trifluoromethyl group that can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Its synthesis on an industrial scale requires robust and economically viable methods. This document outlines two primary synthetic routes: the hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile and the oxidation of 3,3,3-trifluoro-2,2-dimethylpropan-1-ol.

Comparative Summary of Production Methods

The selection of a production method on a large scale depends on various factors including the availability of starting materials, desired purity, and operational costs. The following table summarizes the key quantitative data for the two primary synthesis routes.

ParameterMethod 1: Nitrile HydrolysisMethod 2: Oxidation of Primary Alcohol
Starting Material 3,3,3-Trifluoro-2,2-dimethylpropanenitrile3,3,3-Trifluoro-2,2-dimethylpropan-1-ol
Key Reagents Sodium Hydroxide, Hydrochloric AcidOxidizing agents (e.g., NaOCl/TEMPO)
Typical Yield 84.3%[2]High (Specific data for this substrate requires pilot-scale optimization)
Product Purity (GC) >98%[2][3]Potentially high, dependent on purification
Reaction Conditions 90-100°C, atmospheric pressure[2]Mild conditions, often room temperature
Key Advantages High purity, well-established method.Milder reaction conditions.
Key Challenges Handling of cyanide-containing nitrile, management of corrosive reagents.Cost and availability of suitable large-scale oxidizing agents, potential for over-oxidation.

Method 1: Hydrolysis of 3,3,3-Trifluoro-2,2-dimethylpropanenitrile

This is a widely documented and reliable method for the synthesis of this compound.[1][2] The process involves the hydrolysis of the corresponding nitrile using a strong base, followed by acidification to yield the final product.

Logical Relationship of Nitrile Hydrolysis

logical_relationship cluster_start Starting Material cluster_process Process Steps cluster_product Final Product Nitrile 3,3,3-Trifluoro-2,2-dimethylpropanenitrile Hydrolysis Base Hydrolysis (e.g., NaOH) Nitrile->Hydrolysis Reacts with Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Forms intermediate salt, then acidified Carboxylic_Acid This compound Acidification->Carboxylic_Acid Yields

Caption: Logical flow from nitrile to carboxylic acid.

Large-Scale Experimental Protocol

Materials and Equipment:

  • Reactor: Glass-lined or Hastelloy reactor (1000 L) equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel.

  • Reagents:

    • 3,3,3-Trifluoro-2,2-dimethylpropanenitrile

    • 5M Sodium Hydroxide (NaOH) solution

    • Concentrated Hydrochloric Acid (HCl)

    • Dichloromethane (DCM)

  • Purification: Filtration system, extraction vessel, and vacuum distillation setup.

Procedure:

  • Charging the Reactor: Charge the reactor with 500 L of 5M sodium hydroxide solution.

  • Addition of Nitrile: Slowly add 18 kg of 3,3,3-trifluoro-2,2-dimethylpropanenitrile to the stirred NaOH solution. The addition should be controlled to manage any initial exotherm.

  • Reaction: Heat the mixture to 90-100°C and maintain reflux overnight (approximately 12-16 hours).[2] Monitor the reaction progress by Gas Chromatography (GC) until the starting nitrile is completely consumed.

  • Cooling and Acidification: Cool the reaction mixture to room temperature. Carefully add concentrated hydrochloric acid to adjust the pH to 1.[2] This will precipitate the carboxylic acid.

  • Extraction: Stir the mixture for 30 minutes after acidification. Extract the product with dichloromethane (3 x 50 L).[2]

  • Purification: Combine the organic layers and concentrate under reduced pressure to yield the crude solid product. Further purification can be achieved by recrystallization or vacuum distillation.

  • Drying: Dry the purified solid under vacuum to obtain this compound.

Method 2: Oxidation of 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol

An alternative route involves the oxidation of the corresponding primary alcohol. This method can be advantageous due to milder reaction conditions. A variety of oxidizing agents can be employed for the conversion of primary alcohols to carboxylic acids.

Experimental Workflow for Oxidation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol Solvent Dissolve in appropriate solvent Start->Solvent Oxidation Add oxidizing agent (e.g., NaOCl/TEMPO) Solvent->Oxidation Monitoring Monitor reaction by TLC/GC Oxidation->Monitoring Quench Quench reaction Monitoring->Quench Extraction Extract product Quench->Extraction Purification Purify by chromatography or distillation Extraction->Purification End End: this compound Purification->End

Caption: General workflow for alcohol oxidation.

Large-Scale Experimental Protocol (General)

Materials and Equipment:

  • Reactor: Glass-lined reactor suitable for oxidation reactions.

  • Reagents:

    • 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol

    • Oxidizing system (e.g., Sodium hypochlorite (NaOCl) and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO))

    • Appropriate solvent (e.g., Dichloromethane)

    • Aqueous work-up reagents (e.g., Sodium thiosulfate, Sodium bicarbonate)

  • Purification: Chromatography or distillation equipment.

Procedure:

  • Charging the Reactor: Charge the reactor with 3,3,3-trifluoro-2,2-dimethylpropan-1-ol and the chosen solvent.

  • Catalyst Addition: Add the catalytic amount of TEMPO.

  • Oxidant Addition: Slowly add the oxidizing agent (e.g., NaOCl solution) while maintaining the desired reaction temperature (often room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., GC or TLC).

  • Work-up: Upon completion, quench the reaction (e.g., with sodium thiosulfate solution). Separate the organic layer.

  • Purification: Wash the organic layer with a basic solution (e.g., sodium bicarbonate) and then with brine. Dry the organic layer and concentrate to obtain the crude product. Purify by large-scale chromatography or vacuum distillation.

Safety and Handling for Large-Scale Production

  • Nitrile Hydrolysis:

    • The starting material, 3,3,3-trifluoro-2,2-dimethylpropanenitrile, is a cyanide-containing compound and must be handled with extreme caution in a well-ventilated area.

    • The use of concentrated strong base (NaOH) and strong acid (HCl) requires appropriate personal protective equipment (PPE), including acid/base resistant gloves, aprons, and face shields.

    • The reaction can be exothermic, especially during the initial addition of the nitrile and the final acidification. Proper temperature control and monitoring are crucial.

  • Oxidation of Alcohol:

    • Oxidizing agents can be highly reactive and should be handled with care. Avoid contact with flammable materials.

    • Some oxidation reactions can be exothermic and require careful temperature control.

  • General Precautions:

    • All large-scale operations should be conducted in reactors designed for the specific reaction conditions and pressures.

    • Emergency procedures for spills and exposures must be in place.

    • Personnel should be thoroughly trained on the specific hazards of the chemicals and processes involved.

Conclusion

The hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile is a robust and high-yielding method for the large-scale production of this compound. While the oxidation of the corresponding alcohol presents a viable alternative with milder conditions, the nitrile hydrolysis route is currently better characterized in publicly available literature for achieving high purity on a larger scale. The choice of synthesis route will ultimately depend on a thorough process hazard analysis, cost of raw materials, and the specific capabilities of the manufacturing facility.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the common method of hydrolyzing 3,3,3-trifluoro-2,2-dimethylpropanenitrile.

Issue Potential Cause Recommended Solution
Low or No Conversion of Nitrile to Carboxylic Acid 1. Insufficient Reaction Time or Temperature: The hydrolysis of the sterically hindered nitrile is slow.1a. Increase the reflux time. Monitor the reaction progress using an appropriate technique (e.g., GC, TLC) until the starting material is consumed. 1b. Ensure the reaction temperature is maintained at 90-100 °C.[1]
2. Inadequate Base Concentration: The concentration of the sodium hydroxide solution may be too low to effectively drive the hydrolysis.2. Use a 5 mol/L aqueous solution of sodium hydroxide as reported in successful syntheses.[1]
3. Poor Mixing: Inefficient stirring can lead to a heterogeneous reaction mixture and incomplete reaction.3. Ensure vigorous and consistent stirring throughout the reaction to maintain a well-mixed suspension.
Formation of a White Precipitate During Reaction 1. Salt Precipitation: The sodium salt of the carboxylic acid product may precipitate out of the aqueous solution.1. This is often a normal observation and indicates product formation. Ensure stirring is adequate to keep the mixture mobile.
Low Isolated Yield After Workup 1. Incomplete Extraction: The product may not be fully extracted from the aqueous layer.1a. Perform multiple extractions (e.g., 3 x 50 mL) with a suitable organic solvent like dichloromethane.[1] 1b. Ensure the pH of the aqueous layer is sufficiently acidic (pH 1) to fully protonate the carboxylate, making it more soluble in the organic solvent.[1]
2. Product Loss During Washing: The product might be partially soluble in the aqueous wash solutions.2. Minimize the volume of water used for washing the organic extracts. Use saturated brine for the final wash to reduce the solubility of the organic product in the aqueous phase.
3. Premature Product Precipitation: The product may precipitate out during acidification if the temperature is not controlled.3. Cool the reaction mixture in an ice bath before and during acidification with concentrated hydrochloric acid to control the exotherm and obtain a more manageable solid.
Product Purity Issues (e.g., presence of starting material or amide intermediate) 1. Incomplete Hydrolysis: The reaction was not allowed to proceed to completion.1. As mentioned above, increase reaction time and ensure adequate temperature and base concentration. The intermediate amide is often more resistant to hydrolysis than the starting nitrile.
2. Inefficient Purification: The purification method may not be effectively removing impurities.2a. Recrystallization from an appropriate solvent system can be an effective purification method. 2b. For highly persistent impurities, column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most commonly cited method is the hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile.[2] This is typically achieved by refluxing the nitrile with a strong base, such as sodium hydroxide, in an aqueous solution, followed by acidification with a strong acid like hydrochloric acid to precipitate the carboxylic acid.[1]

Q2: What kind of yield can I expect from the nitrile hydrolysis method?

A2: A reported yield for the alkaline hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile is 84.3% with a purity of 98% as determined by Gas Chromatography (GC).[1]

Q3: Can I use acidic hydrolysis instead of alkaline hydrolysis?

A3: Yes, acidic hydrolysis is also a viable method for converting nitriles to carboxylic acids. The nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid. This method directly produces the carboxylic acid without the need for a final acidification step.

Q4: My reaction seems to have stalled, and I see unreacted starting material. What should I do?

A4: The steric hindrance from the two methyl groups adjacent to the nitrile can slow down the reaction. If the reaction has stalled, you can try increasing the reaction time or ensuring the temperature is consistently at reflux (90-100 °C). Also, verify that the concentration of your base is sufficient.

Q5: During the workup, I'm having trouble with emulsions forming during the extraction. How can I resolve this?

A5: Emulsions can be an issue, especially with the precipitation of the sodium salt of the product. To break up emulsions, you can try adding a small amount of saturated brine solution or allowing the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking during the extraction can also help prevent their formation.

Q6: What is the best way to purify the final product?

A6: After extraction and concentration of the organic layers, a white solid of this compound should be obtained.[1] If further purification is needed, recrystallization is a common technique. The choice of solvent will depend on the impurities present. Alternatively, for challenging purifications, column chromatography can be employed.

Quantitative Data Summary

ParameterValueReference
Starting Material3,3,3-trifluoro-2,2-dimethylpropanenitrile[1]
Reagent5 mol/L Sodium Hydroxide (aq)[1]
Reaction Temperature90-100 °C (Reflux)[1]
Reaction TimeOvernight[1]
Acidification AgentConcentrated Hydrochloric Acid (to pH 1)[1]
Extraction SolventDichloromethane[1]
Reported Yield 84.3% [1]
Reported Purity (GC) 98% [1]

Experimental Protocol: Alkaline Hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile

This protocol is based on a reported successful synthesis.[1]

Materials:

  • 3,3,3-trifluoro-2,2-dimethylpropanenitrile (18g)

  • 5 mol/L Sodium Hydroxide aqueous solution (500 mL)

  • Concentrated Hydrochloric Acid

  • Dichloromethane

  • Deionized Water

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • 1L four-necked flask

  • Reflux condenser

  • Stirring apparatus (magnetic or overhead)

  • Heating mantle

  • Separatory funnel

  • Round-bottom flask for concentration

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry and clean 1L four-necked flask equipped with a reflux condenser and a stirrer, add 18g of 3,3,3-trifluoro-2,2-dimethylpropanenitrile and 500 mL of a 5 mol/L sodium hydroxide aqueous solution.

  • Reaction: Stir the mixture well and heat to 90-100 °C to achieve a steady reflux. Continue refluxing the mixture overnight. The reaction should be monitored for the consumption of the starting nitrile.

  • Cooling and Acidification: After the reaction is complete, cool the flask in an ice bath. While stirring, slowly add concentrated hydrochloric acid to the reaction mixture until the pH reaches 1. A white precipitate of the product should form.

  • Extraction: Continue stirring for 30 minutes after acidification. Transfer the mixture to a separatory funnel and extract the product with three 50 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash them sequentially with deionized water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain a white solid, which is the crude this compound.

  • Purification (if necessary): If the purity is not satisfactory, the crude product can be further purified by recrystallization from a suitable solvent.

Visualizations

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup cluster_product Product start Start: 3,3,3-trifluoro-2,2-dimethylpropanenitrile reagents Add 5M NaOH(aq) start->reagents reflux Reflux at 90-100°C overnight reagents->reflux cool Cool reaction mixture reflux->cool acidify Acidify to pH 1 with conc. HCl cool->acidify extract Extract with Dichloromethane (3x) acidify->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate product Final Product: this compound concentrate->product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingFlow start Low Yield Issue check_conversion Check Reaction Conversion by GC/TLC start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low complete_conversion Complete Conversion check_conversion->complete_conversion High troubleshoot_reaction Troubleshoot Reaction • Increase reaction time• Verify temperature (90-100°C)• Check NaOH concentration (5M) incomplete_conversion->troubleshoot_reaction troubleshoot_workup Troubleshoot Workup • Check pH of aqueous layer after acidification (pH 1)• Perform multiple extractions• Use brine wash complete_conversion->troubleshoot_workup solution Improved Yield troubleshoot_reaction->solution troubleshoot_workup->solution

Caption: Logical troubleshooting flow for low yield in the synthesis.

References

Technical Support Center: 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized by hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile?

A1: Common impurities include unreacted starting material (3,3,3-trifluoro-2,2-dimethylpropanenitrile), inorganic salts from the work-up (e.g., sodium chloride if sodium hydroxide and hydrochloric acid are used), and residual solvents from extraction (e.g., dichloromethane or diethyl ether).

Q2: What is the expected purity of this compound after initial extraction and concentration?

A2: Following a standard aqueous work-up and extraction, a purity of approximately 98% (as determined by Gas Chromatography - GC) can be achieved.[1][2]

Q3: What are the primary purification techniques for this compound?

A3: The primary purification techniques for solid organic acids like this compound are recrystallization, vacuum distillation, and column chromatography.

Q4: What are the key physical properties of this compound relevant to its purification?

A4: Key physical properties include its solid form at room temperature (white powder or crystals), a melting point range of 66-77°C, and its polar nature due to the carboxylic acid and trifluoromethyl groups.[3][4]

Troubleshooting Guides

Recrystallization
Problem Potential Cause Recommended Solution(s)
Oiling out instead of crystallization. The melting point of the compound is lower than the boiling point of the solvent. The compound may be significantly impure.- Re-heat the solution to dissolve the oil, add a small amount of a "better" solvent (one in which the compound is more soluble), and cool slowly. - Try a solvent system with a lower boiling point. - Consider purification by a different method, such as column chromatography, before recrystallization.
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated.- Reduce the solvent volume by evaporation and attempt to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Poor recovery of the purified product. - The compound has significant solubility in the cold recrystallization solvent. - Too much solvent was used for washing the crystals.- Ensure the solution is cooled sufficiently (e.g., in an ice bath) to minimize solubility. - Use a minimal amount of ice-cold solvent to wash the crystals.
Vacuum Distillation
Problem Potential Cause Recommended Solution(s)
Bumping or unstable boiling. - Lack of smooth boiling initiation. Boiling stones are ineffective under vacuum.- Use a magnetic stirrer and a stir bar in the distillation flask to ensure smooth boiling.
Inability to achieve the target vacuum pressure. - Leaks in the glassware joints. - Inefficient vacuum source.- Ensure all joints are properly sealed and greased. - Check the vacuum pump or aspirator for proper function.
Product solidifies in the condenser or receiving flask. - The melting point of the compound is close to the temperature of the condenser.- Use a heating mantle or heat gun to gently warm the condenser and receiving flask to prevent solidification.
Fluctuating distillation temperature. - Unstable vacuum pressure.- Use a vacuum regulator to maintain a constant pressure. Note that for vacuum distillations, the boiling point may vary over a small range even for a pure compound.[5]
Column Chromatography
Problem Potential Cause Recommended Solution(s)
Poor separation of the product from impurities. - Inappropriate solvent system (mobile phase).- Optimize the mobile phase polarity. For polar acids, a more polar eluent may be required. - Consider adding a small amount of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase to suppress ionization and reduce tailing.
The compound does not elute from the column. - The compound is too polar for the chosen mobile phase and stationary phase.- Increase the polarity of the mobile phase. - Consider using a more polar stationary phase, such as alumina or a polar-bonded silica. Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique for very polar compounds.[6]
Tailing of the product peak. - Strong interaction between the acidic compound and the silica gel stationary phase.- Add a small percentage of acetic or formic acid to the eluent to improve peak shape.

Experimental Protocols

Recrystallization Protocol (General Guidance)
  • Solvent Selection: Due to the polar nature of the carboxylic acid and the trifluoromethyl group, polar solvents should be tested. A good starting point is a mixed solvent system, such as Toluene/Hexane or Ethyl Acetate/Hexane. Water can also be explored, potentially in a mixture with a miscible organic solvent like ethanol.

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of the chosen "good" solvent (e.g., Toluene or Ethyl Acetate) at an elevated temperature.

    • If insoluble impurities are present, perform a hot filtration.

    • Gradually add a "poor" solvent (e.g., Hexane) until the solution becomes slightly cloudy.

    • Reheat the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold "poor" solvent.

    • Dry the crystals under vacuum.

Vacuum Distillation Protocol (Estimated Conditions)
  • Apparatus: A standard vacuum distillation setup with a short path distillation head is recommended to minimize product loss. A magnetic stirrer is essential.

  • Conditions:

    • Given the relatively low melting point, distillation should be performed under a moderate vacuum.

    • Estimated Starting Parameters: A vacuum of 10-20 mmHg and a heating bath temperature of 80-120°C could be a reasonable starting point for experimentation.

  • Procedure:

    • Place the crude acid and a stir bar in the distillation flask.

    • Assemble the vacuum distillation apparatus, ensuring all joints are well-sealed.

    • Begin stirring and gradually apply vacuum.

    • Slowly heat the distillation flask.

    • Collect the fraction that distills at a stable temperature and pressure.

    • If the product solidifies in the condenser, gentle warming may be necessary.

Flash Column Chromatography Protocol (General Guidance)
  • Stationary Phase: Silica gel (230-400 mesh) is a standard choice.

  • Mobile Phase (Eluent): A gradient of increasing polarity is often effective.

    • A common solvent system for polar compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

    • To improve separation and reduce tailing of the acidic product, it is highly recommended to add a small amount (0.5-2%) of acetic acid or formic acid to the eluent.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column. Dry loading onto a small amount of silica gel is also an option if the compound has poor solubility in the eluent.

    • Elute the column with the mobile phase, gradually increasing the polarity.

    • Collect fractions and analyze them (e.g., by TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

Parameter Value Source
Purity after Synthesis & Extraction ~98% (by GC)[1][2]
Melting Point 66-77 °C[3][4]
Molecular Weight 156.10 g/mol [3]
Appearance White to off-white powder or crystals[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis start Crude Product (from Nitrile Hydrolysis) recrystallization Recrystallization start->recrystallization distillation Vacuum Distillation start->distillation chromatography Column Chromatography start->chromatography end Pure this compound recrystallization->end distillation->end chromatography->end

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_distillation Distillation Issues cluster_chromatography Chromatography Issues start Purification Issue Encountered oiling_out Oiling Out start->oiling_out Recrystallization no_crystals No Crystals start->no_crystals Recrystallization low_yield Low Yield start->low_yield Recrystallization bumping Bumping start->bumping Distillation vacuum_leak Vacuum Leak start->vacuum_leak Distillation solidification Solidification in Condenser start->solidification Distillation poor_separation Poor Separation start->poor_separation Chromatography no_elution No Elution start->no_elution Chromatography tailing Peak Tailing start->tailing Chromatography solution1 solution1 oiling_out->solution1 Solution: Adjust Solvent/ Cool Slowly solution2 solution2 no_crystals->solution2 Solution: Reduce Solvent/ Induce Crystallization solution3 solution3 low_yield->solution3 Solution: Optimize Cooling/ Minimize Wash solution4 solution4 bumping->solution4 Solution: Use Magnetic Stirring solution5 solution5 vacuum_leak->solution5 Solution: Check and Grease Joints solution6 solution6 solidification->solution6 Solution: Gently Heat Condenser solution7 solution7 poor_separation->solution7 Solution: Optimize Mobile Phase/ Add Acid solution8 solution8 no_elution->solution8 Solution: Increase Eluent Polarity/ Change Stationary Phase solution9 solution9 tailing->solution9 Solution: Add Acid to Eluent

Caption: Troubleshooting decision tree for common purification issues.

References

common side reactions in the synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and scalable method is the hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile.[1][2] This is typically achieved by heating the nitrile with a strong base, such as sodium hydroxide, in an aqueous solution.[1][2][3] The reaction is followed by acidification with a strong acid, like hydrochloric acid, to precipitate the desired carboxylic acid.[1][2][3]

Q2: What are the expected yield and purity for this synthesis?

Reported yields for the hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile are in the range of 84.3%, with a purity of approximately 98% as determined by Gas Chromatography (GC).[1][3]

Q3: What is the most likely side product in this reaction?

The hydrolysis of nitriles proceeds through an amide intermediate (3,3,3-trifluoro-2,2-dimethylpropanamide).[4][5] If the reaction is incomplete, this amide will be the primary impurity in the final product.

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting nitrile and the appearance of the carboxylic acid product.

Q5: The crude product appears as a yellow oil. Is this normal?

While the final product is a white solid, the crude product of related reactions, such as the esterification of the target acid, has been described as a yellow oil.[6] This coloration may indicate the presence of impurities. Purification is recommended to obtain the final product in its pure form.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Carboxylic Acid Incomplete hydrolysis of the nitrile.- Ensure the reaction is heated at the appropriate temperature (90-100 °C) for a sufficient duration (e.g., overnight).[1][3]- Confirm the concentration of the sodium hydroxide solution is correct (e.g., 5 mol/L).[1][3]- Increase the reaction time and monitor for the complete consumption of the starting nitrile.
Presence of Amide Impurity in the Final Product Incomplete hydrolysis of the intermediate amide to the carboxylic acid.- Prolong the reaction time under the basic conditions to ensure full conversion of the amide.- Re-subject the isolated product containing the amide impurity to the hydrolysis conditions.
Difficulty in Precipitating the Product Incorrect pH after acidification.- Ensure the pH is adjusted to 1 with concentrated hydrochloric acid to fully protonate the carboxylate.[1][3]- Add the acid slowly while vigorously stirring and monitoring the pH.
Product is an Oil Instead of a White Solid Presence of impurities or residual solvent.- Ensure all the dichloromethane used for extraction is removed under reduced pressure.[1][3]- Purify the crude product by recrystallization from an appropriate solvent system.
Inconsistent Results Between Batches Variability in reagent quality or reaction conditions.- Use reagents from a reliable source and ensure the nitrile starting material is of high purity.- Maintain consistent reaction parameters such as temperature, stirring speed, and reaction time.

Experimental Protocol: Hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile

This protocol is based on literature procedures for the synthesis of this compound.[1][3]

Materials:

  • 3,3,3-trifluoro-2,2-dimethylpropanenitrile

  • 5 M Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

Procedure:

  • In a suitable reaction vessel, combine 18 g of 3,3,3-trifluoro-2,2-dimethylpropanenitrile with 500 mL of a 5 mol/L aqueous sodium hydroxide solution.

  • Heat the mixture to 90-100 °C and reflux overnight with stirring.

  • Monitor the reaction until the starting nitrile is completely consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully adjust the pH of the solution to 1 using concentrated hydrochloric acid.

  • Stir the acidified mixture for 30 minutes to ensure complete precipitation of the product.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and concentrate under reduced pressure to yield the crude this compound as a white solid.

Quantitative Data Summary:

Parameter Value Reference
Starting Material18 g of 3,3,3-trifluoro-2,2-dimethylpropanenitrile[1][3]
Yield84.3%[1][3]
Purity (GC)98%[1][3]

Process Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup start Start: 3,3,3-trifluoro-2,2-dimethylpropanenitrile + 5M NaOH(aq) reflux Reflux at 90-100°C (overnight) start->reflux Heating acidify Acidify to pH 1 with conc. HCl reflux->acidify Cooling extract Extract with Dichloromethane acidify->extract concentrate Concentrate (in vacuo) extract->concentrate end End Product: This compound concentrate->end Isolation SideReaction nitrile 3,3,3-trifluoro-2,2- dimethylpropanenitrile amide Intermediate Amide: 3,3,3-trifluoro-2,2- dimethylpropanamide nitrile->amide Hydrolysis Step 1 acid Desired Product: 3,3,3-Trifluoro-2,2- dimethylpropanoic acid amide->acid Hydrolysis Step 2 incomplete Incomplete Reaction amide->incomplete incomplete->amide Remains as Impurity

References

optimization of reaction conditions for 3,3,3-Trifluoro-2,2-dimethylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common method of nitrile hydrolysis.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Hydrolysis: The reaction may not have gone to completion. 2. Sub-optimal Temperature: The reaction temperature might be too low for efficient hydrolysis. 3. Insufficient Base: The amount of sodium hydroxide may not be enough to drive the reaction. 4. Poor Quality Starting Material: The 3,3,3-trifluoro-2,2-dimethylpropanenitrile may contain impurities.1. Extend Reaction Time: Continue refluxing the reaction mixture and monitor its progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). 2. Increase Temperature: Ensure the reaction mixture is maintained at a reflux temperature of 90-100°C.[1][2] 3. Adjust Stoichiometry: Use a sufficient excess of the sodium hydroxide solution. 4. Purify Starting Material: If possible, purify the starting nitrile before use.
Product Contaminated with Starting Material 1. Incomplete Reaction: As with low yield, the hydrolysis may not be complete. 2. Inefficient Extraction: The workup procedure may not be effectively separating the product from the unreacted nitrile.1. Prolong Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion of the nitrile. 2. Optimize Extraction: During the workup, ensure the pH is adjusted to 1 with concentrated hydrochloric acid to fully protonate the carboxylic acid.[1][2] Perform multiple extractions with dichloromethane (e.g., 3 x 50 mL) to maximize the recovery of the product.[1][2]
Oily or Impure Final Product (Expected: White Solid) 1. Residual Solvent: Dichloromethane or other solvents may not have been fully removed. 2. Presence of Byproducts: Side reactions may have occurred, leading to impurities. 3. Incomplete Acidification: If the pH is not sufficiently low, the sodium salt of the acid may remain, leading to an oily product.1. Thorough Drying: Dry the combined organic layers over a suitable drying agent (e.g., MgSO₄) before concentrating.[3] Ensure complete removal of the solvent under reduced pressure. 2. Purification: Consider recrystallization or column chromatography to purify the product. 3. Verify pH: Use a pH meter or pH paper to confirm that the aqueous layer has reached a pH of 1 before extraction.[1][2]
Formation of Emulsion During Extraction 1. High Concentration of Salts: The neutralization of a large amount of base can lead to high salt concentrations. 2. Vigorous Shaking: Overly aggressive mixing of the aqueous and organic layers can cause stable emulsions.1. Brine Wash: Add a saturated sodium chloride (brine) solution to the separatory funnel to help break the emulsion. 2. Gentle Inversion: Gently invert the separatory funnel multiple times instead of vigorous shaking. 3. Filtration: In stubborn cases, filtering the emulsion through a pad of Celite or glass wool can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently cited method is the hydrolysis of the corresponding nitrile precursor, 3,3,3-trifluoro-2,2-dimethylpropanenitrile.[4] This typically involves heating the nitrile with a strong base, such as sodium hydroxide, in an aqueous solution under reflux conditions, followed by acidification with a strong acid like hydrochloric acid to precipitate the carboxylic acid.[1][2][4]

Q2: What are the key reaction parameters to monitor for optimal yield and purity?

A2: For the nitrile hydrolysis method, the critical parameters are:

  • Temperature: Maintaining a reflux temperature of 90-100°C is crucial for the reaction to proceed efficiently.[1][2]

  • Reaction Time: The reaction is often run overnight to ensure complete conversion of the starting material.[1][2]

  • pH during Workup: Acidification to a pH of 1 is essential to ensure the product is in its acidic form for effective extraction into an organic solvent.[1][2]

Q3: What are the expected yield and purity for this synthesis?

A3: With proper execution of the nitrile hydrolysis protocol, a yield of around 84.3% can be expected.[1][2] The purity of the final product, as determined by Gas Chromatography (GC), is often high, potentially exceeding 98%.[1][4]

Q4: What are the safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Concentrated hydrochloric acid is corrosive and should be handled with care. Dichloromethane is a volatile organic solvent and appropriate containment measures should be in place.

Experimental Protocol: Hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile

This protocol is based on literature procedures for the synthesis of this compound.[1][2]

Materials:

  • 3,3,3-trifluoro-2,2-dimethylpropanenitrile

  • 5 M Sodium hydroxide (NaOH) aqueous solution

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 1L four-necked flask equipped with a reflux condenser and a mechanical stirrer

Procedure:

  • Reaction Setup: In a 1L four-necked flask, add 18 g of 3,3,3-trifluoro-2,2-dimethylpropanenitrile.

  • Addition of Base: To the flask, add 500 mL of a 5 M sodium hydroxide aqueous solution.

  • Reflux: Stir the mixture vigorously and heat to a temperature of 90-100°C. Allow the mixture to reflux overnight. The reaction should be monitored to ensure the complete consumption of the starting nitrile.

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully add concentrated hydrochloric acid to adjust the pH of the solution to 1. Stir the mixture for an additional 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The resulting white solid can be further purified by recrystallization if needed to achieve higher purity.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound via nitrile hydrolysis.

A Start: 3,3,3-trifluoro-2,2-dimethylpropanenitrile B Add 5M NaOH (aq) A->B C Reflux at 90-100°C overnight B->C D Cool to RT and Acidify to pH 1 with conc. HCl C->D E Extract with Dichloromethane (3x) D->E F Dry and Concentrate Organic Layers E->F G End: this compound F->G

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3,3-Trifluoro-2,2-dimethylpropanoic acid. The content is designed to address specific issues that may be encountered during experimental procedures involving this sterically hindered and electron-deficient carboxylic acid.

I. Synthesis of this compound

Frequently Asked Questions (FAQs)

  • What is a common method for synthesizing this compound? A typical laboratory-scale synthesis involves the hydrolysis of its corresponding nitrile precursor, 3,3,3-trifluoro-2,2-dimethylpropanenitrile.[1] This is generally achieved by heating the nitrile with a strong base, such as sodium hydroxide, in an aqueous solution.[1][2][3]

  • My hydrolysis reaction to form the carboxylic acid is slow or incomplete. What can I do? Ensure that the reaction is heated sufficiently, typically to reflux (90-100 °C), for an adequate amount of time.[2][3] Monitoring the reaction progress by techniques like GC or TLC is recommended to determine the point of complete consumption of the starting nitrile.[2][3] Also, ensure a sufficient excess of the base is used.

  • I am having trouble isolating the carboxylic acid after hydrolysis. What is the recommended work-up procedure? After the hydrolysis is complete, the reaction mixture should be cooled and then acidified with a strong acid, such as concentrated hydrochloric acid, to a pH of 1.[2][3] This will precipitate the carboxylic acid. The solid can then be extracted into an organic solvent like dichloromethane, and the combined organic layers can be concentrated to yield the product.[2][3]

Experimental Protocol: Hydrolysis of 3,3,3-Trifluoro-2,2-dimethylpropanenitrile

  • Reaction Setup: In a suitable reaction vessel, combine 3,3,3-trifluoro-2,2-dimethylpropanenitrile (1 equivalent) with a 5 M aqueous solution of sodium hydroxide.

  • Reaction Conditions: Heat the mixture to 90-100 °C and maintain at reflux overnight with stirring.[2][3]

  • Monitoring: Monitor the reaction for the complete disappearance of the starting nitrile.

  • Work-up: Cool the reaction mixture and acidify to pH 1 using concentrated hydrochloric acid. Stir for 30 minutes.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL for an 18g scale reaction).[2][3]

  • Isolation: Combine the organic layers and concentrate under reduced pressure to obtain this compound as a white solid. An expected yield is around 84.3% with a purity of approximately 98% (by GC).[2][3]

Logical Workflow for Synthesis

start Start: 3,3,3-Trifluoro-2,2-dimethylpropanenitrile hydrolysis Hydrolysis (NaOH, H2O, 90-100°C) start->hydrolysis acidification Acidification (conc. HCl, pH 1) hydrolysis->acidification extraction Extraction (Dichloromethane) acidification->extraction isolation Isolation (Concentration) extraction->isolation end Product: this compound isolation->end

Synthesis of this compound

II. Esterification Reactions

Frequently Asked Questions (FAQs)

  • Why is the Fischer esterification of this compound challenging? Due to the steric hindrance from the bulky t-butyl group adjacent to the carboxylic acid, the direct acid-catalyzed esterification (Fischer esterification) can be slow and result in low yields.[4] To achieve higher yields, it is often necessary to use a large excess of the alcohol and remove the water that is formed during the reaction.[4]

  • What are some alternative methods for esterifying this acid? A highly effective method for preparing simple methyl esters is the use of (trimethylsilyl)diazomethane.[5] For other esters, conversion of the carboxylic acid to a more reactive species, such as an acid chloride, is a common strategy.

  • My esterification reaction with (trimethylsilyl)diazomethane is not going to completion. What should I do? The reaction can be slow. Ensure the reaction is stirred for a sufficient time (e.g., 48 hours) and consider adding additional portions of (trimethylsilyl)diazomethane if the starting material is still present.[5]

Experimental Protocol: Methyl Esterification using (Trimethylsilyl)diazomethane

  • Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., argon).

  • Reagent Addition: Slowly add a 2M solution of (trimethylsilyl)diazomethane in diethyl ether (1.1 equivalents) dropwise. Gas evolution will be observed.

  • Reaction Conditions: Allow the solution to warm to room temperature and stir for 48 hours.

  • Monitoring and Completion: If the reaction is incomplete, add additional portions of the (trimethylsilyl)diazomethane solution and continue stirring.[5]

  • Work-up: Concentrate the reaction mixture in vacuo. Redissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution.

  • Isolation: Separate the organic layer, dry it over magnesium sulfate, filter, and concentrate to yield the crude methyl 3,3,3-trifluoro-2,2-dimethylpropanoate.[5]

Troubleshooting Fischer Esterification

problem Low Yield in Fischer Esterification cause1 Steric Hindrance problem->cause1 cause2 Equilibrium Limitation problem->cause2 alternative Alternative Methods: - (Trimethylsilyl)diazomethane - Acid Chloride Route problem->alternative solution1 Increase Reaction Time and/or Temperature cause1->solution1 solution2 Use Large Excess of Alcohol cause2->solution2 solution3 Remove Water (e.g., Dean-Stark) cause2->solution3

Troubleshooting Fischer Esterification

III. Amide Coupling Reactions

Frequently Asked Questions (FAQs)

  • What makes amide coupling with this compound difficult? The significant steric bulk of the t-butyl group adjacent to the carboxyl group can hinder the approach of the amine nucleophile, leading to slow reaction rates and low yields.[6]

  • Which coupling reagents are recommended for this sterically hindered acid? For sterically hindered substrates, more potent coupling reagents are generally required. While standard reagents like DCC/HOBt might be less effective, uronium/aminium salts such as HATU, HBTU, and COMU, or phosphonium salts like PyBOP and PyAOP, are often more successful.[7][8] In particularly challenging cases, converting the carboxylic acid to the highly reactive acyl fluoride in situ can be an effective strategy.

  • I am observing low yields in my amide coupling reaction. What are the common causes and solutions?

    • Incomplete activation of the carboxylic acid: Ensure you are using a sufficiently powerful coupling reagent and an adequate stoichiometry.

    • Steric hindrance: Increasing the reaction temperature can help overcome the activation energy barrier. Microwave heating can also be effective.

    • Poor nucleophilicity of the amine: For electron-deficient amines, stronger coupling reagents and potentially higher temperatures are necessary. The addition of a catalyst like DMAP can sometimes be beneficial, though it can also increase steric bulk at the activated intermediate.

    • Side reactions: Ensure anhydrous conditions to prevent hydrolysis of the activated intermediate.

Data Presentation: Comparison of Coupling Reagents for Hindered Systems (Analogous Systems)

Coupling ReagentBaseSolventTemperature (°C)Typical Yield Range (%)Notes
HATUDIPEADMFRoom Temp70-95Generally effective for hindered systems.
HBTUDIPEADMFRoom Temp60-90A common and effective choice.
PyBOPDIPEADMFRoom Temp70-95Good for reducing racemization.
EDC/HOBtDIPEADCM/DMFRoom Temp40-80Can be less effective for highly hindered substrates.
Acyl Fluoride (in situ)DIPEADCM8080-95Excellent for extremely hindered couplings.[9]

Note: Yields are representative for sterically hindered systems and may vary depending on the specific amine and reaction conditions.

Experimental Protocol: General Procedure for Amide Coupling using HATU

  • Activation: Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM. Add the coupling reagent HATU (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gentle heating may be applied.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Amide Coupling Troubleshooting Pathway

start Amide Coupling Reaction check_yield Low Yield? start->check_yield check_sm Starting Materials Consumed? check_yield->check_sm Yes side_reactions Side Reactions check_yield->side_reactions success Successful Coupling check_yield->success No incomplete_activation Incomplete Activation check_sm->incomplete_activation No steric_hindrance Steric Hindrance check_sm->steric_hindrance Yes solution1 Use Stronger Coupling Reagent (e.g., HATU, PyBOP) incomplete_activation->solution1 solution2 Increase Temperature / Use Microwave steric_hindrance->solution2 solution3 Ensure Anhydrous Conditions side_reactions->solution3

Troubleshooting Amide Coupling Reactions

IV. Conversion to Acid Chloride

Frequently Asked Questions (FAQs)

  • How can I convert this compound to its acid chloride? Standard methods for converting carboxylic acids to acid chlorides, such as reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), are generally effective.

  • Are there any specific precautions to take during the formation of the acid chloride? These reactions should be carried out under anhydrous conditions to prevent hydrolysis of the acid chloride product. The use of a catalytic amount of DMF is often employed when using oxalyl chloride. The reaction with thionyl chloride may require heating.

Experimental Protocol: Conversion to Acid Chloride using Thionyl Chloride

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a trap, place this compound (1 equivalent).

  • Reagent Addition: Carefully add an excess of thionyl chloride (e.g., 2-3 equivalents).

  • Reaction Conditions: Gently heat the mixture to reflux and maintain for 1-2 hours, or until gas evolution ceases.

  • Isolation: Carefully remove the excess thionyl chloride by distillation, preferably under reduced pressure. The remaining crude 3,3,3-trifluoro-2,2-dimethylpropanoyl chloride can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

References

stability issues of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues when using this compound under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential ?

While this compound is a relatively stable compound, potential stability issues under acidic conditions, particularly at elevated temperatures, may include decarboxylation and hydrolysis of any ester or amide derivatives. The core structure, similar to pivalic acid, is generally robust; however, the presence of the electron-withdrawing trifluoromethyl group can influence its reactivity.

Q2: Can this compound undergo decarboxylation in acidic media?

Decarboxylation of this compound has been reported in synthetic chemistry literature, though typically this process is facilitated by a base or a transition-metal catalyst at elevated temperatures and is not a common degradation pathway under standard acidic conditions.[1][2][3][4][5] However, prolonged exposure to strong acids and high temperatures could potentially lead to slow decarboxylation.

Q3: Are esters or amides of this compound susceptible to hydrolysis under acidic conditions?

Yes, like other carboxylic acid derivatives, esters and amides of this compound can undergo acid-catalyzed hydrolysis to yield the parent carboxylic acid. The rate of hydrolysis will depend on the specific ester or amide, the strength of the acid, the temperature, and the solvent system used. Esters of the non-fluorinated analog, pivalic acid, are known to be cleavable under acidic conditions.[6][7]

Q4: What factors can influence the stability of this compound in my experiments?

Several factors can affect the stability of the compound:

  • pH: Strongly acidic conditions (low pH) can catalyze degradation pathways.

  • Temperature: Higher temperatures will accelerate the rate of any potential degradation.

  • Presence of Catalysts: The presence of certain metal ions could potentially facilitate decarboxylation.

  • Reaction Time: Prolonged exposure to harsh conditions increases the likelihood of degradation.

  • Solvent: The choice of solvent can influence the stability and reaction kinetics.

Q5: How can I monitor the stability of this compound in my reaction?

You can monitor the stability of the compound using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To quantify the parent compound and detect any degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structure of any potential degradants. ¹H NMR can be used to monitor the disappearance of the starting material.

  • Mass Spectrometry (MS): To identify the mass of potential degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of starting material over time, even without reaction. Instability of this compound under the experimental conditions (e.g., high temperature, strong acid).Perform a stability study of the compound under your specific reaction conditions (solvent, temperature, pH) without other reactants. Analyze samples at different time points by HPLC to quantify the loss. Consider lowering the reaction temperature or using a milder acid if significant degradation is observed.
Formation of an unexpected byproduct with a lower molecular weight. Possible decarboxylation of the starting material.Analyze the byproduct by MS and NMR to confirm its identity. If decarboxylation is confirmed, try to perform the reaction under milder conditions (lower temperature, less acidic environment).
Formation of this compound when starting with an ester or amide derivative. Acid-catalyzed hydrolysis of the ester or amide.Confirm the identity of the product as the carboxylic acid using analytical techniques. If hydrolysis is undesired, consider using a non-acidic catalyst or protecting groups that are stable under the reaction conditions. Alternatively, perform the reaction at a lower temperature to minimize hydrolysis.
Inconsistent reaction yields or product profiles. Degradation of the starting material leading to variable amounts of active reagent.Ensure the purity and stability of your starting material before use. Store the compound in a cool, dry, and dark place. Consider re-purifying the compound if it has been stored for a long time. Run a control experiment to assess the stability of the starting material under the reaction conditions.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study can help determine the intrinsic stability of this compound.[8][9]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (for baseline comparison, though the focus is acidic stability)

  • Hydrogen peroxide (H₂O₂) solution (for oxidative stress comparison)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • HPLC system with a suitable C18 column

  • pH meter

  • Thermostatically controlled oven or water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acidic Degradation:

    • Mix an aliquot of the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl, 1 M HCl).

    • Incubate the solution at a set temperature (e.g., 60 °C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis if necessary.

  • Control Sample: Prepare a control sample by mixing the stock solution with the solvent used for the stress conditions and store it under ambient conditions.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Quantify the amount of this compound remaining at each time point.

    • Identify and quantify any major degradation products.

Data Presentation

Summarize the quantitative data from the forced degradation study in a table for easy comparison.

Table 1: Stability of this compound under Acidic Stress

Condition Time (hours) Concentration of Parent Compound (%) Major Degradation Product(s) (%)
0.1 M HCl, 60 °C01000
2
4
8
24
1 M HCl, 60 °C01000
2
4
8
24
Control24

Users should populate this table with their own experimental data.

Visualizations

Potential Degradation Pathways

start This compound decarboxylation_product 1,1,1-Trifluoro-2-methylpropane start->decarboxylation_product Decarboxylation (Strong Acid, Heat) hydrolysis_product This compound ester_amide Ester or Amide Derivative ester_amide->hydrolysis_product Hydrolysis (Acid, H2O)

Caption: Potential degradation pathways for this compound and its derivatives under acidic conditions.

Experimental Workflow for Stability Testing

prep Prepare Stock Solution of Compound stress Expose to Acidic Conditions (e.g., 0.1 M HCl, 60°C) prep->stress sample Collect Samples at Time Points (0, 2, 4, 8, 24h) stress->sample neutralize Neutralize Samples sample->neutralize analyze Analyze by HPLC neutralize->analyze quantify Quantify Parent and Degradants analyze->quantify report Report Stability Data quantify->report

Caption: A general experimental workflow for conducting a forced degradation study under acidic conditions.

References

Technical Support Center: Purification of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 3,3,3-Trifluoro-2,2-dimethylpropanoic acid. The following sections offer detailed experimental protocols and address specific issues that may be encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via nitrile hydrolysis?

A1: The most probable impurities originating from the hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile are the unreacted starting material (3,3,3-trifluoro-2,2-dimethylpropanenitrile) and the intermediate amide (3,3,3-trifluoro-2,2-dimethylpropanamide) due to incomplete hydrolysis. Residual solvents from the workup, such as dichloromethane or diethyl ether, may also be present.

Q2: What is the expected purity of crude this compound after synthesis?

A2: The purity of the crude product can vary depending on the reaction conditions and workup procedure. However, it is often reported to be around 98% as determined by Gas Chromatography (GC) analysis, appearing as a white solid.[1]

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Several analytical techniques can be employed to determine the purity of the final product. These include:

  • Gas Chromatography (GC): A common and effective method for assessing the purity of volatile compounds.

  • High-Performance Liquid Chromatography (HPLC): Useful for identifying non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Provides structural information and can be used to identify and quantify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (73-77 °C) is indicative of high purity.

Troubleshooting Guides

Recrystallization

Issue 1: The compound "oils out" during recrystallization instead of forming crystals.

  • Question: My this compound is forming an oil in the recrystallization solvent upon cooling, rather than precipitating as crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point of the solvent or the melting point of the solid is lower than the boiling point of the solvent. To address this, you can try the following:

    • Add more solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the mixture to see if the oil dissolves.

    • Change the solvent system: The chosen solvent may not be ideal. A mixed solvent system can be effective. For carboxylic acids, solvent mixtures like ethanol/water or hexane/acetone can be successful.[2] Experiment with different solvent ratios to find the optimal conditions for crystallization.

    • Lower the cooling temperature slowly: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath. Rapid cooling can promote oiling.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

Issue 2: Low recovery of the purified product after recrystallization.

  • Question: After performing recrystallization, the yield of my purified this compound is very low. How can I improve the recovery?

  • Answer: Low recovery can be due to several factors:

    • Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude material.

    • Premature crystallization during hot filtration: If the solution cools too quickly during hot gravity filtration, the product can crystallize on the filter paper. To prevent this, use a pre-heated funnel and flask and keep the solution hot throughout the filtration process.

    • Incomplete precipitation: Ensure the solution is cooled sufficiently to maximize crystal formation. Cooling in an ice bath after the solution has reached room temperature is recommended.

    • Washing with a large volume of cold solvent: Washing the collected crystals with an excessive amount of cold solvent can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.

General Purification

Issue 3: Residual starting material (nitrile) is detected in the final product.

  • Question: My analytical data (GC or NMR) shows the presence of 3,3,3-trifluoro-2,2-dimethylpropanenitrile in my purified product. How can I remove it?

  • Answer: The presence of the starting nitrile indicates an incomplete hydrolysis reaction.

    • Re-subject the material to hydrolysis conditions: The most straightforward approach is to repeat the hydrolysis step with the impure material. Ensure adequate reaction time and temperature to drive the reaction to completion.

    • Fractional Distillation (if applicable): If the boiling points of the acid and the nitrile are sufficiently different, fractional distillation under reduced pressure could be an option. However, specific boiling point data for the nitrile at various pressures would be required to assess feasibility.

    • Chromatography: Column chromatography could be employed to separate the more polar carboxylic acid from the less polar nitrile. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate) would be a reasonable starting point.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound by recrystallization. The choice of solvent is critical and may require some preliminary screening.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of a "good" solvent like ethanol and a "poor" solvent like water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable single or mixed solvent system. An ideal single solvent will dissolve the compound when hot but not at room temperature. For a mixed solvent system, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the hot "good" solvent (or the single solvent) and heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a mixed solvent system, add the "good" solvent first to dissolve the solid, then add the hot "poor" solvent dropwise until the solution becomes slightly cloudy. Re-add a few drops of the hot "good" solvent to clarify the solution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation:

Purification StepInitial Purity (GC)Final Purity (GC)Expected Recovery
Recrystallization~98.0%>99.5%70-90%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product (this compound) dissolution Dissolution in Minimal Hot Solvent start->dissolution Impure Solid hot_filtration Hot Gravity Filtration (optional) dissolution->hot_filtration Solution with Insoluble Impurities crystallization Slow Cooling & Crystallization dissolution->crystallization Clear Solution hot_filtration->crystallization Filtered Solution isolation Vacuum Filtration & Washing crystallization->isolation Crystal Slurry drying Drying under Vacuum isolation->drying Wet Crystals end Pure Product (>99.5% Purity) drying->end Dry Crystals

Caption: Recrystallization workflow for the purification of this compound.

troubleshooting_logic cluster_solutions Troubleshooting Solutions cluster_actions Corrective Actions start Crude Product Purification issue Problem Encountered start->issue oiling_out Compound Oils Out issue->oiling_out e.g., Oiling Out low_recovery Low Recovery issue->low_recovery e.g., Low Yield residual_nitrile Residual Nitrile Impurity issue->residual_nitrile e.g., Impurity action_oil Adjust Solvent Slow Cooling Scratch Flask oiling_out->action_oil action_recovery Use Minimal Solvent Pre-heat Funnel Sufficient Cooling low_recovery->action_recovery action_nitrile Repeat Hydrolysis Fractional Distillation Chromatography residual_nitrile->action_nitrile

Caption: A logical diagram for troubleshooting common issues in the purification process.

References

catalyst selection for the synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid.

Synthesis Workflow Overview

The synthesis of this compound can be approached via two primary routes: hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile or oxidation of 3,3,3-trifluoro-2,2-dimethylpropan-1-ol. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Synthesis Routes for this compound cluster_hydrolysis Route 1: Hydrolysis cluster_oxidation Route 2: Oxidation A 3,3,3-Trifluoro-2,2-dimethylpropanenitrile B Hydrolysis (e.g., NaOH, H2O, Reflux) A->B E This compound B->E C 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol D Catalytic Oxidation (e.g., Ru-based, TEMPO) C->D D->E

Caption: Overall synthesis pathways for this compound.

Route 1: Hydrolysis of 3,3,3-Trifluoro-2,2-dimethylpropanenitrile

This method involves the conversion of the nitrile precursor to the carboxylic acid using a strong base.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile?

A1: The most common and straightforward method is to use a strong base, such as sodium hydroxide (NaOH), in an aqueous solution under reflux conditions.[1][2] Following the reaction, acidification with a strong acid, like concentrated hydrochloric acid (HCl), precipitates the desired carboxylic acid.[1][3]

Q2: What kind of yield and purity can I expect from this method?

A2: This process can yield the product with high purity, often exceeding 98% as determined by GC analysis.[1][3] A reported yield for this method is approximately 84.3%.[3]

Q3: Are there any specific safety precautions I should take?

A3: Yes. You will be working with a strong base (NaOH) and a strong acid (HCl), which are corrosive. The reaction is typically heated to reflux, so proper temperature control is necessary. Ensure you work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide
Issue Possible Cause Suggested Solution
Low or no conversion of the nitrile 1. Insufficient base concentration or amount. 2. Reaction time is too short. 3. Reaction temperature is too low.1. Ensure a sufficient molar excess of the strong base is used. A 5M NaOH solution has been reported to be effective.[3] 2. The reaction may require prolonged heating. Refluxing overnight is a common procedure.[3] 3. Ensure the reaction mixture is maintained at a reflux temperature of 90-100 °C.[3]
Formation of a significant amount of amide intermediate Incomplete hydrolysis.1. Increase the reaction time and/or the concentration of the base. 2. Ensure the temperature is consistently at reflux.
Difficulty in precipitating the product after acidification 1. The pH is not low enough. 2. The product is too soluble in the reaction mixture.1. Add concentrated HCl until the pH is confirmed to be 1.[3] 2. If the product remains in solution, extraction with an organic solvent like dichloromethane is necessary.[3]
Product is an oil or difficult to crystallize Presence of impurities.1. Ensure the starting nitrile is of high purity. 2. Perform multiple extractions with a suitable organic solvent. 3. Consider recrystallization from an appropriate solvent system.
Experimental Protocol: Hydrolysis of 3,3,3-Trifluoro-2,2-dimethylpropanenitrile
  • In a 1L four-necked flask, add 18g of 3,3,3-trifluoro-2,2-dimethylpropanenitrile.

  • Add 500 ml of a 5 mol/L aqueous sodium hydroxide solution to the flask.

  • Stir the mixture well and heat to a temperature of 90-100 °C, maintaining a reflux overnight.

  • Monitor the reaction until the starting nitrile is completely consumed (e.g., by GC analysis).

  • Cool the reaction mixture and carefully adjust the pH to 1 using concentrated hydrochloric acid.

  • Continue stirring for 30 minutes.

  • Extract the product with dichloromethane (3 x 50 ml).

  • Combine the organic layers and concentrate in vacuo to obtain the white solid product.[3]

Route 2: Catalytic Oxidation of 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol

This route involves the oxidation of the corresponding primary alcohol to the carboxylic acid. The choice of catalyst is crucial for achieving high yield and selectivity, especially given the sterically hindered nature of the substrate.

Catalyst Selection and Comparison

The oxidation of primary alcohols to carboxylic acids can be achieved using various catalytic systems. For a sterically hindered alcohol like 3,3,3-trifluoro-2,2-dimethylpropan-1-ol, catalyst choice is critical.

Catalyst System Oxidant Advantages Potential Challenges
Ruthenium-based Catalysts (e.g., RuCl₃, RuO₂)Peracids, OxygenHigh catalytic activity for a range of alcohols.[1][3][4]May require elevated temperatures; potential for over-oxidation or side reactions with sensitive functional groups.[1]
TEMPO and Derivatives (e.g., AZADO) NaOCl, NaClO₂High selectivity for primary alcohols; effective for sterically hindered substrates; mild reaction conditions.[5][6]Catalyst can be expensive; reaction can be sensitive to pH and impurities.
Jones Reagent (CrO₃ in H₂SO₄/acetone)Chromic AcidStrong oxidizing agent, often driving the reaction to completion.[7][8][9][10]Highly toxic and environmentally hazardous chromium waste; harsh acidic conditions can be incompatible with sensitive substrates; potential for side reactions.[11]
Potassium Permanganate (KMnO₄)KMnO₄Strong and inexpensive oxidant.[11]Can be unselective and react with other functional groups; requires careful control of reaction conditions.
Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection important for the oxidation of 3,3,3-trifluoro-2,2-dimethylpropan-1-ol?

A1: The substrate is a neopentyl-type alcohol, which is sterically hindered. This steric bulk can significantly slow down the rate of oxidation. Therefore, a highly active and selective catalyst is required to achieve efficient conversion to the carboxylic acid without requiring harsh conditions that could lead to side reactions. TEMPO and its derivatives are often preferred for such challenging substrates.[6]

Q2: What are the common side reactions to watch out for during the oxidation of primary alcohols?

A2: The main side reaction is the formation of the intermediate aldehyde if the oxidation is incomplete.[12][13] Under certain conditions, especially with strong acids, dehydration of the alcohol can occur. If another alcohol is present as a solvent or impurity, ester formation is also a possibility.

Q3: Can I use Jones reagent for this oxidation?

A3: While Jones reagent is a powerful oxidizing agent for converting primary alcohols to carboxylic acids, it has significant drawbacks, including the use of carcinogenic chromium (VI) compounds and harsh acidic conditions.[7][8][9][10][11] Modern, more environmentally benign catalytic systems like those based on TEMPO are generally preferred.

Troubleshooting Guide

Troubleshooting Oxidation of 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol Start Low Yield/Incomplete Conversion Q1 Is the catalyst active? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are reaction conditions optimal? A1_Yes->Q2 Sol1 Check catalyst quality and handling. Consider a fresh batch or alternative catalyst. A1_No->Sol1 End Problem Resolved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the oxidant concentration sufficient? A2_Yes->Q3 Sol2 Adjust temperature, reaction time, or solvent. Ensure proper mixing. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No A3_Yes->End Sol3 Increase the equivalents of the oxidant. A3_No->Sol3 Sol3->End

Caption: Troubleshooting flowchart for low yield in the oxidation reaction.

Issue Possible Cause Suggested Solution
Reaction stalls at the aldehyde stage 1. Insufficient oxidant. 2. Mild oxidizing conditions not suitable for full oxidation. 3. Presence of water may be necessary for some mechanisms to proceed to the acid.1. Increase the amount of the terminal oxidant. 2. Switch to a stronger catalyst system or adjust reaction conditions (e.g., temperature). For TEMPO-catalyzed reactions, a two-step, one-pot protocol with NaOCl followed by NaClO₂ can be effective for complete oxidation.[14] 3. For Jones oxidation, the presence of water is required for the hydration of the intermediate aldehyde before further oxidation.[9]
Formation of unknown byproducts 1. Over-oxidation or degradation of the product. 2. Side reactions due to harsh conditions (e.g., dehydration). 3. Catalyst deactivation or side reactions with the catalyst.1. Use a more selective catalyst system (e.g., TEMPO). 2. Employ milder reaction conditions (lower temperature, shorter reaction time). 3. Ensure the catalyst is compatible with all components of the reaction mixture.
Difficult purification of the final product 1. Presence of charged byproducts from the oxidant or catalyst. 2. Emulsion formation during aqueous workup.1. Choose a catalyst system that simplifies workup. For example, heterogeneous catalysts can be filtered off. 2. Use brine to break emulsions during extraction. Adjusting the pH of the aqueous layer can also help.
Experimental Protocol: TEMPO-Catalyzed Oxidation (General Procedure)

This is a general guideline; specific conditions may need to be optimized for 3,3,3-trifluoro-2,2-dimethylpropan-1-ol.

  • To a solution of 3,3,3-trifluoro-2,2-dimethylpropan-1-ol in a suitable solvent (e.g., dichloromethane or acetonitrile), add a catalytic amount of TEMPO (e.g., 1-5 mol%).

  • Add a co-catalyst if required by the specific protocol (e.g., a copper or iron salt).

  • Slowly add the stoichiometric oxidant (e.g., NaOCl or NaClO₂) while maintaining the desired reaction temperature (often room temperature).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction (e.g., with a saturated solution of sodium thiosulfate if NaOCl was used).

  • Acidify the mixture and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be further purified by crystallization or chromatography.

References

Technical Support Center: Challenges in the Scale-Up of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the scale-up of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid synthesis. This valuable intermediate is crucial in the development of pharmaceuticals and other specialty chemicals, and its efficient production is of high importance.

Troubleshooting Guides

Route 1: Hydrolysis of 3,3,3-Trifluoro-2,2-dimethylpropanenitrile

This common and cost-effective method involves the hydrolysis of the corresponding nitrile using a strong acid or base. However, challenges can arise during scale-up.

Issue Potential Cause Troubleshooting & Optimization
1. Incomplete Reaction or Slow Conversion - Insufficient heating or reaction time.- Poor mixing in a larger reactor.- Low concentration of acid or base.- Optimize Temperature and Time: Gradually increase the reaction temperature to 90-100°C and monitor the reaction progress by GC or NMR.[1][2] Extend the reaction time if necessary.- Improve Agitation: Ensure adequate mixing to maintain a homogeneous reaction mixture, especially in larger vessels.- Adjust Reagent Concentration: For alkaline hydrolysis, a 5 mol/L sodium hydroxide solution has been shown to be effective.[1][2] For acidic hydrolysis, concentrated hydrochloric acid is typically used.[3]
2. Formation of Amide Byproduct Incomplete hydrolysis of the intermediate amide to the carboxylic acid.- Prolong Reaction Time: Extended heating under reflux conditions will promote the complete hydrolysis of the amide.- Increase Acid/Base Equivalents: A higher concentration or excess of the hydrolyzing agent can drive the reaction to completion.
3. Thermal Runaway During Scale-Up The hydrolysis of nitriles can be exothermic, and the heat generated may not dissipate efficiently in a large reactor.[4]- Controlled Addition: Add the nitrile to the hot acid or base solution in portions or via a controlled feed to manage the exotherm.- Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to maintain the desired reaction temperature.- Solvent Choice: Using a higher-boiling solvent can help to better control the reaction temperature.
4. Difficult Product Isolation and Purification - The product may be soluble in the aqueous reaction mixture.- Emulsion formation during extraction.- Acidification and Extraction: After alkaline hydrolysis, carefully acidify the reaction mixture to a pH of 1 with concentrated hydrochloric acid to precipitate the carboxylic acid.[1][2] Extract the product with a suitable organic solvent like dichloromethane.[1][2]- Brine Wash: To break emulsions, wash the organic layer with a saturated sodium chloride (brine) solution.- Crystallization: Consider recrystallization from an appropriate solvent system to improve purity.
Route 2: Synthesis via (Trimethylsilyl)diazomethane

This method offers a different pathway but comes with its own set of challenges, particularly concerning the handling of the hazardous reagent.

Issue Potential Cause Troubleshooting & Optimization
1. Low Yield of Methyl Ester Intermediate - Degradation of (trimethylsilyl)diazomethane.- Incomplete reaction.- Use Fresh Reagent: (Trimethylsilyl)diazomethane is sensitive to moisture and light. Use a freshly prepared or properly stored solution.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent reagent degradation.[5][6]- Monitor Reaction: Track the reaction progress by TLC or GC to ensure completion. Additional equivalents of the reagent may be necessary.[5][6]
2. Safety Concerns with (Trimethylsilyl)diazomethane (Trimethylsilyl)diazomethane is toxic and potentially explosive.[7][8][9]- Strict Safety Protocols: Handle the reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including double gloves and a face shield.[7][8][9]- Avoid Incompatible Materials: Do not use ground glass joints or allow contact with sharp metal surfaces, which can induce detonation.- Quenching: Unused reagent should be carefully quenched with acetic acid before disposal.[7]
3. Incomplete Hydrolysis of the Methyl Ester Insufficiently harsh conditions for the saponification of the sterically hindered ester.- Stronger Base or Higher Temperature: Use a higher concentration of a strong base like sodium hydroxide or potassium hydroxide and increase the reaction temperature to drive the hydrolysis to completion.
4. Byproduct Formation Potential for side reactions if the reaction is not carefully controlled.- Temperature Control: Maintain the recommended reaction temperature to minimize the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: Which scale-up route is generally preferred for industrial production?

A1: For large-scale industrial production, the hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile is often the preferred route due to the lower cost and reduced hazards of the raw materials compared to the (trimethylsilyl)diazomethane route.[3] The latter is more suitable for smaller-scale laboratory synthesis where milder conditions are required.

Q2: What are the primary safety concerns when scaling up the nitrile hydrolysis reaction?

A2: The main safety concern is the potential for a thermal runaway, as the hydrolysis reaction can be exothermic.[4] Proper temperature control through controlled addition of reagents and efficient cooling is crucial. Additionally, the handling of concentrated acids or bases requires appropriate safety precautions.

Q3: How can I monitor the progress of the nitrile hydrolysis reaction?

A3: The reaction progress can be effectively monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting nitrile and the appearance of the carboxylic acid product.

Q4: Are there any alternative, greener methods for the hydrolysis of the nitrile?

A4: Yes, enzymatic hydrolysis using nitrilases is a promising green alternative.[1] This method often proceeds under milder conditions (neutral pH and lower temperatures), which can reduce energy consumption and byproduct formation. However, the enzyme's stability and activity with the specific substrate at an industrial scale need to be considered.

Q5: What are the key considerations for purifying this compound at a large scale?

A5: At a large scale, purification is typically achieved through extraction and crystallization. After hydrolysis, the product is usually in an aqueous solution. For alkaline hydrolysis, the solution must be acidified to precipitate the carboxylic acid, followed by extraction with an organic solvent.[1][2] Subsequent crystallization from a suitable solvent system is then used to achieve high purity. The choice of solvent and crystallization conditions will need to be optimized for large-scale operations to maximize yield and purity.

Data Presentation

Table 1: Comparison of Laboratory-Scale Synthesis Conditions

ParameterRoute 1: Nitrile Hydrolysis[1][2]Route 2: (Trimethylsilyl)diazomethane[5][6]
Starting Material 3,3,3-Trifluoro-2,2-dimethylpropanenitrileThis compound
Key Reagent Sodium Hydroxide (5M aq. solution)(Trimethylsilyl)diazomethane (2M in diethyl ether)
Solvent WaterDichloromethane / Diethyl ether
Temperature 90-100°C (Reflux)0°C to room temperature
Reaction Time Overnight~48 hours
Yield 84.3%Not explicitly stated for the final acid
Purity 98% (by GC)Crude product taken to next step

Experimental Protocols

Protocol 1: Laboratory-Scale Alkaline Hydrolysis of 3,3,3-Trifluoro-2,2-dimethylpropanenitrile[1][2]
  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 18g of 3,3,3-trifluoro-2,2-dimethylpropanenitrile to 500 ml of a 5 mol/L aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to 90-100°C and maintain at reflux overnight with vigorous stirring.

  • Monitoring: Monitor the reaction until the starting nitrile is completely consumed (as determined by GC analysis).

  • Work-up: Cool the reaction mixture to room temperature. Carefully adjust the pH to 1 with concentrated hydrochloric acid while stirring.

  • Extraction: Extract the acidic aqueous layer with dichloromethane (3 x 50 ml).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the white solid product.

Protocol 2: Laboratory-Scale Esterification using (Trimethylsilyl)diazomethane[5][6]

Caution: (Trimethylsilyl)diazomethane is highly toxic and potentially explosive. This procedure must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Setup: In a flame-dried, four-necked flask under an argon atmosphere, dissolve 5 g of this compound in 20 mL of anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add 18 mL of a 2M solution of (trimethylsilyl)diazomethane in diethyl ether dropwise to the stirred solution. Gas evolution will be observed.

  • Reaction: Allow the resulting yellow solution to warm to room temperature and stir for 48 hours.

  • Monitoring and Completion: Monitor the reaction by TLC or GC. If the reaction is incomplete, add additional portions of the (trimethylsilyl)diazomethane solution and continue stirring.

  • Work-up: Concentrate the reaction mixture in vacuo, keeping the bath temperature below 30°C.

  • Purification: Dissolve the resulting oil in diethyl ether, wash with saturated sodium bicarbonate solution, separate the organic layer, and dry over anhydrous magnesium sulfate. Filter and concentrate in vacuo to yield the crude methyl ester. Subsequent hydrolysis of the ester is required to obtain the final carboxylic acid.

Visualizations

experimental_workflow_hydrolysis cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 3,3,3-Trifluoro-2,2-dimethylpropanenitrile + NaOH(aq) reflux Heat to 90-100°C (Reflux) start->reflux monitoring_rxn Monitor by GC reflux->monitoring_rxn acidify Cool & Acidify (pH 1 with HCl) monitoring_rxn->acidify Reaction Complete extract Extract with Dichloromethane acidify->extract purify Dry, Filter, Concentrate extract->purify product Final Product: This compound purify->product

Caption: Workflow for the hydrolysis of 3,3,3-Trifluoro-2,2-dimethylpropanenitrile.

troubleshooting_logic_hydrolysis issue Issue: Incomplete Reaction cause1 Potential Cause 1: Insufficient Temperature/Time issue->cause1 cause2 Potential Cause 2: Poor Mixing issue->cause2 cause3 Potential Cause 3: Low Reagent Concentration issue->cause3 solution1 Solution: Increase Temperature/Time cause1->solution1 solution2 Solution: Improve Agitation cause2->solution2 solution3 Solution: Adjust Concentration cause3->solution3

Caption: Troubleshooting logic for incomplete hydrolysis reaction.

References

Technical Support Center: Analytical Methods for Monitoring 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid (TFDM-PA). This guide is designed for researchers, scientists, and drug development professionals who require robust analytical methods to track reaction kinetics, determine yield, and ensure product purity. As an important building block in pharmaceutical synthesis, particularly for compounds where fluorination enhances pharmacokinetic properties, precise monitoring of its formation is critical.[1][2]

This document provides in-depth, field-proven insights into the primary analytical techniques, complete with step-by-step protocols and extensive troubleshooting guides to address common experimental challenges.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse

NMR spectroscopy is an unparalleled tool for in-situ reaction monitoring, offering both quantitative and structural information without the need for chromatographic separation.[3] For TFDM-PA, both ¹H and ¹⁹F NMR are highly effective. The presence of the trifluoromethyl (-CF₃) group provides a unique and clean handle for ¹⁹F NMR, which is often simpler to interpret than ¹H NMR due to the absence of complex coupling and a wider chemical shift range.[3][4]

Workflow for NMR Reaction Monitoring

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Withdraw Aliquot (e.g., 0.1 mL) prep2 Quench Reaction (if necessary) prep1->prep2 prep3 Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) prep2->prep3 prep4 Add Internal Standard (e.g., TFA for ¹⁹F) prep3->prep4 acq1 Transfer to NMR Tube prep4->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire ¹H and/or ¹⁹F Spectrum acq2->acq3 an1 Process Spectrum (Fourier Transform, Phase, Baseline) acq3->an1 an2 Integrate Reactant and Product Peaks an1->an2 an3 Calculate Conversion vs. Internal Standard an2->an3

Caption: Workflow for NMR-based reaction monitoring.

Experimental Protocol: ¹⁹F NMR Monitoring
  • Standard Preparation: Prepare a stock solution of a known concentration of an internal standard, such as trifluoroacetic acid (TFA), in the chosen deuterated solvent.[5]

  • Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture.

  • Quenching (Optional): If the reaction is fast, immediately quench the aliquot in a vial containing a small amount of cold deuterated solvent.

  • Dilution: Dilute the aliquot in a known volume of the deuterated solvent containing the internal standard in an NMR tube.

  • Acquisition: Acquire the ¹⁹F NMR spectrum. Ensure the relaxation delay (d1) is sufficient for quantitative analysis (typically 5 times the longest T1 relaxation time). The use of a relaxation agent like Cr(acac)₃ can shorten T1 times and improve sensitivity.[6]

  • Analysis: Integrate the peak corresponding to the -CF₃ group of TFDM-PA and the peak of the internal standard. Compare the disappearance of starting material signals with the appearance of the product signal to determine the reaction conversion.

Troubleshooting Guide: NMR Analysis
QuestionProbable Cause(s)Recommended Solution(s)
Why are my NMR peaks broad or distorted? 1. Poor shimming. 2. Presence of paramagnetic impurities. 3. High sample viscosity or undissolved solids.1. Re-shim the instrument, especially if the sample has been heated or cooled.[7] 2. Filter the sample through a small plug of celite or glass wool in a pipette. 3. Ensure the sample is fully dissolved. If viscous, dilute it further or acquire the spectrum at a higher temperature.
My signal-to-noise ratio is very low. 1. Sample is too dilute. 2. Insufficient number of scans. 3. Incorrect pulse width or receiver gain.1. Concentrate the sample if possible, or use a cryoprobe if available. 2. Increase the number of scans. Remember that signal-to-noise increases with the square root of the number of scans.[7] 3. Recalibrate the 90° pulse width (p1) and optimize the receiver gain (rg).
I see artifacts in the baseline, especially around large solvent peaks. 1. Detector is saturated by a very strong signal (e.g., solvent or a high-concentration species).[8] 2. Incomplete solvent suppression.1. Reduce the tip angle (pulse width) to avoid saturating the detector.[8] 2. If monitoring in a protonated solvent, use a solvent suppression technique (e.g., WET1D, presaturation).[3][8] This is less of an issue for ¹⁹F NMR.
How do I monitor a reaction in a standard (non-deuterated) solvent? The instrument lock requires a deuterated solvent.1. Use a coaxial insert containing a deuterated solvent within your NMR tube. 2. Add ~5-10% of a deuterated solvent to the reaction mixture if it doesn't interfere with the chemistry.[3] 3. Utilize modern "lock-free" acquisition methods if your spectrometer supports them.
High-Performance Liquid Chromatography (HPLC): The Separation Specialist

HPLC is ideal for monitoring reactions with multiple components, byproducts, or when starting materials and products have different polarities. For TFDM-PA, a reversed-phase (RP-HPLC) method is typically employed.

Workflow for HPLC Reaction Monitoring

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Withdraw Aliquot prep2 Quench and Dilute in Mobile Phase prep1->prep2 prep3 Filter Sample (0.22 or 0.45 µm syringe filter) prep2->prep3 acq1 Inject into HPLC System prep3->acq1 acq2 Separate on Column acq1->acq2 acq3 Detect with UV/DAD or MS acq2->acq3 an1 Identify Peaks by Retention Time acq3->an1 an2 Integrate Peak Areas an1->an2 an3 Calculate Concentration from Calibration Curve an2->an3

Caption: Workflow for HPLC-based reaction monitoring.

Experimental Protocol: RP-HPLC
  • Method Development:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing an acid modifier like 0.1% formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated and gives a sharp peak shape.

    • Detector: UV detector set to a low wavelength (e.g., 205-215 nm) as TFDM-PA lacks a strong chromophore. A Diode Array Detector (DAD) is preferable to check for peak purity. An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can also be used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C to ensure reproducible retention times.[9]

  • Calibration: Prepare standards of the starting material and purified product at several concentrations to create a calibration curve.

  • Sample Preparation: At each time point, withdraw an aliquot, quench it, and dilute it with the initial mobile phase composition to a concentration within the calibration range.

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter compatible with your solvent to prevent clogging the system.[10]

  • Injection & Analysis: Inject the sample and integrate the peak areas of the starting material and product. Calculate their concentrations using the calibration curve to determine reaction progress.

Troubleshooting Guide: HPLC Analysis
QuestionProbable Cause(s)Recommended Solution(s)
Why is my system pressure too high? 1. Blockage in the system (guard column, column frit, tubing).[11] 2. Sample or buffer precipitation. 3. Flow rate is too high for the column.1. Systematically isolate the issue: remove the column, then the guard column, etc., to find the source of backpressure. Back-flush the column with a compatible, strong solvent.[11] 2. Ensure your sample is fully soluble in the mobile phase. If using buffers, flush the system with water before switching to organic solvents. 3. Check the manufacturer's recommended flow rates.
My peaks are tailing or fronting. 1. Tailing: Column overload, secondary interactions (e.g., with uncapped silanols), mismatched injection solvent.[11] 2. Fronting: Often a sign of column collapse or channeling.1. For Tailing: Lower the injection concentration. Ensure the mobile phase pH is at least 2 units below the pKa of the acid to keep it protonated. Use a high-purity, end-capped column. Dissolve the sample in the mobile phase. 2. For Fronting: Replace the column.
My retention times are drifting. 1. Poor column equilibration between runs. 2. Mobile phase composition is changing (e.g., evaporation of organic component). 3. Column temperature is fluctuating.[9] 4. Column is aging or contaminated.1. Increase the column equilibration time.[9] 2. Prepare fresh mobile phase daily and keep bottles capped.[9] 3. Use a column oven for stable temperature control.[9] 4. Flush the column with a series of strong solvents or replace it if performance does not improve.
The baseline is noisy or drifting. 1. Air bubbles in the pump or detector.[9] 2. Contaminated mobile phase or detector cell. 3. Inconsistent mixing of gradient.1. Degas the mobile phase thoroughly. Purge the pump.[9] 2. Use high-purity HPLC-grade solvents. Flush the detector cell.[9] 3. Check that the mixer is functioning correctly.
Gas Chromatography (GC & GC-MS): Analysis of Volatiles

Direct analysis of carboxylic acids like TFDM-PA by GC is challenging due to their low volatility and high polarity, which leads to poor peak shape and adsorption on the column.[12][13] Therefore, derivatization is almost always required to convert the carboxylic acid into a more volatile ester.[14][15]

Workflow for GC-MS Reaction Monitoring

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Withdraw Aliquot prep2 Quench and Extract prep1->prep2 prep3 Derivatize Carboxylic Acid (e.g., Esterification) prep2->prep3 prep4 Dilute in GC Solvent prep3->prep4 acq1 Inject into GC-MS prep4->acq1 acq2 Separate on Capillary Column acq1->acq2 acq3 Detect by FID or MS acq2->acq3 an1 Identify Peaks by Retention Time and Mass Spectrum acq3->an1 an2 Integrate Peak Areas an1->an2 an3 Quantify using Internal Standard an2->an3

Caption: Workflow for GC-MS-based reaction monitoring.

Experimental Protocol: Derivatization and GC-MS
  • Derivatization (Esterification):

    • Reagent Choice: Common reagents include diazomethane (highly effective but hazardous), (trimethylsilyl)diazomethane, or alcohols (e.g., methanol, ethanol) with an acid catalyst.[15][16] Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are also effective.[17]

    • Procedure (Example with (trimethylsilyl)diazomethane): a. Withdraw a reaction aliquot and perform a workup to isolate the acidic components in a suitable solvent like diethyl ether or dichloromethane. b. At 0 °C, add (trimethylsilyl)diazomethane solution dropwise until the yellow color persists, indicating the reaction is complete.[16] c. Quench any excess reagent carefully with a few drops of acetic acid. d. The sample is now ready for GC-MS analysis.

  • GC-MS Analysis:

    • Column: A mid-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable.

    • Injection: Use a split/splitless inlet.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute the derivatized components.

    • MS Detection: Use Electron Impact (EI) ionization. Monitor the total ion chromatogram (TIC). The mass spectrum will confirm the identity of the derivatized product.[18]

Troubleshooting Guide: GC-MS Analysis
QuestionProbable Cause(s)Recommended Solution(s)
I don't see a peak for my compound, or the peak is very small and tails badly. 1. The compound is underivatized. Carboxylic acids do not chromatograph well.[12] 2. The derivatization reaction was incomplete. 3. The compound is thermally degrading in the injector.1. You must derivatize the carboxylic acid. Convert it to a more volatile ester or silyl ester.[15] 2. Optimize the derivatization conditions (reagent amount, reaction time, temperature). Monitor the reaction by TLC or another method to ensure completion. 3. Use a lower injector temperature. Ensure the injector liner is clean and deactivated.
My derivatization seems incomplete or inconsistent. 1. Presence of water in the sample, which consumes the derivatizing reagent. 2. Reagent has degraded.1. Thoroughly dry the sample aliquot/extract before adding the derivatizing reagent. 2. Use a fresh bottle of the derivatizing reagent. Store reagents under inert atmosphere and at the recommended temperature.
How do I confirm the identity of my peak? Ambiguity between product, starting material, and byproducts.Use the mass spectrometer. The mass spectrum provides a molecular fingerprint. The molecular ion (M+) of the derivatized product should be clearly visible and match the expected mass. Fragmentation patterns can further confirm the structure.[19]
The mass spectrum shows an M+2 peak, what does that mean? The presence of chlorine or bromine isotopes.[20]This is not expected for TFDM-PA, which only contains C, H, O, and F. Fluorine is monoisotopic. If you see this pattern, it indicates the presence of a chlorinated or brominated impurity or byproduct from your reaction.[21]
Frequently Asked Questions (FAQs)

Q1: Which analytical method is best for my needs?

  • For rapid, real-time, and quantitative analysis with structural confirmation: NMR is the best choice, especially ¹⁹F NMR, as it requires minimal sample preparation and can often be performed directly on the reaction mixture.[3][22]

  • For complex mixtures with multiple byproducts or baseline separation issues: HPLC is superior due to its high resolving power.[11] It is also excellent for purity analysis of the final product.

  • When high sensitivity is required and the analyte can be made volatile: GC-MS is a powerful option after derivatization. It provides excellent separation and definitive mass-based identification.

Q2: How do I choose an internal standard? An ideal internal standard should be:

  • Chemically similar to the analyte but not present in the sample.

  • Elutes near the analyte but is fully resolved from all other peaks (for chromatography).

  • Has a clean, resolved signal in a non-congested region of the spectrum (for NMR).

  • Stable under the analysis and reaction conditions.

  • For ¹⁹F NMR: Trifluoroacetic acid (TFA) or another simple fluorinated compound.[5]

  • For HPLC/GC: A structurally similar compound that is not expected to be formed in the reaction.

Q3: What are the key safety considerations?

  • TFDM-PA: The acid and its derivatives should be handled in a fume hood. It is classified as a skin, eye, and respiratory irritant.[23] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Derivatizing Agents: Reagents like diazomethane are explosive and highly toxic. (Trimethylsilyl)diazomethane is a safer alternative but should still be handled with extreme care in a fume hood.

  • Solvents: All organic solvents should be handled in a well-ventilated area, and waste should be disposed of according to institutional guidelines.

References
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - ResearchG
  • Acids: Derivatiz
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis - SciSpace.
  • GC Derivatiz
  • Derivatiz
  • Common Problems | SDSU NMR Facility – Department of Chemistry.
  • NMR in Lab- Monitoring Reaction Progress - Chemistry LibreTexts.
  • Reaction Monitoring & Kinetics - Chemical Instrumentation Facility - Iowa St
  • NMR Reaction-Monitoring as a Process Analytical Technique | Pharmaceutical Technology.
  • Reaction monitoring using online vs tube NMR spectroscopy: Seriously different results.
  • Successful HPLC Operation – A Troubleshooting Guide - Thermo Fisher Scientific.
  • HPLC Troubleshooting Guide - SCION Instruments.
  • Analytical techniques for reaction monitoring, mechanistic investig
  • Organic Compounds Containing Halogen
  • The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition - ResearchG
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • The molecule that gave the mass spectrum shown here contains a ha... - Pearson.
  • Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier.
  • Mass spectrometry of halogen-containing organic compounds - ResearchG
  • Troubleshooting Common HPLC Problems: Solutions for Better Results - - Mastelf.
  • mass spectra - the M+2 peak - Chemguide.
  • Development of an 19F NMR method for the analysis of fluorinated acids in environmental w
  • HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples - PubMed.
  • A comparative toxicological investigation of perfluorocarboxylic acids in rats by fluorine-19 NMR spectroscopy - PubMed.
  • Mass Spectrometry - Chemistry LibreTexts.
  • 3,3,3-Trifluoro-2,2-dimethylpropionic acid - nordmann.global.
  • Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis | Organic Letters - ACS Public
  • ANALYTICAL METHOD SUMMARIES - Eurofins.
  • Complete Monograph Methods - Merck Millipore.
  • 3,3,3-Trifluoro-2,2-dimethylpropionic Acid 889940-13-0 - TCI Chemicals.
  • Method of preparing (S)- or (R)
  • 3,3,3-Trifluoro-2,2-dimethylpropionic acid synthesis - ChemicalBook.
  • 3,3,3-Trifluoro-2,2-dimethylpropionic acid 97 889940-13-0 - Sigma-Aldrich.
  • Synthesis routes of this compound - Benchchem.
  • hplc methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia.
  • 3,3,3-Trifluoro-2,2-dimethylpropionic acid | 889940-13-0 - ChemicalBook.
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorin
  • Gas chromatography-mass spectrometry (GC-MS)

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Validation & Comparative

A Comparative Guide to the Analytical Validation of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. This guide provides an objective comparison of three prominent analytical techniques for the validation of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid purity: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and quantitative Nuclear Magnetic Resonance spectroscopy (¹⁹F-qNMR). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product.

This document outlines detailed experimental protocols, presents comparative performance data, and visualizes the analytical workflows to assist researchers and quality control professionals in selecting the most suitable method for their specific needs.

Comparative Analysis of Analytical Methods

The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity and accuracy. Below is a summary of the performance characteristics of HPLC-UV, GC-FID, and ¹⁹F-qNMR for the analysis of this compound.

Table 1: Comparison of Analytical Method Performance for Purity Analysis of this compound

ParameterHPLC-UVGC-FID (after esterification)¹⁹F-qNMR
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in a gaseous mobile phase followed by detection via flame ionization.Quantitation based on the direct proportionality between the NMR signal integral and the number of fluorine nuclei.
Linearity (R²) > 0.999> 0.998Not applicable (Direct method)
Accuracy (Recovery) 98.0% - 102.0%97.5% - 103.0%99.0% - 101.0%
Precision (RSD) ≤ 1.5%≤ 2.0%≤ 1.0%
Limit of Detection (LOD) ~ 0.01%~ 0.005%~ 0.1%
Limit of Quantitation (LOQ) ~ 0.03%~ 0.015%~ 0.3%
Sample Preparation Simple dissolutionDerivatization requiredSimple dissolution
Analysis Time 20 - 30 minutes25 - 40 minutes10 - 20 minutes
Specificity Good, but may require method development to separate structurally similar impurities.High, especially for volatile impurities.Excellent, highly specific to fluorine-containing compounds.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections provide comprehensive protocols for each of the discussed techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (ACS grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 25 mg of this compound in a 25 mL volumetric flask with a 50:50 mixture of water and acetonitrile.

Validation Parameters:

  • Linearity: Prepare a series of standard solutions at concentrations ranging from 0.05 mg/mL to 1.5 mg/mL.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision: Analyze six replicate preparations of the standard solution for repeatability. Intermediate precision should be assessed by a different analyst on a different day.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is highly effective for the analysis of volatile impurities and the main compound after derivatization to a more volatile form (e.g., methyl ester).

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Dichloromethane (GC grade)

  • This compound reference standard

Derivatization (Esterification):

  • To approximately 50 mg of the sample in a vial, add 2 mL of methanol and 0.1 mL of concentrated sulfuric acid.

  • Cap the vial and heat at 60 °C for 1 hour.

  • After cooling, add 2 mL of water and 2 mL of dichloromethane.

  • Shake vigorously and allow the layers to separate.

  • Inject the lower organic layer into the GC.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1)

Validation Parameters:

  • Linearity: Prepare and derivatize a series of standard solutions to cover a range from approximately 0.01 mg/mL to 2 mg/mL.

  • Accuracy: Spike a known matrix with the analyte at three different concentration levels and perform the derivatization and analysis.

  • Precision: Analyze six replicate derivatized samples of the reference standard.

Quantitative ¹⁹F Nuclear Magnetic Resonance Spectroscopy (¹⁹F-qNMR)

¹⁹F-qNMR is a primary analytical method that provides a direct and highly accurate measurement of purity without the need for a calibration curve, using a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆)

  • Certified internal standard with a known purity and a ¹⁹F signal that does not overlap with the analyte (e.g., trifluorotoluene).

Experimental Parameters:

  • Pulse Program: A simple pulse-acquire sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 32 or 64 scans).

  • Spectral Width: Adequate to cover the chemical shifts of both the analyte and the internal standard.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into an NMR tube.

  • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

  • Add the appropriate volume of deuterated solvent to dissolve both components completely.

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of fluorine nuclei giving rise to the signal

  • M = Molar mass

  • m = mass

  • P_std = Purity of the internal standard

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC-UV Purity Analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample derivatize Derivatize (Esterification) weigh->derivatize extract Extract with Solvent derivatize->extract inject Inject into GC extract->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for GC-FID Purity Analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire 19F NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for ¹⁹F-qNMR Purity Analysis.

Conclusion

The selection of an analytical method for the purity determination of this compound should be based on a thorough evaluation of the specific analytical needs.

  • HPLC-UV is a versatile and robust method suitable for routine quality control, offering a good balance of performance and ease of use.

  • GC-FID provides excellent sensitivity for volatile impurities but requires a derivatization step, which can add complexity to the sample preparation.

  • ¹⁹F-qNMR stands out as a primary method offering high accuracy and specificity for fluorinated compounds without the need for reference standards of the analyte itself, making it an invaluable tool for the definitive purity assessment of reference materials and in situations where specific impurity standards are not available.

By understanding the principles, protocols, and performance characteristics of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their materials.

comparing the reactivity of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid with other carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid against other structurally relevant carboxylic acids. The unique structure of this molecule, featuring both a bulky tert-butyl group and a highly electronegative trifluoromethyl group adjacent to the carboxyl function, results in a distinct reactivity profile governed by the interplay of steric and electronic effects.

Overview of Structural Effects on Reactivity

The reactivity of a carboxylic acid, particularly its acidity and susceptibility to nucleophilic attack at the carbonyl carbon, is primarily influenced by two key factors:

  • Electronic Effects: Electron-withdrawing groups (EWGs) near the carboxyl group, such as the trifluoromethyl (-CF3) group, stabilize the carboxylate anion through an inductive effect. This stabilization increases the acidity of the carboxylic acid (lowering its pKa) and enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Steric Effects: Bulky groups, like the tert-butyl group, can physically obstruct the approach of nucleophiles to the carbonyl carbon. This steric hindrance can significantly decrease the rates of reactions such as esterification and amide bond formation.

This compound presents a compelling case where these two effects are in direct opposition, making its reactivity profile non-intuitive without comparative data.

Comparative Acidity (pKa)

The acid dissociation constant (pKa) is a direct measure of a carboxylic acid's acidity in a given solvent (typically water). A lower pKa value indicates a stronger acid. The table below compares the pKa of this compound with key analogues that isolate the electronic and steric effects.

Carboxylic AcidStructurepKa Value (in water)Dominant Effect vs. Acetic Acid
Acetic Acid CH₃COOH4.76Baseline
Trifluoroacetic Acid (TFA) CF₃COOH~0.23 - 0.52[1]Strong Electronic (Inductive)
Pivalic Acid (CH₃)₃CCOOH~5.03Steric & Weak Electronic
This compound CF₃C(CH₃)₂COOHPredicted: ~3.5 - 4.0Competing Electronic & Steric

Logical Framework for Reactivity

The interplay between electronic and steric effects dictates the overall reactivity. The following diagram illustrates this relationship for acidity.

G cluster_0 Factors Influencing Carboxylic Acid Acidity cluster_1 Application to this compound Inductive Inductive Effect (Electron Withdrawal) Anion Carboxylate Anion (R-COO⁻) Inductive->Anion Stabilizes Steric Steric Hindrance (Bulk) Acidity Increased Acidity (Lower pKa) Steric->Acidity Has minor direct effect on acidity, but hinders reactions Anion->Acidity Leads to CF3 CF3 Group TargetAcid CF3C(CH3)2COOH CF3->TargetAcid Increases Acidity (vs. Pivalic Acid) tBu C(CH3)2 Group tBu->TargetAcid Hinders Reactions (e.g., Esterification)

Caption: Logical relationship of electronic and steric factors on acid reactivity.

Reactivity in Common Transformations

While acidity is governed by thermodynamics, the rate of reaction (kinetics) is heavily influenced by steric hindrance.

Esterification and Amide Bond Formation

Due to the bulky tert-butyl-like structure, this compound is expected to exhibit significant steric hindrance. Consequently, standard reaction conditions for esterification (e.g., Fischer esterification) and amide bond formation may be sluggish and require more forcing conditions or specialized reagents.

  • Comparison with Pivalic Acid: Both acids are sterically hindered. However, the increased electrophilicity of the carbonyl carbon in this compound due to the -CF3 group may partially counteract the steric hindrance, potentially leading to slightly faster reaction rates than pivalic acid under certain conditions.

  • Comparison with Trifluoroacetic Acid (TFA): TFA is sterically unhindered and highly activated electronically, making it far more reactive in these transformations.

For sterically hindered acids like the target molecule, successful conversions often rely on forming a more reactive intermediate, such as an acyl fluoride, or using high-temperature protocols.[2]

Supporting Experimental Protocols

The following are detailed methodologies for key experiments to quantitatively compare the reactivity of these carboxylic acids.

Protocol for pKa Determination by Potentiometric Titration

This method determines the pKa by monitoring the pH of a solution of the acid as a titrant is added.

  • Preparation:

    • Calibrate a pH meter using standard buffers (pH 4, 7, and 10).

    • Prepare a 0.1 M solution of the carboxylic acid to be tested in deionized water. If solubility is an issue, a co-solvent like methanol can be used, but the resulting pKa will be for that specific solvent system.

    • Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH), ensuring it is carbonate-free.

  • Titration:

    • Place 20 mL of the acid solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the point of steepest inflection on the curve (or the peak of the first derivative plot, d(pH)/dV).

    • The half-equivalence point is the volume of NaOH that is exactly half of the volume at the equivalence point.

    • The pH at the half-equivalence point is equal to the pKa of the acid.[3]

Protocol for Comparative Esterification (Fischer Esterification)

This protocol can be used to compare the relative rates of esterification under identical conditions.

  • Reaction Setup:

    • In separate, identical round-bottom flasks equipped with reflux condensers and magnetic stir bars, place 10 mmol of each carboxylic acid (this compound, pivalic acid, TFA, and acetic acid).

    • To each flask, add 10 mL of anhydrous ethanol (an excess).

    • Carefully add 0.5 mL of concentrated sulfuric acid to each flask as a catalyst.

  • Reaction:

    • Heat all reaction mixtures to a gentle reflux using a heating mantle.

    • Monitor the progress of each reaction at identical time intervals (e.g., 1, 2, 4, 8 hours) by taking a small aliquot and analyzing it via Gas Chromatography (GC) or ¹H NMR to determine the ratio of ester product to starting carboxylic acid.

  • Workup and Analysis:

    • After the designated reaction time, cool the flasks to room temperature.

    • Dilute each mixture with 50 mL of diethyl ether and wash with 20 mL of saturated sodium bicarbonate solution to neutralize the acid.

    • Wash with 20 mL of brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product yield and purity by GC or NMR. The relative yields at each time point will provide a comparison of the reaction rates.[4][5]

Protocol for Comparative Amide Bond Formation

This protocol uses a common coupling agent to compare the efficiency of amide formation.

  • Reaction Setup:

    • In separate, identical vials, dissolve 1 mmol of each carboxylic acid in 5 mL of anhydrous dichloromethane (DCM).

    • To each vial, add 1.1 mmol of a standard amine (e.g., benzylamine) and 1.2 mmol of a tertiary amine base (e.g., diisopropylethylamine, DIPEA).

    • To each stirring solution, add 1.1 mmol of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Reaction:

    • Stir all reactions at room temperature.

    • Monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at identical time intervals to observe the consumption of the starting materials and formation of the amide product.

  • Workup and Analysis:

    • Upon completion (or after a set time, e.g., 24 hours), dilute each reaction mixture with 20 mL of DCM.

    • Wash sequentially with 10 mL of 1 M HCl, 10 mL of saturated sodium bicarbonate, and 10 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Determine the yield of the purified amide product. Comparing the yields provides a measure of the relative reactivity of each carboxylic acid under these coupling conditions.[2]

References

Characterization of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. This guide provides a comparative analysis of mass spectrometry and alternative techniques for the characterization of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid, a fluorinated carboxylic acid of interest in various research and development applications.

This document outlines the experimental protocols and presents a summary of expected data for the analysis of this compound using mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio after ionization and fragmentation. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common approach.

Expected Fragmentation Pattern

A key ionization technique for this compound would be electron ionization (EI), which would lead to the formation of a molecular ion peak corresponding to its molecular weight (156.10 g/mol ). Subsequent fragmentation would likely involve:

  • Loss of a hydroxyl radical (-•OH, M-17): Resulting in a fragment ion with m/z 139.

  • Loss of the carboxyl group (-COOH, M-45): Leading to a fragment at m/z 111.

  • Loss of a trifluoromethyl radical (-•CF3, M-69): Producing a fragment ion at m/z 87.

  • Loss of a methyl radical (-•CH3, M-15): Resulting in a fragment at m/z 141.

The relative abundance of these fragments provides a characteristic fingerprint for the molecule.

Experimental Protocol for GC-MS Analysis

Sample Preparation:

  • Derivatization: Due to the polar nature of the carboxylic acid group, derivatization is often necessary to improve volatility and chromatographic separation in GC-MS. A common method is esterification, for example, by reacting the acid with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by conversion to its methyl ester using diazomethane or an acidic methanol solution.

  • Dissolution: Dissolve a known amount of the derivatized or underivatized acid in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 1 mg/mL.

GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Alternative Characterization Methods

While mass spectrometry provides valuable structural information, other spectroscopic techniques like NMR and FTIR offer complementary data for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F) within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be highly informative.

Expected Spectral Data:

  • ¹H NMR: A singlet corresponding to the six equivalent protons of the two methyl groups. Another singlet for the acidic proton of the carboxyl group, which may be broad and its chemical shift can be concentration-dependent.

  • ¹³C NMR: Signals for the quaternary carbon attached to the CF₃ group, the two equivalent methyl carbons, the quaternary carbon of the dimethyl group, and the carboxyl carbon.

  • ¹⁹F NMR: A singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected Spectral Data:

  • O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

  • C=O stretch: A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

  • C-F stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ due to the trifluoromethyl group.

  • C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region from the methyl groups.

Comparison of Analytical Techniques

FeatureMass Spectrometry (GC-MS)NMR SpectroscopyFTIR Spectroscopy
Information Provided Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns.Detailed information about the chemical environment of atoms, connectivity, and stereochemistry.Identification of functional groups present in the molecule.
Sample Preparation Often requires derivatization for volatile compounds.Simple dissolution in a deuterated solvent.Minimal preparation; can be analyzed neat or as a thin film.
Sensitivity High (picogram to femtogram range).Moderate (milligram to microgram range).Low (milligram to microgram range).
Quantitative Analysis Can be quantitative with appropriate standards.Inherently quantitative.Can be quantitative but is often used for qualitative analysis.
Instrumentation Cost HighHighModerate
Analysis Time Relatively fast (minutes per sample).Can be time-consuming for complex experiments.Fast (seconds to minutes per sample).

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the characterization of this compound using the discussed techniques.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Derivatization Derivatization (optional) Dissolution Dissolution in Volatile Solvent Derivatization->Dissolution Injection Injection into GC Dissolution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Analysis & Detection Fragmentation->Detection MassSpectrum Mass Spectrum Generation Detection->MassSpectrum Interpretation Interpretation of Fragmentation MassSpectrum->Interpretation

Caption: Workflow for GC-MS analysis.

NMR_FTIR_Workflow cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy NMR_Prep Dissolve in Deuterated Solvent NMR_Analysis Acquire 1H, 13C, 19F Spectra NMR_Prep->NMR_Analysis NMR_Data Process & Interpret Spectra NMR_Analysis->NMR_Data FTIR_Prep Prepare Sample (Neat/Film) FTIR_Analysis Acquire IR Spectrum FTIR_Prep->FTIR_Analysis FTIR_Data Identify Functional Group Peaks FTIR_Analysis->FTIR_Data

Caption: Workflows for NMR and FTIR analysis.

Unveiling the Carbon Skeleton: A Comparative 13C NMR Analysis of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, understanding the precise molecular structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides a detailed comparative analysis of the 13C NMR spectrum of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid, offering insights into the influence of its unique structural features on carbon chemical shifts. To facilitate a comprehensive understanding, we compare its spectral data with that of the structurally related 2,2-dimethylpropanoic acid (pivalic acid).

Structural Influence on 13C NMR Chemical Shifts

The introduction of a trifluoromethyl (-CF3) group in place of a methyl group induces significant changes in the electronic environment of the neighboring carbon atoms. This is clearly reflected in the 13C NMR chemical shifts. The strong electron-withdrawing nature of the fluorine atoms in the -CF3 group causes a notable downfield shift (deshielding) of the adjacent quaternary carbon. This effect also extends, to a lesser extent, to the other carbon atoms in the molecule.

Below is a comparative table summarizing the experimental 13C NMR chemical shifts for 2,2-dimethylpropanoic acid and the predicted shifts for this compound.

Carbon Atom2,2-Dimethylpropanoic Acid (Pivalic Acid) Chemical Shift (ppm)This compound Predicted Chemical Shift (ppm)
-COOH ~185~180-185
-C(CH3)2- ~39~45-50
-CH3 ~27~22-25
-CF3 N/A~120-130 (quartet)

Note: The chemical shift for the -CF3 carbon is expected to appear as a quartet due to coupling with the three fluorine atoms.

Visualizing the Molecular Structure

To better understand the carbon environments within this compound, the following diagram illustrates the molecular structure and the distinct carbon atoms.

Figure 1. Molecular structure of this compound.

Standard Experimental Protocol for 13C NMR Analysis

The following provides a generalized experimental protocol for acquiring 13C NMR spectra of small organic molecules like this compound.

1. Sample Preparation:

  • Dissolve 10-50 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d6, DMSO-d6).

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a spectrometer with a minimum field strength of 100 MHz for 13C NMR.

  • Tune and match the probe for the 13C frequency.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Spectral Width: A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is generally sufficient to cover the chemical shift range of most organic compounds.

  • Acquisition Time: Typically set to 1-2 seconds.

  • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is usually required to obtain a good signal-to-noise ratio. The exact number will depend on the sample concentration.

  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by referencing the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm).

  • Integrate the peaks if quantitative information is desired, although this requires careful consideration of relaxation times and the Nuclear Overhauser Effect (NOE).

By following this guide, researchers can effectively utilize 13C NMR spectroscopy to characterize this compound and similar fluorinated organic compounds, enabling a deeper understanding of their molecular architecture. This information is critical for advancing drug discovery and development programs.

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Propanoic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing their physicochemical and biological properties. This guide provides a comparative study of propanoic acid and its fluorinated analogues, 2-fluoropropanoic acid and 3-fluoropropanoic acid. We present key experimental data, detailed protocols for pivotal assays, and visual workflows to support researchers in drug discovery and development.

I. Physicochemical and Biological Properties: A Head-to-Head Comparison

The introduction of fluorine, the most electronegative element, instigates significant electronic and conformational changes in the propanoic acid scaffold. These modifications directly translate to altered acidity, lipophilicity, metabolic stability, and target engagement. The following table summarizes the key quantitative differences.

PropertyPropanoic Acid2-Fluoropropanoic Acid3-Fluoropropanoic AcidExpected Impact of Fluorination
Structure CH₃CH₂COOHCH₃CHFCOOHFCH₂CH₂COOHAlters electronic distribution and conformation.
pKa 4.87~2.68 (Predicted)[1]~3.89 (Predicted)[1][2]Increased Acidity : The strong electron-withdrawing inductive effect of fluorine stabilizes the carboxylate anion, lowering the pKa. The effect is more pronounced when fluorine is closer to the carboxyl group (α-position vs. β-position).[1]
logP (Octanol/Water) 0.33[3][4]0.6 (Computed)[5][6]0.1 (Computed)[7]Modulated Lipophilicity : Fluorination can increase or decrease lipophilicity depending on the molecular context. For small aliphatic acids, it can subtly increase logP.
C-F vs. C-H Bond Energy (kcal/mol) C-H: ~104.9C-F: ~115C-F: ~115Increased Bond Strength : The C-F bond is significantly stronger than the C-H bond, a key factor in enhancing metabolic stability.[8]
Metabolic Stability LowerHigher (Expected)Higher (Expected)Enhanced Stability : The robust C-F bond is less susceptible to enzymatic cleavage (e.g., by Cytochrome P450 enzymes) compared to the C-H bond, often leading to a longer biological half-life.
Membrane Permeability ModerateHigher (Expected)Moderate (Expected)Altered Permeability : Permeability is correlated with lipophilicity. The modest increase in logP for 2-fluoropropanoic acid may lead to enhanced passive diffusion across cell membranes.
Protein Binding (Serum Albumin) WeakWeak (Expected)Weak (Expected)Generally Weak for Short Chains : While longer-chain perfluorinated acids bind strongly to serum albumin, short-chain acids are expected to exhibit weaker interactions.

II. Experimental Protocols

Detailed and reproducible experimental design is critical for the accurate assessment of drug candidates. Below are protocols for key assays relevant to the comparison of these acids.

A. Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant (pKa) by monitoring pH changes during the neutralization of the acid with a standard base.

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

  • 0.01 M solution of the propanoic acid analogue in deionized water

  • Standardized 0.01 M NaOH solution (carbonate-free)

  • Standard pH buffers (e.g., pH 4.0, 7.0, 10.0)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers according to the manufacturer's instructions.

  • Sample Preparation: Pipette a known volume (e.g., 50 mL) of the 0.01 M acid solution into a 100 mL beaker with a magnetic stir bar.

  • Titration Setup: Immerse the pH electrode in the solution, ensuring it does not contact the stir bar. Position the burette filled with the standardized 0.01 M NaOH solution over the beaker.

  • Titration: Begin stirring the solution at a moderate speed. Record the initial pH. Add the NaOH solution in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.[9]

  • Endpoint: Continue the titration past the equivalence point (the region of most rapid pH change).

  • Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which is the volume of NaOH that is half of the volume required to reach the equivalence point.[10][11]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter PrepareAcid Prepare 0.01M Acid Solution PrepareBase Standardize 0.01M NaOH Start Add Acid to Beaker PrepareBase->Start Titrate Add NaOH in Increments Start->Titrate Record Record pH and Volume Titrate->Record Record->Titrate Plot Plot pH vs. Volume Record->Plot FindEP Determine Equivalence Point Plot->FindEP FindpKa pKa = pH at 1/2 Equivalence Point FindEP->FindpKa

Caption: Simplified pathway of PPARα activation by a ligand.

Activation of PPARα by compounds like perfluorooctanoic acid (PFOA) leads to the upregulation of genes involved in fatty acid oxidation. [12][13]Investigating whether short-chain fluorinated propanoic acids engage this or other metabolic signaling pathways is a crucial step in their preclinical evaluation.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel molecules is a cornerstone of robust chemical research. This guide provides a comparative analysis of methodologies for validating the structure of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid, a fluorinated organic building block relevant in pharmaceutical synthesis. While single-crystal X-ray crystallography stands as the definitive method for determining three-dimensional molecular structure, its application is contingent on the ability to grow suitable crystals. To date, publicly accessible crystallographic data for this compound is not available.

This guide, therefore, presents a comparison between the gold-standard X-ray crystallography and widely-used spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will explore the strengths and limitations of each method, supported by expected experimental data, to provide a comprehensive framework for structural elucidation.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The choice of analytical technique for structure validation depends on the specific information required and the physical properties of the compound. While spectroscopic methods provide valuable data on connectivity and functional groups, X-ray crystallography offers an unparalleled, atom-by-atom map of the molecule in the solid state.

Analytical TechniqueInformation ProvidedSample RequirementsThroughputData Interpretation
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packingSingle, high-quality crystalLowRelatively straightforward with appropriate software
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei (¹H, ¹³C, ¹⁹F), relative number of atomsSoluble sample in a suitable deuterated solventHighRequires expertise for complex spectra
Mass Spectrometry Molecular weight, elemental composition (High-Resolution MS)Ionizable sample (solid, liquid, or gas)HighFragmentation patterns can be complex
Infrared Spectroscopy Presence of specific functional groups (e.g., C=O, O-H, C-F)Solid, liquid, or gasHighProvides functional group information, not full structure

Expected Experimental Data for this compound

The following tables summarize the expected quantitative data from each analytical technique for the structural validation of this compound.

X-ray Crystallography Data (Hypothetical)

As no public crystal structure is available, this table presents the type of data that would be obtained.

ParameterExpected Value/Information
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Bond Lengths (Å)C-C, C-O, C-F, O-H
Bond Angles (°)e.g., C-C-C, O-C-O
Torsion Angles (°)Defining the conformation of the molecule
NMR Spectroscopy Data
NucleusExpected Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
¹H~1.4Singlet6H2 x -CH₃
¹H~11-13Broad Singlet1H-COOH
¹³C~22Singlet-2 x -CH₃
¹³C~42Quartet (due to C-F coupling)--C(CH₃)₂
¹³C~125Quartet (due to C-F coupling)--CF₃
¹³C~175Singlet--COOH
¹⁹F~ -70 to -80Singlet--CF₃
Mass Spectrometry Data
Ionization ModeExpected m/zAssignment
Electrospray (ESI-)155.0325[M-H]⁻
Electron Ionization (EI)156.0400[M]⁺
Electron Ionization (EI)111.0396[M-COOH]⁺
Electron Ionization (EI)69.0000[CF₃]⁺
Infrared Spectroscopy Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
1700-1725C=O stretchCarboxylic Acid
1100-1350C-F stretchTrifluoromethyl group
2850-3000C-H stretchMethyl groups

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystal Growth: Dissolve this compound in a suitable solvent (e.g., hexane, toluene, or a solvent mixture). Allow the solvent to evaporate slowly at a constant temperature. Alternatively, vapor diffusion or cooling crystallization methods can be employed.

  • Crystal Mounting: Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. The diffracted X-rays are detected as a pattern of spots. Data is collected over a range of crystal orientations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the NMR spectrometer. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to singlets for each unique carbon atom.

  • Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. Chemical shifts, multiplicities, and integrals are analyzed to determine the molecular structure.

Mass Spectrometry
  • Sample Preparation: For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile). For Electron Ionization (EI), the sample can be introduced directly as a solid or liquid.

  • Data Acquisition: The sample is introduced into the mass spectrometer where it is ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns, which provide information about the molecular weight and structural fragments.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

  • Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared radiation is passed through it. The absorbance of radiation at different wavenumbers is measured.

  • Data Analysis: The resulting IR spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups present in the molecule.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the structural validation of a novel compound like this compound.

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Definitive Structure Elucidation A Synthesis of this compound B Purification (e.g., Recrystallization, Chromatography) A->B C NMR Spectroscopy (1H, 13C, 19F) B->C D Mass Spectrometry (HRMS) B->D E Infrared Spectroscopy B->E F Attempt Crystal Growth C->F D->F E->F G Single-Crystal X-ray Crystallography F->G Success I No Suitable Crystals F->I Failure H Unambiguous 3D Structure G->H

Caption: Structural validation workflow for a novel compound.

Assessing the Biological Activity of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity to bioactive molecules.[1][2] Among the array of fluorinated building blocks, 3,3,3-trifluoro-2,2-dimethylpropanoic acid has emerged as a valuable intermediate in the synthesis of novel pharmaceutical agents. This guide provides a comparative assessment of the biological activities of its derivatives, supported by available experimental data and detailed methodologies to aid in further research and development.

I. Overview of Biological Potential

While this compound itself is primarily recognized as a synthetic intermediate, its derivatives, particularly amides and esters, are being explored for a range of therapeutic applications. The core structure, featuring a gem-dimethyl group adjacent to a trifluoromethyl moiety, offers a unique steric and electronic profile that can influence interactions with biological targets.

II. Comparative Biological Activity Data

To facilitate a clear comparison, the following tables summarize the available quantitative data on the biological activity of this compound derivatives and structurally related compounds.

Table 1: Enzyme Inhibitory Activity of Trifluoromethyl-Containing Propanoic Acid Amide Derivatives

Compound IDDerivative ofTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
14e (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acidPyruvate Dehydrogenase Kinase (PDHK)16 ± 2SDZ048-619180,000
Hypothetical Derivative AThis compoundPyruvate Dehydrogenase Kinase (PDHK)Data Not Available--
Hypothetical Derivative BThis compoundOther KinasesData Not Available--

Data for compound 14e , an amide of a structurally similar acid, is presented to highlight the potential of this chemical class as enzyme inhibitors.[3] Further research is needed to determine the activity of direct derivatives of this compound.

Table 2: Cytotoxicity of Trifluoromethyl-Containing Compounds against Cancer Cell Lines

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)IC50 (µM)Reference
Thiazolo[4,5-d]pyrimidines7-Chloro-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b )Various (NCI-60 screen)Growth Inhibition Profile Available[2]
Acrylamides14d (2-trifluoromethyl acrylamide derivative)- (Used in platelet aggregation studies, low cytotoxicity reported)>10 (in tested cell lines)[5]
Hypothetical Derivative CAmide of this compoundVariousData Not Available-
Hypothetical Derivative DEster of this compoundVariousData Not Available-

This table provides examples of the cytotoxic potential of other trifluoromethyl-containing heterocyclic and acyclic compounds, suggesting that derivatives of this compound warrant investigation as potential anticancer agents.

Table 3: Antimicrobial Activity of Trifluoromethyl-Containing Compounds

Compound ClassSpecific Derivative(s)Target Organism(s)MIC (µg/mL)Reference
Pyrazole Derivatives13 (N-(trifluoromethyl)phenyl substituted pyrazole)Methicillin-resistant Staphylococcus aureus (MRSA)3.12[6]
Chalcone DerivativesA3/B3 (Indole-substituted chalcones)Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Proteus vulgaris, Candida albicans, Aspergillus nigerLower than benzyl penicillin and fluconazole[7]
Hypothetical Derivative EAmide of this compoundVarious Bacteria/FungiData Not Available-
Hypothetical Derivative FEster of this compoundVarious Bacteria/FungiData Not Available-

The data on pyrazole and chalcone derivatives containing trifluoromethyl groups indicate the potential for developing potent antimicrobial agents. This provides a rationale for screening derivatives of this compound for similar activities.

III. Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biological activity. The following are representative protocols for key assays.

A. Enzyme Inhibition Assay (General Protocol for Kinases)

This protocol outlines a general workflow for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Assay Buffer E Add Kinase and Test Compound to Plate A->E B Prepare Kinase Solution B->E C Prepare Substrate Solution (e.g., ATP, Peptide) G Initiate Reaction (Add Substrate/ATP) C->G D Prepare Test Compound Dilutions D->E F Incubate E->F F->G H Incubate (Reaction Time) G->H I Stop Reaction H->I J Add Detection Reagent (e.g., Luminescent Reagent) I->J K Read Signal (Luminescence) J->K L Data Analysis (Calculate % Inhibition) K->L M Determine IC50 L->M

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Purified target kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (optimized for the specific kinase)

  • Test compounds (dissolved in DMSO)

  • 96-well or 384-well plates

  • Plate reader (capable of measuring luminescence, fluorescence, or absorbance)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a fixed amount of the target kinase to each well of the microplate, followed by the diluted test compounds.

  • Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined reaction time.

  • Stop the reaction by adding a stop solution or by proceeding directly to the detection step.

  • Add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

B. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay

A Seed cells in 96-well plate B Incubate (24h) A->B C Treat cells with test compounds B->C D Incubate (e.g., 48-72h) C->D E Add MTT solution D->E F Incubate (2-4h) E->F G Solubilize formazan crystals F->G H Measure absorbance G->H

Caption: General workflow for an MTT-based cytotoxicity assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader (capable of measuring absorbance at ~570 nm)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.[9]

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

C. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Logical Flow for MIC Determination

A Prepare serial dilutions of test compound in broth B Inoculate with standardized microbial suspension A->B C Incubate under appropriate conditions B->C D Observe for visible growth C->D E Determine lowest concentration with no growth (MIC) D->E

References

comparison of different synthesis routes for 3,3,3-Trifluoro-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of different synthetic routes for 3,3,3-Trifluoro-2,2-dimethylpropanoic acid, a valuable building block in pharmaceutical and materials science. The following sections present a quantitative comparison of key reaction parameters, detailed experimental protocols for each route, and visual representations of the synthetic pathways.

Data Presentation

The following table summarizes the quantitative data for the different synthesis routes to this compound.

ParameterRoute 1: Nitrile HydrolysisRoute 2: Haloform ReactionRoute 3: Alcohol Oxidation
Starting Material 3,3,3-Trifluoro-2,2-dimethylpropanenitrile1,1,1-Trifluoro-3,3-dimethyl-2-butanone3,3,3-Trifluoro-2,2-dimethyl-1-propanol
Reagents Sodium hydroxide, Hydrochloric acidSodium hypobromite (from NaOH and Br₂), AcidPotassium permanganate, Sulfuric acid
Solvent WaterDioxane/WaterWater
Reaction Temperature 90-100°C[1]50-60°C (estimated)Room temperature to gentle heating
Reaction Time Overnight (approx. 12-16 hours)[1]2-3 hours (estimated)1-2 hours (estimated)
Yield 84.3%[1]Good to high (estimated)Moderate to good (estimated)
Purity 98% (by GC)[1]High (after purification)High (after purification)

Experimental Protocols

Route 1: Hydrolysis of 3,3,3-Trifluoro-2,2-dimethylpropanenitrile

This method involves the hydrolysis of the corresponding nitrile using a strong base.[1]

Procedure:

  • In a 1L four-necked flask equipped with a mechanical stirrer and a reflux condenser, add 18g of 3,3,3-trifluoro-2,2-dimethylpropanenitrile.

  • To this, add 500 ml of a 5 mol/L aqueous sodium hydroxide solution.

  • Heat the mixture to 90-100°C and maintain it at reflux overnight with vigorous stirring.

  • Monitor the reaction progress until the starting nitrile is completely consumed.

  • Cool the reaction mixture to room temperature and then carefully acidify to pH 1 using concentrated hydrochloric acid.

  • Continue stirring for 30 minutes to ensure complete precipitation of the product.

  • Extract the aqueous layer with dichloromethane (3 x 50 ml).

  • Combine the organic layers and concentrate under reduced pressure to obtain the crude product as a white solid.

  • The crude product can be further purified by recrystallization.

Route 2: Haloform Reaction of 1,1,1-Trifluoro-3,3-dimethyl-2-butanone

This route utilizes the haloform reaction, a well-established method for converting methyl ketones to carboxylic acids.

Procedure (General, adapted for the specific substrate):

  • Prepare a solution of sodium hypobromite by slowly adding 1.2 equivalents of bromine to a cooled (0-5°C) 10% aqueous sodium hydroxide solution.

  • In a separate flask, dissolve 1 equivalent of 1,1,1-trifluoro-3,3-dimethyl-2-butanone in a suitable solvent like dioxane.

  • Slowly add the sodium hypobromite solution to the ketone solution while maintaining the temperature between 10-20°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Destroy any excess hypobromite by adding a small amount of sodium bisulfite solution.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolate the product by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization.

Route 3: Oxidation of 3,3,3-Trifluoro-2,2-dimethyl-1-propanol

This method involves the direct oxidation of the primary alcohol to the corresponding carboxylic acid using a strong oxidizing agent.

Procedure (General, adapted for the specific substrate):

  • In a flask equipped with a stirrer, dissolve 1 equivalent of 3,3,3-trifluoro-2,2-dimethyl-1-propanol in water containing a stoichiometric amount of sulfuric acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate (approximately 0.7 equivalents) in water dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.

  • Filter the reaction mixture to remove the manganese dioxide.

  • Acidify the filtrate with concentrated HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallization from a suitable solvent can be used for further purification.

Synthesis Pathway Visualizations

The following diagrams illustrate the chemical transformations for each synthesis route.

Route1 start 3,3,3-Trifluoro-2,2-dimethylpropanenitrile product This compound start->product 1. NaOH, H₂O, 90-100°C 2. HCl

Caption: Route 1: Hydrolysis of Nitrile.

Route2 start 1,1,1-Trifluoro-3,3-dimethyl-2-butanone product This compound start->product 1. NaOBr 2. H₃O⁺

Caption: Route 2: Haloform Reaction.

Route3 start 3,3,3-Trifluoro-2,2-dimethyl-1-propanol product This compound start->product KMnO₄, H₂SO₄, H₂O

References

A Comparative Guide to the Quantitative Analysis of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid in a reaction mixture: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The selection of the most appropriate method is critical for accurate reaction monitoring, yield determination, and quality control in drug development and chemical synthesis.

Executive Summary

The choice of analytical technique for the quantification of this compound depends on the specific requirements of the analysis, including sensitivity, selectivity, sample throughput, and the nature of the reaction matrix.

  • ¹⁹F NMR Spectroscopy offers a rapid, non-destructive, and highly selective method that often requires minimal sample preparation. Its key advantage is the direct proportionality between the signal integral and the number of fluorine nuclei, allowing for straightforward quantification against an internal standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent sensitivity and selectivity, particularly when coupled with a derivatization step to enhance the volatility of the carboxylic acid. This technique is well-suited for identifying and quantifying trace amounts of the analyte.

  • High-Performance Liquid Chromatography (HPLC-UV) is a versatile technique for the analysis of non-volatile compounds. However, for small, UV-transparent molecules like this compound, derivatization or the use of indirect detection methods may be necessary to achieve adequate sensitivity.

Comparative Analysis of Analytical Techniques

The following table summarizes the key performance characteristics of ¹⁹F NMR, GC-MS, and HPLC-UV for the quantitative analysis of this compound. The presented values are estimates based on typical performance for similar analytes and may vary depending on the specific instrumentation and experimental conditions.

Parameter¹⁹F NMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Measures the resonance of ¹⁹F nuclei in a magnetic field.Separates volatile compounds based on their partitioning between a stationary and mobile phase, followed by mass-based detection.Separates compounds based on their partitioning between a stationary and liquid mobile phase, followed by UV absorbance detection.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.Derivatization to a volatile ester or amide is typically required, followed by extraction.May require derivatization to a UV-active compound; otherwise, direct injection after filtration.
Selectivity Excellent, due to the large chemical shift range of ¹⁹F and low natural abundance of fluorine in typical reaction components.High, especially with mass spectrometric detection. Potential for co-elution with matrix components.Moderate. Potential for interference from co-eluting, UV-absorbing compounds in the reaction mixture.
Sensitivity (LOD/LOQ) LOD: ~1-10 µg/mL; LOQ: ~5-50 µg/mL.[1]LOD: ~0.1-1 µg/mL; LOQ: ~0.5-5 µg/mL (with derivatization).[2][3]LOD: ~1-20 µg/mL; LOQ: ~5-50 µg/mL (without derivatization, method dependent).[4][5]
Linearity Excellent over a wide concentration range.Good, typically over 2-3 orders of magnitude.Good, typically over 2-3 orders of magnitude.
Precision (%RSD) < 2%.[6][7]< 5%.[3]< 5%.[4][5]
Analysis Time Rapid (5-15 minutes per sample).Moderate (20-40 minutes per sample, including derivatization).Moderate (15-30 minutes per sample).
Advantages Non-destructive, minimal sample preparation, direct quantification without a calibration curve for the analyte.High sensitivity and selectivity, well-established technique.Wide applicability to non-volatile compounds.
Disadvantages Lower sensitivity compared to MS-based methods, requires access to an NMR spectrometer.Derivatization adds complexity and potential for error, thermal degradation of the analyte is possible.Lower sensitivity for compounds with no or weak chromophores, potential for matrix interference.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific reaction mixtures and instrumentation.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To quantify this compound in a reaction mixture using an internal standard.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.

  • Deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆).

  • Internal Standard (IS): A fluorinated compound with a known concentration and a ¹⁹F signal that does not overlap with the analyte signal (e.g., trifluorotoluene, 1,4-difluorobenzene).

  • NMR tubes, volumetric flasks, and pipettes.

Procedure:

  • Internal Standard Stock Solution Preparation: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of the deuterated solvent to prepare a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture.

    • Dissolve the weighed reaction mixture in a known volume of the deuterated solvent.

    • To this solution, add a known volume of the internal standard stock solution.

    • Vortex the mixture to ensure homogeneity and transfer an appropriate amount to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum.

    • Key acquisition parameters to optimize include:

      • Pulse Angle: A 90° pulse is often used for maximum signal intensity.

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration. This is a critical parameter for quantitative analysis.[6][8]

      • Number of Scans: Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150 for good precision).

  • Data Processing and Quantification:

    • Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a small line broadening factor).

    • Perform phase and baseline correction.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * CIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of fluorine atoms giving rise to the signal

    • M = Molar mass

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify this compound in a reaction mixture after derivatization.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or an esterification agent like BF₃ in methanol).[9]

  • Internal Standard (IS): A compound structurally similar to the analyte but with a different mass, or a stable isotope-labeled version of the analyte.

  • Solvents for extraction (e.g., ethyl acetate, dichloromethane).

  • Vials, heating block, and other standard laboratory glassware.

Procedure:

  • Internal Standard Spiking: Add a known amount of the internal standard to a known amount of the reaction mixture.

  • Derivatization:

    • Evaporate the solvent from the reaction mixture under a stream of nitrogen.

    • Add the derivatization reagent (e.g., 100 µL of BSTFA with 1% TMCS) and a solvent (e.g., 100 µL of pyridine).

    • Heat the mixture (e.g., at 60-80°C for 30-60 minutes) to ensure complete derivatization.

  • Extraction (if necessary): After cooling, the derivatized sample may be extracted with an organic solvent.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Typical GC conditions:

      • Injector Temperature: 250-280°C.

      • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

      • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp to a final temperature (e.g., 280°C).

    • Typical MS conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte and internal standard.

  • Quantification:

    • Generate a calibration curve by analyzing a series of standards containing known concentrations of the derivatized analyte and a fixed concentration of the internal standard.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of the analyte in the sample from the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To quantify this compound in a reaction mixture.

Materials:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

  • Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be at least 2 units below the pKa of the acid) and an organic modifier (e.g., acetonitrile or methanol). The use of an ion-pairing agent like trifluoroacetic acid (TFA) is common for carboxylic acids but can interfere with UV detection at low wavelengths.[10]

  • Internal Standard (IS): A compound with similar chromatographic behavior and a distinct UV absorption.

  • Sample vials, filters, and standard laboratory glassware.

Procedure:

  • Sample Preparation:

    • Dilute a known amount of the reaction mixture with the mobile phase.

    • Add a known amount of the internal standard.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC-UV Analysis:

    • Inject the prepared sample into the HPLC system.

    • Typical HPLC conditions:

      • Column: C18, e.g., 4.6 x 150 mm, 5 µm.

      • Mobile Phase: Isocratic or gradient elution with a mixture of buffer and organic solvent.

      • Flow Rate: 0.8-1.2 mL/min.

      • Column Temperature: 25-40°C.

      • UV Detection Wavelength: Low UV range (e.g., 210 nm) where the carboxylic acid group has some absorbance.

  • Quantification:

    • Generate a calibration curve by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Note on Derivatization for HPLC-UV: To improve sensitivity and selectivity, the carboxylic acid can be derivatized with a UV-active labeling agent (e.g., a bromophenacyl derivative). This adds a strong chromophore to the molecule, allowing for detection at higher wavelengths where there is less interference.

Visualizations

Experimental Workflow for Quantitative Analysis

G cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification ReactionMixture Reaction Mixture Weighing Accurate Weighing ReactionMixture->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution IS_Addition Internal Standard Addition Dissolution->IS_Addition Derivatization Derivatization (for GC/HPLC) IS_Addition->Derivatization Filtration Filtration (for HPLC) IS_Addition->Filtration NMR ¹⁹F NMR Analysis IS_Addition->NMR Extraction Extraction (for GC) Derivatization->Extraction GCMS GC-MS Analysis Extraction->GCMS HPLC HPLC-UV Analysis Filtration->HPLC Integration Peak Integration NMR->Integration GCMS->Integration HPLC->Integration Calibration Calibration Curve (for GC/HPLC) Integration->Calibration Integration->Calibration Calculation Concentration Calculation Integration->Calculation Calibration->Calculation Result Quantitative Result Calculation->Result

Caption: General workflow for the quantitative analysis of a reaction mixture.

Comparison of Analytical Methodologies

G node_nmr ¹⁹F NMR Advantages: Non-destructive Minimal sample prep Direct quantification Disadvantages: Lower sensitivity Higher instrument cost node_gcms GC-MS Advantages: High sensitivity High selectivity Disadvantages: Requires derivatization Potential for thermal degradation node_hplc HPLC-UV Advantages: Versatile for non-volatiles Well-established Disadvantages: Lower sensitivity for weak chromophores Matrix interference Analyte 3,3,3-Trifluoro-2,2-dimethylpropanoic acid Quantification Analyte->node_nmr Analyte->node_gcms Analyte->node_hplc

Caption: Key advantages and disadvantages of each analytical technique.

References

A Comparative Guide to the Biological Efficacy of Compounds Derived from 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic scaffold of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid has given rise to a number of potent and selective therapeutic agents. The inclusion of the trifluoromethyl group often enhances metabolic stability and binding affinity, leading to improved pharmacological properties. This guide provides a comparative overview of the biological efficacy of three notable compounds derived from this parent molecule: alpelisib, a PI3K inhibitor; enzalutamide, an androgen receptor inhibitor; and selinexor, an XPO1 inhibitor.

Alpelisib: A PI3Kα-Specific Inhibitor

Alpelisib is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα), which is frequently mutated in various cancers, leading to its hyperactivation.[1] By specifically targeting PI3Kα, alpelisib aims to block the downstream signaling cascade that promotes tumor growth and proliferation, with reduced impact on other PI3K isoforms, potentially minimizing off-target effects.[2][3]

Biological Efficacy of Alpelisib

The efficacy of alpelisib has been demonstrated in both preclinical and clinical settings, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-), PIK3CA-mutated advanced breast cancer.

Table 1: In Vitro Potency of Alpelisib

TargetIC50 (nM)Cell LineIC50 (nM) for Akt Phosphorylation
PI3Kα (wild-type)4.6[4]PI3Kα-transformed cells74[4]
PI3Kβ1,156[4]PI3Kβ-transformed cells>2000
PI3Kδ290[4]PI3Kδ-transformed cells>2000
PI3Kγ250[4]--
PIK3CA (H1047R mutant)~4[4]--
PIK3CA (E545K mutant)~4[4]--

Table 2: Clinical Efficacy of Alpelisib in Advanced Breast Cancer

Clinical TrialTreatment ArmPatient PopulationMedian Progression-Free Survival (PFS)
SOLAR-1[5]Alpelisib + FulvestrantPIK3CA-mutated, HR+/HER2-11.0 months
SOLAR-1[5]Placebo + FulvestrantPIK3CA-mutated, HR+/HER2-5.7 months
BYLieve (Cohort A)[6]Alpelisib + FulvestrantPIK3CA-mutated, HR+/HER2-, post-CDK4/6i + AI8.2 months
BYLieve (Cohort B)[6]Alpelisib + LetrozolePIK3CA-mutated, HR+/HER2-, post-CDK4/6i + Fulvestrant5.6 months

Alpelisib Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Alpelisib Alpelisib Alpelisib->PI3K inhibits PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Alpelisib.

Enzalutamide: A Second-Generation Androgen Receptor Inhibitor

Enzalutamide is a nonsteroidal antiandrogen that functions as a potent androgen receptor (AR) inhibitor. It acts at multiple steps of the AR signaling pathway, making it more effective than first-generation antiandrogens like bicalutamide.[7][8] Enzalutamide is primarily used in the treatment of castration-resistant prostate cancer (CRPC).

Biological Efficacy of Enzalutamide

Enzalutamide has demonstrated superior efficacy compared to older antiandrogens and placebo in clinical trials.

Table 3: Comparative In Vitro Activity of Androgen Receptor Antagonists

CompoundClassAR Binding Affinity (IC50, nM)Antagonist Potency (IC50, nM)
EnzalutamideSecond-generation NSAA21-3636-95
BicalutamideFirst-generation NSAA159-243[9][10]160-720
Flutamide (active metabolite)First-generation NSAA200-1000500-1000

Table 4: Clinical Efficacy of Enzalutamide in Metastatic CRPC (Post-Chemotherapy)

Clinical TrialTreatment ArmMedian Overall Survival (OS)
AFFIRM[11][12]Enzalutamide18.4 months
AFFIRM[11][12]Placebo13.6 months

Enzalutamide Mechanism of Action

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_cytoplasm Androgen Receptor (AR) Androgen->AR_cytoplasm binds AR_nucleus AR AR_cytoplasm->AR_nucleus translocates Enzalutamide Enzalutamide Enzalutamide->AR_cytoplasm inhibits binding Enzalutamide->AR_cytoplasm inhibits translocation Enzalutamide->AR_nucleus inhibits DNA binding ARE Androgen Response Element (ARE) AR_nucleus->ARE binds to GeneTranscription Gene Transcription ARE->GeneTranscription XPO1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TSP Tumor Suppressor Proteins (e.g., p53) XPO1 XPO1 TSP->XPO1 binds to Apoptosis Apoptosis TSP->Apoptosis induces (when in nucleus) TSP_degradation Degradation XPO1->TSP_degradation exports Selinexor Selinexor Selinexor->XPO1 inhibits PI3K_Assay_Workflow start Start step1 Prepare serial dilutions of Alpelisib start->step1 step2 Add Alpelisib and PI3Kα enzyme to 384-well plate step1->step2 step3 Initiate reaction with PIP2/ATP mixture step2->step3 step4 Incubate at room temperature for 60 minutes step3->step4 step5 Stop reaction and add TR-FRET detection reagents step4->step5 step6 Incubate for 30 minutes (protected from light) step5->step6 step7 Read plate on TR-FRET enabled reader step6->step7 end Calculate IC50 step7->end AR_Binding_Assay_Workflow start Start step1 Prepare rat prostate cytosol (AR source) start->step1 step2 Add test compound (Enzalutamide) and radiolabeled androgen ([3H]-R1881) to tubes step1->step2 step3 Add cytosol to each tube and incubate overnight step2->step3 step4 Separate bound from free radioligand (e.g., using hydroxylapatite) step3->step4 step5 Measure radioactivity of bound ligand using a scintillation counter step4->step5 end Calculate IC50 step5->end

References

Safety Operating Guide

Safe Disposal of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel engaged in research and development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the safe disposal of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid, a compound that requires careful management due to its hazardous properties.

I. Immediate Safety and Hazard Information

This compound is a solid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Some safety data sheets also indicate that it may be corrosive to metals and can cause severe skin burns and eye damage.[3] Adherence to strict safety protocols is therefore essential.

Key Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • H290: May be corrosive to metals.[3]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Wear protective gloves.[1]

  • Skin and Body Protection: Wear protective clothing.[1]

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[2]

II. Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C5H7F3O2
Molecular Weight 156.10 g/mol
Melting Point 66-71 °C[2]
Boiling Point 76-77 °C[1]
Form Solid, Powder[1][2]

III. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with all relevant regulations. The guiding principle for disposal is to handle it as hazardous waste and to dispose of the contents and container in accordance with local, regional, national, and international regulations.[1]

1. Waste Collection and Storage:

  • Container: Use a designated, properly labeled, and chemically compatible waste container. The container should be kept tightly closed except when adding waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Store the waste container in a designated, well-ventilated area, away from incompatible materials.

2. Spill Management:

  • In the event of a small spill, absorb the material with an inert, non-combustible absorbent material.

  • Carefully collect the absorbed material and place it into the designated hazardous waste container.

  • Wash the spill area thoroughly.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

3. Final Disposal:

  • The final disposal of this compound must be carried out by a licensed and approved waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

IV. Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the key decision points and steps from initial handling to final disposal.

cluster_prep Preparation cluster_waste Waste Generation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_gen Generate Waste ppe->waste_gen container Select Labeled, Compatible Hazardous Waste Container waste_gen->container collect Collect Waste in Container container->collect seal Securely Seal Container collect->seal storage Store in Designated, Ventilated Satellite Accumulation Area seal->storage pickup Arrange for Hazardous Waste Pickup storage->pickup end End: Disposal by Licensed Facility pickup->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols for the handling and disposal of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and professionals in drug development. Adherence to these guidelines is paramount due to the chemical's hazardous properties.

Hazard Profile

This compound is a compound that poses several risks. It is known to cause severe skin burns and serious eye damage.[1] Additionally, it may cause respiratory irritation and can be corrosive to metals.[1][2] Understanding these hazards is the first step in safe handling.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is non-negotiable when working with this substance. The following table summarizes the required PPE.

Body PartRequired PPESpecifications
Eyes & FaceChemical Splash Goggles & Face ShieldGoggles should provide a complete seal around the eyes. A face shield must be worn in conjunction with goggles to protect the entire face.[3][4][5]
HandsChemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use.[3]
BodyChemical-Resistant Apron or CoverallsTo protect against splashes and spills.[4][6]
RespiratoryRespiratorUse a suitable respirator with an appropriate filter if working in an area with poor ventilation or when dusts or mists may be generated.[4]

Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidental exposure and maintain the chemical's integrity.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[2][6] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[5]

  • Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and have been recently tested.[7]

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Dispensing: When transferring the chemical, do so carefully to avoid creating dust or splashes.

  • Work Practice: Avoid direct contact with the skin, eyes, and clothing. Do not breathe in dust or mists.[1] After handling, wash hands and any exposed skin thoroughly.[2]

  • Storage: Store the chemical in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible materials. The storage area should be clearly labeled with the appropriate hazard warnings.[7]

Disposal Plan

The disposal of this compound and its containers must be managed as hazardous waste.

Waste Collection:

  • Solid Waste: Collect any solid waste in a clearly labeled, sealed container compatible with the chemical.

  • Liquid Waste: If the chemical is in a solution, collect it in a designated, leak-proof, and compatible container.

  • Empty Containers: The first rinse of any container that held the chemical should be collected and disposed of as hazardous waste.[8] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses. Obliterate or remove labels from empty and rinsed containers before discarding them as regular solid waste.[8]

Disposal Protocol:

  • All waste containing this compound must be disposed of through an approved waste disposal plant.

  • It is imperative to adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[9] Never pour the chemical or its waste down the drain.[9]

Experimental Workflow

The following diagram outlines the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_transfer Carefully Transfer Chemical prep_workspace->handle_transfer handle_experiment Conduct Experiment handle_transfer->handle_experiment handle_wash Wash Hands and Exposed Skin handle_experiment->handle_wash disp_collect_solid Collect Solid Waste handle_experiment->disp_collect_solid disp_collect_liquid Collect Liquid Waste & Rinsate handle_experiment->disp_collect_liquid storage_container Store in Labeled, Corrosive-Resistant Container handle_wash->storage_container storage_location Place in Cool, Dry, Ventilated Area storage_container->storage_location disp_label Label Waste Container disp_collect_solid->disp_label disp_collect_liquid->disp_label disp_dispose Dispose via Approved Hazardous Waste Facility disp_label->disp_dispose

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.